3-Vinylbicyclo[4.2.0]octa-1,3,5-triene
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethenylbicyclo[4.2.0]octa-1(6),2,4-triene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-2-8-3-4-9-5-6-10(9)7-8/h2-4,7H,1,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGDMPJDZKDHEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=C(CC2)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99717-87-0 | |
| Record name | 3-Ethenyl(bicyclo[4.2.0]-octa-1,3,5-triene) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Ethenylbicyclo[4.2.0]octa-1,3,5-triene
This guide provides a comprehensive technical overview of 3-ethenylbicyclo[4.2.0]octa-1,3,5-triene, a versatile monomer with significant applications in materials science and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and polymer chemistry, offering in-depth insights into its nomenclature, structure, synthesis, spectroscopic characterization, and reactivity.
Introduction and Nomenclature
3-Ethenylbicyclo[4.2.0]octa-1,3,5-triene, a compound of considerable interest, is systematically named according to IUPAC nomenclature as 3-ethenylbicyclo[4.2.0]octa-1(6),2,4-triene [1]. The name delineates a bicyclic structure containing an eight-carbon framework. The "[4.2.0]" designation specifies the number of carbon atoms in the bridges connecting the two bridgehead carbons[2][3]. The triene suffix, coupled with the locants 1(6), 2, and 4, indicates the positions of the three double bonds within the bicyclic system. The "3-ethenyl" prefix denotes a vinyl group substituent at the third carbon atom.
Due to its structural features, this compound is also widely known by several synonyms, the most common being 4-vinylbenzocyclobutene (4-VBCB) . Other identifiers include CAS No. 99717-87-0[1].
Molecular Structure and Properties
The structure of 3-ethenylbicyclo[4.2.0]octa-1,3,5-triene is characterized by a strained four-membered ring fused to a six-membered ring, with a vinyl group attached to the benzene moiety. This unique arrangement of a reactive vinyl group and a thermally labile benzocyclobutene (BCB) moiety imparts distinctive properties to the molecule.
Below is a DOT language representation of the molecular structure.
Caption: Molecular structure of 3-ethenylbicyclo[4.2.0]octa-1,3,5-triene.
Table 1: Physicochemical Properties of 3-Ethenylbicyclo[4.2.0]octa-1,3,5-triene
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀ | [1] |
| Molecular Weight | 130.19 g/mol | [1] |
| CAS Number | 99717-87-0 | [1] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 225.3 ± 30.0 °C (Predicted) | |
| Density | 0.962 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.578 | |
| InChI | 1S/C10H10/c1-2-8-3-4-9-5-6-10(9)7-8/h2-4,7H,1,5-6H2 | [1] |
| SMILES | C=CC1=CC2=C(CC2)C=C1 | [1] |
Synthesis Methodologies
Several synthetic routes to 3-ethenylbicyclo[4.2.0]octa-1,3,5-triene have been reported. The choice of method often depends on the desired scale and available starting materials. Below are two common, well-documented protocols.
Synthesis from 4-Bromobenzocyclobutene via Heck-type Reaction
A straightforward approach involves the vinylation of 4-bromobenzocyclobutene. This method is advantageous due to the commercial availability of the starting bromide.
Caption: Workflow for the synthesis via a Heck-type reaction.
Experimental Protocol:
-
Reactor Setup: In a high-pressure autoclave, dissolve 4-bromobenzocyclobutene and an acid binding agent (e.g., potassium carbonate) in a suitable solvent mixture (e.g., deionized water and N,N-Dimethylformamide)[4].
-
Catalyst Addition: Add a palladium-based catalyst.
-
Reaction Conditions: Purge the reactor with nitrogen, then introduce ethylene gas to a pressure of 1-10 MPa[4]. Seal the reactor and heat with stirring.
-
Work-up: After the reaction is complete, cool the reactor and vent the excess ethylene. The reaction mixture is then subjected to an aqueous work-up, typically involving extraction with an organic solvent like diethyl ether.
-
Purification: The combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield the final product as a colorless oil[4].
Synthesis from 4-Carboxaldehyde-benzocyclobutene via Wittig Reaction
This method utilizes the readily available 4-carboxaldehyde-benzocyclobutene and converts the aldehyde functionality into a vinyl group using a Wittig reagent.
Experimental Protocol:
-
Wittig Reagent Preparation: Prepare the Wittig reagent (e.g., methyltriphenylphosphonium bromide) by reacting it with a strong base like n-butyllithium in an anhydrous solvent (e.g., THF) at low temperature (-78 °C).
-
Reaction: To the prepared ylide, add a solution of 4-carboxaldehyde-benzocyclobutene dropwise at low temperature. Allow the reaction mixture to warm to room temperature and stir until completion.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography to afford pure 3-ethenylbicyclo[4.2.0]octa-1,3,5-triene.
Spectroscopic Characterization
The structural elucidation of 3-ethenylbicyclo[4.2.0]octa-1,3,5-triene is routinely confirmed using NMR and IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
-
δ 7.26 (d, 1H, J = 7.4 Hz, ArH), 7.20 (s, 1H, ArH), 7.04 (d, 1H, J = 7.4 Hz, ArH): These signals correspond to the protons on the aromatic ring.
-
δ 6.74 (dd, 1H, J = 17.5 Hz, J = 10.8 Hz, =CH-): This doublet of doublets is characteristic of the vinylic proton adjacent to the aromatic ring.
-
δ 5.70 (d, 1H, J = 17.5 Hz, =CH₂), 5.20 (d, 1H, J = 10.8 Hz, =CH₂): These two doublets represent the terminal vinylic protons.
-
δ 3.19 (s, 4H, -CH₂-CH₂-): This singlet corresponds to the four equivalent protons of the cyclobutane ring.
¹³C NMR (100 MHz, CDCl₃):
-
δ 146.09, 145.75, 137.94, 125.71, 122.58, 119.90: Aromatic and vinylic carbons.
-
δ 136.69 (=CH-): Vinylic methine carbon.
-
δ 112.38 (=CH₂): Terminal vinylic carbon.
-
δ 29.52, 29.35 (-CH₂-CH₂-): The two signals for the methylene carbons of the cyclobutane ring.
The interpretation of NMR spectra is a critical step in confirming the identity and purity of the synthesized compound[5][6].
Infrared (IR) Spectroscopy
The IR spectrum of 3-ethenylbicyclo[4.2.0]octa-1,3,5-triene shows characteristic absorption peaks at approximately 2925 cm⁻¹ (C-H stretch), 1627 cm⁻¹ (C=C stretch of the vinyl group), and 989 and 901 cm⁻¹ (out-of-plane C-H bending of the vinyl group).
Reactivity and Applications
The dual functionality of 3-ethenylbicyclo[4.2.0]octa-1,3,5-triene, namely the polymerizable vinyl group and the thermally reactive benzocyclobutene ring, makes it a valuable monomer in materials science.
Polymerization
The vinyl group readily undergoes various types of polymerization, including free radical, anionic, and cationic polymerization[7][8]. This allows for the synthesis of well-defined homopolymers and copolymers.
Caption: General scheme for the polymerization of 4-vinylbenzocyclobutene.
Living anionic polymerization, for instance, has been employed to produce polymers with predictable molecular weights and narrow molecular weight distributions[9]. Copolymers with other monomers, such as styrene and butadiene, have also been synthesized, leading to materials with tailored properties[10][11].
Thermal Crosslinking
The benzocyclobutene moiety is thermally stable at room temperature but undergoes a ring-opening reaction upon heating to around 200-250 °C to form a highly reactive o-quinodimethane intermediate. This intermediate can then undergo [4+2] cycloaddition (Diels-Alder) reactions, leading to crosslinking of the polymer chains[8]. This crosslinking imparts excellent thermal stability, low dielectric constant, and good mechanical properties to the resulting thermoset polymers[7].
These properties make poly(4-vinylbenzocyclobutene) and its copolymers highly desirable for applications in microelectronics as dielectric materials[7].
Cycloaddition Reactions
The vinyl group can also participate in cycloaddition reactions, such as the Diels-Alder reaction, providing a route to more complex cyclic structures[12]. This reactivity is valuable in the synthesis of complex organic molecules.
Safety and Handling
3-Ethenylbicyclo[4.2.0]octa-1,3,5-triene is harmful if swallowed and may cause skin and eye irritation. It should be handled in a well-ventilated area using appropriate personal protective equipment, including gloves and safety glasses. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
3-Ethenylbicyclo[4.2.0]octa-1,3,5-triene is a monomer of significant academic and industrial interest. Its unique combination of a polymerizable vinyl group and a thermally crosslinkable benzocyclobutene unit provides a powerful platform for the design of advanced materials with applications in microelectronics and beyond. A thorough understanding of its synthesis, characterization, and reactivity is crucial for harnessing its full potential.
References
- 1. 3-Ethenyl(bicyclo(4.2.0)-octa-1,3,5-triene) | C10H10 | CID 22172249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 7-Ethenylbicyclo[4.2.0]octa-1,3,5-triene [smolecule.com]
- 3. youtube.com [youtube.com]
- 4. CN106397085B - The synthetic method of 4- vinyl benzocyclobutene - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. ismar.org [ismar.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. 3-Vinylbicyclo[4.2.0]octa-1,3,5-triene [myskinrecipes.com]
4-Vinylbenzocyclobutene chemical properties and physical data
Introduction
4-Vinylbenzocyclobutene (4-VBCB) is a unique bifunctional monomer that has garnered significant attention in materials science and polymer chemistry. Its structure incorporates a polymerizable vinyl group and a thermally labile benzocyclobutene (BCB) moiety. This combination allows for the synthesis of functional polymers that can be subsequently crosslinked into robust thermoset materials through a clean, catalyst-free thermal process. The key to its utility lies in the thermally induced, electrocyclic ring-opening of the strained four-membered ring to form a highly reactive o-quinodimethane intermediate[1][2]. This guide provides a comprehensive overview of the chemical and physical properties of 4-VBCB, detailed synthetic protocols, and an exploration of its core reactivity for researchers and professionals in polymer science and microelectronics.
Nomenclature and Chemical Identifiers
Correctly identifying a chemical compound is critical for research and safety. The following table summarizes the key identifiers for 4-Vinylbenzocyclobutene.
| Identifier | Value | Source(s) |
| IUPAC Name | 3-Ethenylbicyclo[4.2.0]octa-1,3,5-triene | |
| CAS Number | 99717-87-0 | |
| Molecular Formula | C₁₀H₁₀ | |
| Molecular Weight | 130.19 g/mol | |
| SMILES String | C=Cc1ccc2CCc2c1 | |
| InChI Key | DTGDMPJDZKDHEP-UHFFFAOYSA-N | |
| MDL Number | MFCD09834065 |
Physicochemical Properties
The physical properties of 4-VBCB are essential for its handling, storage, and application in polymerization processes. It is a colorless to light yellow liquid under standard conditions[3].
| Property | Value | Conditions | Source(s) |
| Appearance | Colorless to light yellow liquid | Standard | [3] |
| Density | 0.962 g/mL | 25 °C | [3] |
| Boiling Point | 225.3 ± 30.0 °C | Predicted | [3] |
| Refractive Index | 1.578 | n20/D | |
| Flash Point | 76.1 °C (169.0 °F) | Closed Cup | |
| Storage Temperature | 2-8 °C | Recommended |
Spectral Data
Spectroscopic data is fundamental for the structural confirmation of 4-VBCB. The following data has been reported in the literature.
| Spectroscopy | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Assignment | Source(s) |
| ¹H NMR | 7.26 (d, 1H), 7.20 (s, 1H), 7.04 (d, 1H) | Aromatic Protons (Ar-H) | [3] |
| 6.74 (dd, 1H) | Vinylic Proton (-CH=) | [3] | |
| 5.70 (d, 1H), 5.20 (d, 1H) | Vinylic Protons (=CH₂) | [3] | |
| 3.19 (s, 4H) | Cyclobutene Methylene Protons (-CH₂-CH₂-) | [3] | |
| ¹³C NMR | 146.09, 145.75, 137.94, 125.71, 122.58, 119.90 | Aromatic & Vinylic Carbons | [3] |
| 136.69 | Vinylic Carbon (-CH=) | [3] | |
| 112.38 | Vinylic Carbon (=CH₂) | [3] | |
| 29.52, 29.35 | Cyclobutene Methylene Carbons (-CH₂) | [3] | |
| Infrared (IR) | 2925 | C-H Stretch (Aliphatic) | [3] |
| 1627 | C=C Stretch (Vinyl) | [3] | |
| 1473 | C=C Stretch (Aromatic) | [3] | |
| 989, 901 | =C-H Bend (Vinyl Out-of-Plane) | [3] |
The ¹H NMR spectrum clearly distinguishes the vinylic, aromatic, and the characteristic singlet for the four aliphatic protons of the cyclobutene ring at approximately 3.19 ppm. The ¹³C NMR confirms the presence of ten unique carbon environments, consistent with the molecule's structure.
Core Reactivity: Thermally Induced Ring-Opening
The most significant chemical property of 4-VBCB is the thermal reactivity of the benzocyclobutene ring. The four-membered ring is strained and, upon heating to temperatures typically above 180-200 °C, undergoes a conrotatory, electrocyclic ring-opening to form a highly reactive ortho-quinodimethane intermediate (a conjugated diene)[1][4]. This transformation is the cornerstone of BCB-based thermosetting polymers.
Causality: The driving force for this reaction is the release of ring strain in the cyclobutene moiety. The resulting diene is highly reactive and will readily participate in cycloaddition reactions.
In the absence of other reactive species (dienophiles), the o-quinodimethane intermediate can react with itself via a [4+4] cycloaddition to form an eight-membered ring or polymerize[1][5]. If a dienophile is present, a [4+2] Diels-Alder cycloaddition occurs. When 4-VBCB is polymerized via its vinyl group first, this ring-opening reaction enables intermolecular crosslinking between polymer chains, transforming a thermoplastic material into a stable thermoset network without the release of any volatile byproducts[2][6].
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Vinylbenzocyclobutene CAS#: 99717-87-0 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Tailoring poly(vinylbenzocyclobutene)- b -poly(4-vinylpyridine) isoporous block copolymer membranes: functionalization and performance optimization - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00157A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Synthesis and discovery of 3-Vinylbicyclo[4.2.0]octa-1,3,5-triene
An In-depth Technical Guide to the Synthesis and Discovery of 3-Vinylbicyclo[4.2.0]octa-1,3,5-triene
Executive Summary
This compound, more commonly known as 4-vinylbenzocyclobutene (4-VBCB), is a molecule of significant interest in materials science and synthetic chemistry. Its unique structure, combining a strained four-membered ring fused to an aromatic system with a reactive vinyl group, makes it a valuable monomer for advanced polymers and a versatile building block in organic synthesis. The thermal lability of the benzocyclobutene (BCB) moiety, which undergoes a valence isomerization to form a highly reactive o-xylylene intermediate, provides a powerful tool for constructing complex polycyclic systems via Diels-Alder cycloadditions. This guide provides a comprehensive overview of 4-VBCB, detailing its physicochemical properties, core synthesis methodologies with an emphasis on the underlying reaction mechanisms, a detailed experimental protocol, and a discussion of its reactivity and applications for researchers and drug development professionals.
Introduction: The Benzocyclobutene Core and its Significance
The benzocyclobutene (BCB) scaffold is a cornerstone in modern organic chemistry and materials science.[1] The fusion of a cyclobutane ring to a benzene ring imparts significant ring strain, which is the driving force behind its most defining characteristic: the thermally induced, conrotatory ring-opening to form an o-xylylene (an ortho-quinodimethane) intermediate.[2] This transformation, typically occurring at temperatures around 180°C or higher, temporarily disrupts the aromaticity of the benzene ring to generate a transient, yet highly reactive, diene.[2]
This in situ generation of the o-xylylene allows it to be efficiently trapped by various dienophiles in [4+2] cycloaddition reactions, restoring aromaticity and yielding complex polycyclic structures.[2] This unique reactivity makes BCB derivatives powerful synthons. Furthermore, the ability of BCB resins to undergo thermal polymerization to form highly cross-linked, low-dielectric constant polymers has made them indispensable in the microelectronics industry for applications like wafer bonding and insulation.[2]
The introduction of a vinyl substituent onto the BCB core, as in 4-VBCB, adds another layer of functionality. The vinyl group can participate in a wide range of polymerization reactions (e.g., free-radical, cationic, anionic, coordination) and other classical alkene transformations. This dual reactivity—thermal ring-opening of the BCB and polymerization of the vinyl group—makes 4-VBCB a highly sought-after monomer for creating novel polymers with tailored thermal and mechanical properties.
Physicochemical Properties of 4-Vinylbenzocyclobutene
A summary of the key physical and chemical properties of 4-Vinylbicyclo[4.2.0]octa-1,3,5-triene is presented below. This data is compiled from various chemical suppliers and databases.
| Property | Value | References |
| CAS Number | 99717-87-0 | [3][4][5] |
| Molecular Formula | C₁₀H₁₀ | [4][5] |
| Molecular Weight | 130.19 g/mol | [4][5] |
| Appearance | Colorless liquid | [6] |
| Boiling Point | 225.3 ± 30.0 °C at 760 mmHg | [3][6] |
| Density | 1.0 ± 0.1 g/cm³ | [3] |
| Flash Point | 83.7 °C | [6] |
| Synonyms | 4-Vinylbenzocyclobutene, 3-Ethenylbicyclo[4.2.0]octa-1,3,5-triene | [5][7] |
| Storage | 2-8°C, often stored under nitrogen with a stabilizer (e.g., TBC) | [5][8] |
Core Synthesis Methodologies
The synthesis of substituted benzocyclobutenes can be challenging due to the strained nature of the ring system. Classical routes often rely on cycloadditions and rearrangement reactions, which may lack generality or functional group tolerance.[9] Modern methods have expanded the toolkit available to chemists.
General Approaches to Benzocyclobutene Synthesis
-
Palladium-Catalyzed C-H Activation: This method allows for the synthesis of BCBs from substrates with methyl groups via an intramolecular C-H activation/cyclization pathway, offering a direct route to the core structure.[10]
-
Zirconium-Promoted Cross-Coupling: A mild, one-pot reaction involving aryllithium compounds and alkenyl bromides can produce functionalized BCBs with high regio- and diastereoselectivity.[10]
-
Benzyne [2+2] Cycloadditions: The reaction of in situ generated benzyne with alkenes or enamides provides a powerful route to construct the BCB skeleton.[10]
-
Sequential Copper- and Palladium-Catalysis: A modular and stereoselective approach has been developed for synthesizing densely functionalized BCBs from imines, allenes, and diboron precursors.[9]
Featured Synthesis: Wittig Olefination of Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde
A common and direct method for preparing 4-VBCB involves a Wittig reaction on the corresponding aldehyde, 4-formylbenzocyclobutene. This approach leverages the well-established reliability of the Wittig olefination to install the vinyl group onto a pre-formed BCB core. The primary challenge of this route lies in the efficient synthesis of the aldehyde precursor. One documented pathway involves the generation of benzyne from an ortho-diazonium carboxylate salt, though this method can suffer from low yields and the inherent hazards of diazonium compounds.[11]
The overall synthetic logic is illustrated below.
Caption: Synthetic pathway to 4-VBCB via a Wittig reaction.
Causality Behind Experimental Choices:
-
Wittig Reagent: Methyltriphenylphosphonium iodide or bromide is a commercially available and reliable phosphonium salt for generating the required methylene ylide.
-
Base: A strong, non-nucleophilic base like n-butyllithium (n-BuLi) is required to deprotonate the phosphonium salt and form the reactive ylide. The use of strong bases necessitates anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) to prevent quenching.
-
Solvent: Anhydrous tetrahydrofuran (THF) is an ideal solvent as it is aprotic and effectively solvates the intermediates in the Wittig reaction.
-
Temperature: The initial deprotonation and reaction with the aldehyde are typically performed at low temperatures (-78 °C, dry ice/acetone bath) to control reactivity, prevent side reactions, and ensure the stability of the organolithium base. The reaction is then allowed to warm to room temperature to drive it to completion.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of 4-VBCB from 4-formylbenzocyclobutene via a Wittig reaction, adapted from literature descriptions.[11]
Disclaimer: This protocol must be performed by trained personnel in a properly equipped chemical laboratory with appropriate safety measures, including the use of a fume hood and personal protective equipment.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Methyltriphenylphosphonium Iodide | 404.24 | 11.3 g | 27.8 |
| 4-Formylbenzocyclobutene | 132.16 | 3.0 g | 22.7 |
| n-Butyllithium (n-BuLi) | 64.06 | 11.1 mL (2.5 M in hexanes) | 27.8 |
| Tetrahydrofuran (THF), anhydrous | - | 100 mL | - |
| Saturated aq. NH₄Cl | - | 50 mL | - |
| Diethyl Ether | - | 150 mL | - |
| Magnesium Sulfate (MgSO₄), anhydrous | - | ~10 g | - |
Procedure:
-
Ylide Formation:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add methyltriphenylphosphonium iodide (11.3 g, 27.8 mmol).
-
Add 50 mL of anhydrous THF. The resulting slurry is cooled to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (11.1 mL of a 2.5 M solution in hexanes, 27.8 mmol) dropwise via syringe over 10 minutes. The solution will turn a characteristic deep yellow or orange color, indicating the formation of the phosphorus ylide.
-
Allow the mixture to stir at -78 °C for 1 hour.
-
-
Reaction with Aldehyde:
-
Dissolve 4-formylbenzocyclobutene (3.0 g, 22.7 mmol) in 50 mL of anhydrous THF in a separate flame-dried flask.
-
Transfer this aldehyde solution via cannula into the flask containing the ylide at -78 °C.
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for 12-16 hours (overnight).
-
-
Workup and Purification:
-
Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil is purified by flash column chromatography on silica gel, typically using a non-polar eluent such as hexanes or a hexanes/ethyl acetate gradient, to yield this compound as a colorless liquid.
-
-
Characterization:
-
The identity and purity of the product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected HRMS (EI+) calculated for C₁₀H₁₀ is 130.0783, found 130.0783.
-
Reactivity Profile and Key Applications
The synthetic utility of 4-VBCB stems from its dual reactivity.
Caption: Dual reactivity pathways of 4-Vinylbenzocyclobutene (4-VBCB).
Thermal Ring-Opening and Cycloadditions
Upon heating, the strained cyclobutene ring of 4-VBCB opens to form a vinyl-substituted o-xylylene. This highly reactive diene can be trapped in situ by a dienophile to construct complex molecular architectures. This property is invaluable for:
-
Natural Product Synthesis: Building polycyclic skeletons found in bioactive molecules.
-
Drug Discovery: Creating novel scaffolds for pharmacological screening. The BCB moiety itself has appeared in several pharmacologically active compounds.[2]
Polymerization
The vinyl group of 4-VBCB allows it to act as a monomer. This can occur either independently or in concert with the thermal ring-opening of the BCB core.
-
Low-κ Dielectric Materials: The thermal polymerization of BCB-containing monomers is a key technology in microelectronics. The resulting polymers have a low dielectric constant, low moisture absorption, and high thermal stability, making them ideal for insulating layers in integrated circuits.[2]
-
Advanced Composites: The ability to form highly cross-linked networks makes VBCB derivatives interesting for creating robust polymer matrices for composites.
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and eye irritation.[4] It may also cause respiratory irritation.[6] Standard laboratory safety precautions, including wearing gloves, safety glasses, and a lab coat, are mandatory. All manipulations should be performed in a well-ventilated chemical fume hood. The synthesis involves pyrophoric (n-BuLi) and moisture-sensitive reagents, requiring the use of an inert atmosphere and anhydrous techniques. Precursors such as diazonium salts are potentially explosive and must be handled with extreme care.[11]
Conclusion
This compound is a molecule with a rich chemical personality, offering orthogonal reactivity that can be harnessed for both complex molecular synthesis and advanced polymer fabrication. While its synthesis requires careful execution of modern organometallic and olefination techniques, its value as a versatile building block is undisputed. For researchers in materials science, it provides a pathway to high-performance polymers with desirable electronic and thermal properties. For synthetic and medicinal chemists, its ability to generate reactive intermediates on demand opens doors to novel molecular scaffolds. A thorough understanding of its synthesis, handling, and unique reactivity is essential for unlocking its full potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzocyclobutene - Wikipedia [en.wikipedia.org]
- 3. This compound | CAS#:99717-87-0 | Chemsrc [chemsrc.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. chemscene.com [chemscene.com]
- 6. capotchem.com [capotchem.com]
- 7. 3-Ethenyl(bicyclo(4.2.0)-octa-1,3,5-triene) | C10H10 | CID 22172249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [myskinrecipes.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Benzocyclobutene synthesis [organic-chemistry.org]
- 11. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
A Technical Guide to the Spectroscopic Characterization of 4-Vinylbenzocyclobutene
Abstract: 4-Vinylbenzocyclobutene (4-VBCB) is a pivotal monomer in the synthesis of advanced polymers, prized for its ability to undergo thermal ring-opening and subsequent cross-linking to form materials with exceptional thermal stability and low dielectric constants.[1] This guide provides an in-depth analysis of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the unambiguous identification and quality assessment of 4-VBCB. It is intended for researchers and professionals in materials science and drug development who require a reliable reference for the synthesis and characterization of this versatile compound.
The Central Role of 4-Vinylbenzocyclobutene in Polymer Science
4-Vinylbenzocyclobutene (4-VBCB) is a unique bifunctional monomer consisting of a polymerizable vinyl group and a thermally reactive benzocyclobutene (BCB) moiety. The significance of the BCB group lies in its clean, catalyst-free ring-opening reaction at elevated temperatures (~180-250 °C) to form a highly reactive o-quinodimethane intermediate.[1] This intermediate readily undergoes [4+2] cycloaddition (Diels-Alder) reactions, leading to a robust, cross-linked polymer network.
This mechanism provides a distinct advantage in applications where precise control over curing is necessary, such as in microelectronics for creating low-κ dielectric interlayers, wafer bonding, and as encapsulants for sensitive components.[1][2] Accurate spectroscopic characterization is the cornerstone of ensuring monomer purity and predicting the performance of the resulting thermoset polymers.
Synthesis Pathway and Experimental Protocol
The most prevalent laboratory-scale synthesis of 4-VBCB involves a Wittig reaction, starting from 4-bromobenzocyclobutene. This multi-step process requires careful monitoring at each stage, with spectroscopy serving as the primary tool for reaction validation.
Experimental Protocol: Synthesis of 4-VBCB via Wittig Reaction
This protocol is adapted from methodologies reported in the literature.[3]
Step 1: Grignard Formation and Formylation of 4-Bromobenzocyclobutene
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings.
-
Add a solution of 4-bromobenzocyclobutene in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction.
-
Once the Grignard reagent is formed, cool the mixture to 0 °C and slowly add anhydrous N,N-dimethylformamide (DMF).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product, 4-carboxaldehydebenzocyclobutene, with diethyl ether.
-
Purify the aldehyde via column chromatography.
Step 2: Wittig Reaction to Form 4-Vinylbenzocyclobutene
-
Suspend methyltriphenylphosphonium bromide in anhydrous THF in a separate flame-dried flask under an inert atmosphere.
-
Cool the suspension to 0 °C and add a strong base, such as sec-butyllithium (s-BuLi), to generate the methylenetriphenylphosphorane ylide.
-
Slowly add a solution of 4-carboxaldehydebenzocyclobutene (from Step 1) in THF to the ylide solution.
-
Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).
-
Quench the reaction and extract the crude product.
-
Purify the final product, 4-vinylbenzocyclobutene, by vacuum distillation to yield a colorless liquid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4-VBCB.
Spectroscopic Characterization of 4-Vinylbenzocyclobutene
The following sections detail the expected spectroscopic signatures for 4-VBCB.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of 4-VBCB, providing detailed information about the proton and carbon environments.
The proton NMR spectrum provides a clear fingerprint of the molecule. The vinylic protons appear as a characteristic AMX spin system, while the aliphatic protons of the strained cyclobutane ring and the aromatic protons are also distinctly resolved.
Caption: Structure of 4-VBCB with key protons labeled.
Table 1: ¹H NMR Spectroscopic Data for 4-Vinylbenzocyclobutene (in CDCl₃)
| Proton Label | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constants (J) / Hz | Assignment |
|---|---|---|---|---|
| Ha | ~6.6 - 6.8 | dd | Jac ≈ 17.6, Jab ≈ 10.9 | Vinylic proton (trans to aromatic ring) |
| Hb | ~5.7 | d | Jab ≈ 10.9 | Terminal vinylic proton (geminal to Ha) |
| Hc | ~5.2 | d | Jac ≈ 17.6 | Terminal vinylic proton (cis to aromatic ring) |
| Harom | ~6.9 - 7.3 | m | - | Aromatic protons |
| Hcyc | ~3.1 - 3.2 | s (broad) | - | Methylene protons of cyclobutane ring |
Data compiled from references[3][4]. The broad singlet for the cyclobutane protons (Hcyc) is a characteristic feature, resulting from the four equivalent protons in the strained ring.[4]
The ¹³C NMR spectrum confirms the carbon skeleton of the molecule. The strained aliphatic carbons of the cyclobutane ring are notably shielded (appearing upfield), while the aromatic and vinylic carbons appear in their expected downfield regions.
Table 2: Predicted and Observed ¹³C NMR Spectroscopic Data for 4-Vinylbenzocyclobutene (in CDCl₃)
| Carbon Atom | Chemical Shift (δ) / ppm | Assignment |
|---|---|---|
| Cquat | ~146 | Aromatic quaternary carbon (ipso to cyclobutane) |
| Cquat | ~138 | Aromatic quaternary carbon (ipso to vinyl) |
| C-H | ~136 | Vinylic CH |
| C-H | ~122-128 | Aromatic CH |
| CH₂ | ~113 | Terminal vinylic CH₂ |
| CH₂ | ~29.5 | Cyclobutane CH₂ |
Data predicted based on polymer data[5] and analysis of similar structures like 4-(2-bromovinyl)benzocyclobutene[6].
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for confirming the presence of key functional groups within the 4-VBCB molecule. The spectrum is characterized by sharp C-H stretching vibrations for the alkene and aromatic rings, the C=C double bond stretches, and out-of-plane bending modes that are diagnostic for the substitution pattern.
Table 3: Key IR Absorption Bands for 4-Vinylbenzocyclobutene
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
|---|---|---|---|
| 3085 - 3010 | C-H Stretch | Vinyl & Aromatic | Confirms unsaturated C-H bonds.[7] |
| 2950 - 2850 | C-H Stretch | Aliphatic (Cyclobutane) | Indicates the presence of the saturated cyclobutane ring.[8] |
| ~1625 | C=C Stretch | Vinyl | Diagnostic for the vinyl group. |
| ~1605, 1490 | C=C Stretch | Aromatic Ring | Characteristic aromatic ring vibrations. |
| ~990, 910 | C-H Bend (Out-of-plane) | Vinyl | Strong, sharp bands confirming the monosubstituted alkene (vinyl group).[7] |
| ~830 | C-H Bend (Out-of-plane) | Aromatic | Suggests 1,4-disubstitution pattern on the benzene ring. |
Frequencies are based on typical values for these functional groups and data from related polymers and derivatives.[5][6]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition. For 4-vinylbenzocyclobutene (C₁₀H₁₀), the expected exact mass is 130.0783 g/mol .
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 130.
Integrated Spectroscopic Analysis: A Self-Validating System
True confidence in the identity and purity of 4-VBCB comes not from a single technique, but from the convergence of all spectroscopic data.
Caption: Logic diagram for spectroscopic validation.
This multi-technique approach ensures trustworthiness. For example, the vinylic protons seen in the ¹H NMR spectrum are validated by the corresponding vinylic carbon signals in the ¹³C NMR spectrum, the C=C stretch in the IR spectrum, and the potential fragmentation patterns in the mass spectrum. This cross-validation is essential for quality control in both research and industrial settings.
References
- 1. Benzocyclobutene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
An In-depth Technical Guide to the Thermal Stability and Reactivity of 3-Vinylbicyclo[4.2.0]octa-1,3,5-triene
Abstract
3-Vinylbicyclo[4.2.0]octa-1,3,5-triene, also known as 4-vinylbenzocyclobutene (4-vinyl-BCB), is a fascinating bifunctional molecule that marries the inherent strain of a cyclobutene ring fused to an aromatic system with the versatile reactivity of a vinyl group. This unique structural combination imparts a rich and thermally-driven reactivity profile, making it a valuable monomer for advanced polymers and a strategic intermediate in complex organic synthesis. This guide provides a detailed exploration of the fundamental principles governing its thermal stability, delineates its primary reactive pathways—including electrocyclic ring-opening, dimerization, and polymerization—and presents robust experimental protocols for characterizing these transformations. The content herein is tailored for researchers, chemists, and materials scientists engaged in the fields of polymer chemistry, organic synthesis, and drug development, offering both foundational knowledge and practical, field-proven methodologies.
Introduction: The Nexus of Strain and Conjugation
The bicyclo[4.2.0]octa-1,3,5-triene core, commonly referred to as benzocyclobutene (BCB), is a cornerstone of modern materials science and synthetic chemistry.[1] The defining feature of the BCB scaffold is the fusion of a strained four-membered ring to a benzene ring. This fusion results in significant ring strain, which serves as a latent source of reactivity. Upon thermal activation, this strain is released through a predictable electrocyclic ring-opening, a transformation that has been harnessed to create highly stable and functional materials.[2][3]
The introduction of a vinyl substituent at the 3-position (or 4-position in BCB nomenclature) creates this compound, a molecule with dual reactive handles. The thermal behavior is no longer solely dictated by the BCB core; the pendant vinyl group can now participate in subsequent reactions, leading to a diverse array of potential products. Understanding the interplay between the ring-opening of the BCB moiety and the reactivity of the vinyl group is paramount for controlling the outcome of its thermal processing. This guide will dissect these competitive pathways and provide the technical framework necessary to investigate and exploit them.
Physicochemical Properties & Synthesis Overview
Accurate characterization begins with a solid understanding of the molecule's fundamental properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 99717-87-0 | [4][5][6] |
| Molecular Formula | C₁₀H₁₀ | [5][7] |
| Molecular Weight | 130.19 g/mol | [5][7][8] |
| Appearance | Colorless liquid | [7][9] |
| Boiling Point | 225.3 ± 30.0 °C at 760 mmHg | [8][9] |
| Density | 1.0 ± 0.1 g/cm³ | [8] |
| Flash Point | 83.7 ± 13.1 °C | [8][9] |
| Storage Conditions | 2-8°C, often stabilized with TBC | [8][10] |
Synthetic Rationale: A common and reliable laboratory-scale synthesis of 4-vinylbenzocyclobutene involves a Wittig reaction starting from 4-formylbenzocyclobutene.[11] This approach is favored for its high functional group tolerance and generally good yields. The starting aldehyde can be accessed from commercially available benzocyclobutene through established formylation procedures. This method provides a direct and efficient route to the target molecule, enabling further investigation of its properties.[11]
The Core Reaction: Thermal Electrocyclic Ring-Opening
The foundational event in the thermal chemistry of all BCB derivatives is a valence isomerization: the strained four-membered ring undergoes a conrotatory electrocyclic ring-opening to form a highly reactive, non-aromatic intermediate, ortho-quinodimethane (sometimes referred to as an ortho-xylylene).[2] This process is thermally reversible, but the equilibrium heavily favors the strained BCB ring at lower temperatures. As the temperature increases, the population of the high-energy o-quinodimethane intermediate becomes significant, allowing it to be trapped in subsequent reactions.
The causality behind this transformation is the release of approximately 27 kcal/mol of strain energy associated with the cyclobutene ring, which overcomes the energy penalty of disrupting the aromaticity of the benzene ring.[12]
Caption: Reversible electrocyclic ring-opening of the BCB core.
Key Thermal Reaction Pathways
Once the o-quinodimethane intermediate is formed, it can engage in several rapid, irreversible trapping reactions. The presence of the vinyl group introduces a fascinating dichotomy between intramolecular and intermolecular pathways.
Intermolecular Reactivity: Dimerization and Polymerization
In the absence of other potent dienophiles, the primary reaction pathway for the o-quinodimethane intermediate is an intermolecular [4+2] Diels-Alder cycloaddition with another molecule of the same intermediate. This "self-trapping" reaction leads to the formation of a dimer.
This dimerization is the first step toward polymerization. At sufficient concentrations and temperatures, this process propagates, forming high molecular weight polymers. This is the fundamental chemistry behind the utility of BCB-based monomers in creating thermoset polymers known for their excellent thermal stability, low dielectric constant, and high glass transition temperatures.[3]
Caption: Intermolecular Diels-Alder dimerization pathway.
Intramolecular Reactivity: Potential 6π-Electrocyclization
The vinyl group on the this compound provides an alternative, intramolecular reaction pathway. After the initial ring-opening to the o-quinodimethane, the resulting structure is a substituted hexatriene. This system is poised to undergo a subsequent 6π-electrocyclization, a common pericyclic reaction, to form a new six-membered ring.[13]
This pathway competes directly with the intermolecular dimerization. The outcome is often dependent on concentration and temperature. At very low concentrations (high dilution), intramolecular reactions are kinetically favored over bimolecular encounters. At higher temperatures, higher energy barriers for alternative rearrangements might be overcome.
Caption: Potential intramolecular 6π-electrocyclization pathway.
Experimental Protocols for Thermal Analysis
To harness the reactivity of this compound, rigorous experimental investigation is essential. The following protocols provide a self-validating framework for analysis.
Protocol 1: Determining Onset of Thermal Reactivity via Differential Scanning Calorimetry (DSC)
Objective: To quantitatively measure the temperature at which thermal events (e.g., polymerization) initiate and the associated enthalpy change.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as a reference.
-
Instrument Setup: Place both pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative side reactions.
-
Thermal Program:
-
Equilibrate the cell at a temperature well below the expected reaction onset (e.g., 30°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the completion of the thermal event (e.g., 300°C).
-
Hold isothermally for 5 minutes to ensure the reaction is complete.
-
Cool the cell back to the starting temperature.
-
-
Data Analysis: The primary output is a plot of heat flow versus temperature. A sharp exothermic peak indicates the polymerization or dimerization reaction. The onset temperature of this exotherm is a critical measure of thermal stability. Integration of the peak area provides the enthalpy of reaction (ΔH).
Trustworthiness Check: A second heating cycle should be performed on the same sample. The absence of the exothermic peak in the second scan confirms that the thermal event was an irreversible reaction (e.g., polymerization) and not a reversible phase change.
Protocol 2: Mechanistic Investigation via Preparative Thermolysis and Product Analysis
Objective: To isolate and structurally identify the products formed under controlled thermal conditions, thereby elucidating the dominant reaction pathway.
Methodology:
-
Reaction Setup: In a flask equipped with a reflux condenser under an inert atmosphere (N₂ or Ar), dissolve a known quantity of this compound in a high-boiling, inert solvent (e.g., diphenyl ether or o-dichlorobenzene). The choice of concentration is critical: use a high concentration (~1 M) to favor intermolecular reactions or a very low concentration (<0.01 M) to favor intramolecular pathways.
-
Thermal Reaction: Heat the solution to a specific temperature (determined from DSC data, e.g., 200-250°C) for a defined period (e.g., 2-4 hours). Monitor the reaction progress by taking aliquots and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup and Isolation: After cooling, remove the solvent under reduced pressure. The crude product mixture can then be purified using column chromatography or preparative HPLC to isolate the major products.
-
Structural Characterization:
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive information on the chemical structure, connectivity, and stereochemistry of the isolated products.[11]
-
Mass Spectrometry (MS): Confirms the molecular weight of the products. For dimers, the molecular weight will be exactly double that of the monomer.
-
Gel Permeation Chromatography (GPC): If polymerization has occurred, GPC is used to determine the molecular weight distribution of the resulting polymer.
-
Expert Insight: Comparing the product distribution from high-concentration and high-dilution experiments provides strong evidence for the competition between intermolecular and intramolecular pathways.
Applications in Advanced Materials and Synthesis
The predictable thermal reactivity of this compound makes it a highly valuable molecule:
-
Thermoset Polymers: As a monomer, it is used in the formulation of high-performance polymers for the microelectronics industry. The resulting polymers exhibit high thermal stability, excellent mechanical properties, and a low dielectric constant, which is critical for insulating layers in integrated circuits.[3]
-
Synthetic Intermediate: The o-quinodimethane intermediate is a powerful tool in organic synthesis. It can be trapped by various dienophiles in Diels-Alder reactions to construct complex, polycyclic molecular architectures that are foundational to many natural products and pharmaceutical compounds.[14] The vinyl group can be further functionalized post-cycloaddition, adding another layer of synthetic utility.
Conclusion
This compound is a molecule of significant scientific and commercial interest due to its thermally-triggered reactivity. Its chemistry is dominated by the electrocyclic ring-opening of the strained BCB core to a highly reactive o-quinodimethane intermediate. This intermediate's fate is a delicate balance between intermolecular dimerization/polymerization and potential intramolecular cyclizations, a balance that can be controlled by experimental conditions such as concentration and temperature. The protocols and principles outlined in this guide provide a comprehensive framework for researchers to safely and effectively study, control, and exploit the unique thermal behavior of this versatile compound for applications ranging from advanced materials to the synthesis of complex bioactive molecules.
References
- 1. Bicyclo[4.2.0]octa-1,3,5-triene [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 99717-87-0 this compound AKSci 6995AC [aksci.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 99717-87-0|this compound|BLD Pharm [bldpharm.com]
- 7. capotchem.com [capotchem.com]
- 8. This compound | CAS#:99717-87-0 | Chemsrc [chemsrc.com]
- 9. capotchem.com [capotchem.com]
- 10. This compound [myskinrecipes.com]
- 11. 4-Vinylbenzocyclobutene | 99717-87-0 [chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. repository.ias.ac.in [repository.ias.ac.in]
Quantum Chemical Calculations for Bicyclo[4.2.0]octa-1,3,5-triene Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclo[4.2.0]octa-1,3,5-triene, also known as benzocyclobutadiene, represents a fascinating and challenging class of molecules for theoretical investigation. Its structure, featuring a fused aromatic benzene ring and an anti-aromatic cyclobutadiene ring, gives rise to unique electronic properties, significant ring strain, and a pronounced diradical character.[1] This guide provides an in-depth technical overview of the application of quantum chemical calculations to elucidate the structure, reactivity, and spectroscopic properties of these systems. We will delve into the critical choices of computational methods and basis sets, detailing field-proven protocols for obtaining reliable and predictive results. This document is intended to serve as a practical resource for researchers in computational chemistry, medicinal chemistry, and materials science.
Introduction: The Unique Challenge of Bicyclo[4.2.0]octa-1,3,5-triene
The fusion of a stable 6π-electron aromatic ring with a destabilizing 4π-electron anti-aromatic ring in bicyclo[4.2.0]octa-1,3,5-triene results in a molecule that is neither classically aromatic nor anti-aromatic.[1] This electronic conflict leads to a high degree of reactivity, with the molecule readily undergoing dimerization or polymerization.[1] From a computational standpoint, this system presents several key challenges:
-
Multireference Character: The ground state of bicyclo[4.2.0]octa-1,3,5-triene is quasi-degenerate with low-lying excited states, necessitating the use of multireference methods for a qualitatively correct description.[2] Standard single-reference methods like Hartree-Fock and many density functional theory (DFT) approximations can fail to accurately describe its electronic structure.[2]
-
Diradical Nature: The inherent strain and antiaromaticity of the cyclobutadiene moiety contribute to a significant diradical character, where two electrons are effectively unpaired.[3] This requires careful consideration of the spin state and the use of computational methods capable of handling open-shell systems.
-
Flat Potential Energy Surfaces: The potential energy surfaces for reactions involving bicyclo[4.2.0]octa-1,3,5-triene and its derivatives can be quite flat, meaning that subtle changes in computational methodology can lead to qualitatively different geometric predictions.[4]
Understanding these challenges is the first step toward designing a robust and reliable computational protocol.
Choosing the Right Theoretical Tools: A Methodological Workflow
The selection of an appropriate computational method and basis set is paramount for obtaining meaningful results. The choice depends on the specific property being investigated and the available computational resources.
Caption: Logical workflow for selecting an appropriate computational method.
Density Functional Theory (DFT)
DFT is a popular choice for computational chemistry due to its balance of accuracy and computational cost.[5] However, for systems like bicyclo[4.2.0]octa-1,3,5-triene, the choice of the exchange-correlation functional is critical.
-
Functionals: Hybrid functionals, such as B3LYP, have been used for geometry optimizations of related systems.[6] However, for properties sensitive to electron correlation, such as reaction barriers and excited states, range-separated or double-hybrid functionals may provide more accurate results. For systems with significant non-covalent interactions, dispersion-corrected functionals (e.g., B3LYP-D3) are essential.[7][8]
-
Trustworthiness: While DFT can provide reasonable geometries, it's crucial to validate its performance against higher-level methods, especially for energetic properties. The T1 diagnostic in coupled-cluster theory or the degree of spin contamination in unrestricted DFT calculations can serve as indicators of the reliability of a single-reference approach.
Multireference Methods: CASSCF and CASPT2
For a qualitatively correct description of the electronic structure of bicyclo[4.2.0]octa-1,3,5-triene, multireference methods are often necessary.[2]
-
Complete Active Space Self-Consistent Field (CASSCF): This method provides a robust framework for treating static correlation by defining an "active space" of orbitals and electrons that are most important for the chemical process of interest.[2][9] For bicyclo[4.2.0]octa-1,3,5-triene, a minimal active space would typically include the π-orbitals of the cyclobutadiene ring.
-
Second-Order Perturbation Theory (CASPT2): CASSCF alone often does not capture a sufficient amount of the dynamic electron correlation. CASPT2 is a method that adds this dynamic correlation on top of a CASSCF reference wavefunction, providing more accurate energies.[10]
Basis Sets
The choice of basis set determines the flexibility of the wavefunction. For systems with diradical character and potential for anionic states, the inclusion of polarization and diffuse functions is highly recommended.[11]
-
Pople-style basis sets (e.g., 6-31G, 6-311+G*)): These are computationally efficient and often provide a good starting point for geometry optimizations.
-
Dunning's correlation-consistent basis sets (e.g., cc-pVTZ, aug-cc-pVTZ): These are designed to systematically converge towards the complete basis set limit and are recommended for high-accuracy energy calculations.[12]
Practical Protocols: Step-by-Step Methodologies
Protocol 1: Geometry Optimization and Frequency Analysis
This protocol outlines the steps for obtaining a reliable equilibrium geometry and characterizing it as a true minimum on the potential energy surface.
-
Initial Geometry: Construct an initial 3D structure of the bicyclo[4.2.0]octa-1,3,5-triene derivative.
-
DFT Optimization: Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).[6]
-
Frequency Calculation: At the optimized geometry, perform a frequency calculation. The absence of imaginary frequencies confirms that the structure is a true local minimum.
-
Multireference Refinement (if necessary): If significant multireference character is suspected, re-optimize the geometry using a CASSCF or CASPT2 method with an appropriate active space and basis set.
Protocol 2: Investigating Reaction Mechanisms
Quantum chemical calculations are invaluable for elucidating reaction pathways, such as the thermal isomerization of benzocyclobutene derivatives to o-quinodimethanes.[13][14]
-
Identify Reactants and Products: Define the starting materials and final products of the reaction.
-
Locate Transition States (TS): Use a transition state search algorithm (e.g., Berny optimization in Gaussian) to find the saddle point connecting reactants and products. A frequency calculation on the TS geometry should yield exactly one imaginary frequency corresponding to the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation starting from the TS to confirm that it connects the desired reactants and products.
-
Calculate Activation and Reaction Energies: The energy difference between the TS and the reactants gives the activation energy, while the difference between the products and reactants gives the reaction energy. It is crucial to include zero-point vibrational energy (ZPVE) corrections.
Caption: Workflow for investigating a chemical reaction mechanism.
Data Presentation and Analysis
Summarizing Quantitative Data
For clarity and ease of comparison, quantitative data should be presented in well-structured tables.
Table 1: Calculated Relative Energies (kcal/mol) for the Isomerization of a Substituted Bicyclo[4.2.0]octa-1,3,5-triene
| Method/Basis Set | Reactant | Transition State | Product | Activation Energy | Reaction Energy |
| B3LYP/6-31G* | 0.0 | 35.2 | -10.5 | 35.2 | -10.5 |
| CASPT2(8,8)/cc-pVTZ | 0.0 | 28.7 | -12.1 | 28.7 | -12.1 |
| Experimental | - | ~30 | - | ~30 | - |
Note: Hypothetical data for illustrative purposes.
Analysis of Aromaticity
The concept of aromaticity in the fused ring system can be computationally assessed using methods like Nucleus-Independent Chemical Shift (NICS).[15] Negative NICS values are indicative of aromatic character, while positive values suggest anti-aromaticity.
Conclusion
The computational investigation of bicyclo[4.2.0]octa-1,3,5-triene systems requires a careful and considered approach. The inherent electronic complexity of these molecules necessitates a departure from "black-box" computational methods. By understanding the theoretical challenges and applying the robust protocols outlined in this guide, researchers can obtain reliable and predictive insights into the structure, reactivity, and properties of these fascinating molecules, with significant implications for drug development and materials science.
References
- 1. Benzocyclobutadiene - Wikipedia [en.wikipedia.org]
- 2. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 3. Minimal Active Space for Diradicals Using Multistate Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. li.mit.edu [li.mit.edu]
- 5. Density functional theory - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dispersion-corrected density functional theory for aromatic interactions in complex systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbohydrate–aromatic π interactions: a test of density functionals and the DFT-D method - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. gaussian.com [gaussian.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Pick the right basis for your calculation — DIRAC not found documentation [diracprogram.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to 3-Vinylbicyclo[4.2.0]octa-1,3,5-triene: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of 3-Vinylbicyclo[4.2.0]octa-1,3,5-triene, a versatile monomer widely recognized in the fields of polymer chemistry and materials science. Primarily intended for researchers, scientists, and professionals in drug development and advanced materials, this document delves into the synthesis, characterization, and unique reactivity of this compound, underpinning its utility as a potent building block for complex molecular architectures and high-performance polymers.
Core Molecular Profile
This compound, more commonly known in the literature as 4-vinylbenzocyclobutene (4-VBCB), is a bifunctional monomer featuring a polymerizable vinyl group and a thermally labile benzocyclobutene (BCB) moiety. This unique combination of a reactive alkene and a strained four-membered ring fused to a benzene ring dictates its significant role in advanced organic synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀ | [1][2][3][4] |
| Molecular Weight | 130.19 g/mol | [1][2][3][4] |
| CAS Number | 99717-87-0 | [1][2][3] |
| IUPAC Name | 3-ethenylbicyclo[4.2.0]octa-1(6),2,4-triene | [3] |
| Appearance | Colorless to pale yellow liquid | [2][3] |
| Boiling Point | 225.3 °C at 760 mmHg | [4] |
| Density | ~0.962 g/cm³ | [3] |
The Chemistry of Reactivity: A Tale of Two Moieties
The synthetic utility of 4-vinylbenzocyclobutene is rooted in the distinct yet cooperative reactivity of its two functional groups: the vinyl group and the benzocyclobutene core.
The Vinyl Group: A Gateway to Polymerization
The exocyclic vinyl group serves as a classical monomer for a variety of polymerization techniques, including free-radical, anionic, and cationic polymerizations.[5][6][7] This allows for the incorporation of the benzocyclobutene unit as a pendant group along a polymer backbone, creating a reactive polymer that can be further modified.
The Benzocyclobutene Core: Thermally-Induced Crosslinking
The defining feature of 4-VBCB is the strained four-membered ring of the benzocyclobutene moiety. Upon heating to temperatures typically above 180 °C, this ring undergoes a conrotatory electrocyclic ring-opening to form a highly reactive ortho-quinodimethane intermediate.[6] This transient diene is a powerful tool for cycloaddition reactions.
In the absence of other dienophiles, the ortho-quinodimethane intermediates can react with each other or with unreacted vinyl groups, leading to the formation of a highly crosslinked, thermally stable polymer network.[6][7] This process is particularly valuable in materials science as it proceeds without the release of volatile byproducts, ensuring dimensional stability during curing.[6]
The following diagram illustrates this key transformation:
Synthesis of 4-Vinylbenzocyclobutene: A Practical Protocol
Several synthetic routes to 4-vinylbenzocyclobutene have been reported, including Heck coupling and Wittig reactions.[8] The following protocol is adapted from a commonly cited method involving a Grignard reaction followed by a Wittig olefination, which offers a reliable and scalable approach.[5]
Materials and Reagents
-
4-Bromobenzocyclobutene
-
Magnesium turnings
-
Dry Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi)
-
Standard glassware for anhydrous reactions
Step-by-Step Procedure
Step 1: Synthesis of 4-Carboxaldehydebenzocyclobutene
-
Under an inert atmosphere (e.g., nitrogen or argon), activate magnesium turnings in a flame-dried flask.
-
Add dry THF to the magnesium turnings.
-
Slowly add a solution of 4-bromobenzocyclobutene in dry THF to initiate the formation of the Grignard reagent.
-
Once the Grignard reagent has formed, cool the reaction mixture and slowly add N,N-dimethylformamide (DMF).
-
After the reaction is complete, quench the reaction with an acidic aqueous solution and extract the product with an organic solvent (e.g., diethyl ether).
-
Purify the resulting 4-carboxaldehydebenzocyclobutene by column chromatography or distillation.
Step 2: Wittig Olefination to 4-Vinylbenzocyclobutene
-
In a separate flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in dry THF.
-
Cool the suspension and slowly add n-butyllithium (n-BuLi) to generate the methylenetriphenylphosphorane ylide.
-
To this ylide solution, slowly add the 4-carboxaldehydebenzocyclobutene synthesized in Step 1.
-
Allow the reaction to proceed to completion.
-
Quench the reaction and extract the product, 4-vinylbenzocyclobutene.
-
Purify the final product by distillation under reduced pressure. The product is often stabilized with a small amount of a polymerization inhibitor like tert-butylcatechol (TBC).
The overall synthetic workflow is depicted below:
Spectroscopic Characterization
The structural elucidation of 4-vinylbenzocyclobutene is readily achieved through standard spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides distinct signals that confirm the presence of all key structural features of the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Source(s) |
| 6.60 - 7.24 | Multiplet | Aromatic protons | [5][6] |
| 5.10 - 5.80 | Multiplet | Vinyl protons (-CH=CH₂) | [5][6] |
| ~3.10 - 3.20 | Singlet/Multiplet | Methylene protons of the cyclobutene ring (-CH₂-CH₂-) | [1][5][6] |
The disappearance of the vinyl proton signals upon polymerization and the significant reduction or disappearance of the cyclobutene proton signal upon thermal crosslinking are key diagnostic markers in reaction monitoring.[6]
Applications in Research and Development
The unique properties of 4-vinylbenzocyclobutene make it a valuable monomer in several areas of advanced materials and organic synthesis.
-
Microelectronics: Polymers and copolymers of 4-VBCB are used as low dielectric constant (low-k) materials for interlayer dielectrics in integrated circuits.[7] The ability to form highly crosslinked, thermally stable films without byproduct evolution is a significant advantage in this application.
-
Advanced Polymers: The incorporation of 4-VBCB into block copolymers allows for the creation of nanostructured materials.[9][10] Thermal annealing of these materials can lock in the desired morphology through crosslinking of the BCB-containing domains.
-
Organic Synthesis: As a bifunctional molecule, it serves as a building block for complex polycyclic frameworks through controlled polymerization and subsequent intramolecular cycloaddition reactions.[4]
Safety and Handling
4-Vinylbenzocyclobutene is a reactive monomer and should be handled with appropriate care in a laboratory setting. It is typically stored at reduced temperatures (2-8 °C) under an inert atmosphere to prevent premature polymerization.[3][4] The addition of a stabilizer, such as TBC, is common for commercial samples.[3] Standard personal protective equipment should be worn when handling this compound.
Conclusion
This compound (4-vinylbenzocyclobutene) stands out as a monomer of significant interest due to its dual reactivity. The synergy between its polymerizable vinyl group and thermally activated benzocyclobutene moiety provides a powerful platform for the rational design of advanced polymers and complex organic molecules. Its application in high-technology fields such as microelectronics underscores the importance of this unique building block. A thorough understanding of its synthesis, reactivity, and handling is crucial for harnessing its full potential in research and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN106397085B - The synthetic method of 4- vinyl benzocyclobutene - Google Patents [patents.google.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. This compound [myskinrecipes.com]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Tailoring poly(vinylbenzocyclobutene)- b -poly(4-vinylpyridine) isoporous block copolymer membranes: functionalization and performance optimization - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00157A [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
A Technical Guide to the Commercial Sourcing of 98% Purity 4-Vinylbenzocyclobutene (4-VBCB)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 4-Vinylbenzocyclobutene (4-VBCB), focusing on its commercial availability at ≥98% purity. It is designed to equip researchers and drug development professionals with the critical information needed to source, handle, and effectively utilize this versatile monomer in advanced applications.
Introduction to 4-Vinylbenzocyclobutene (VBCB)
4-Vinylbenzocyclobutene (CAS No. 99717-87-0) is a unique bifunctional monomer distinguished by its vinyl group, which is susceptible to standard polymerization techniques, and a thermally labile benzocyclobutene (BCB) ring.[1] The true value of VBCB lies in the unique reactivity of the four-membered BCB ring. Upon heating, typically in the range of 200-350°C, the BCB ring undergoes a conrotatory, electrocyclic ring-opening to form a highly reactive ortho-quinodimethane (o-QDM) intermediate. This intermediate can readily participate in [4+2] cycloaddition reactions (Diels-Alder) or dimerize, leading to the formation of a highly cross-linked, thermally stable polymer network.[2]
This dual reactivity makes 4-VBCB an invaluable component in the synthesis of advanced polymers for specialized applications, including microelectronics and materials science where high thermal stability and a low dielectric constant are paramount.[2][3]
Commercial Availability and Supplier Analysis
While the target purity for this guide is ≥98%, commercially available stock often lists a purity of 97%. It is crucial for researchers to directly inquire with suppliers about higher purity grades or custom synthesis options.
| Supplier | Product Name | Purity | CAS Number | Notes |
| Sigma-Aldrich (Merck) | 4-Vinylbenzocyclobutene | 97% | 99717-87-0 | A leading global supplier for research-grade chemicals, providing detailed specifications and safety information.[1] Often a primary source for academic and industrial R&D labs. |
| ChemicalBook | 4-Vinylbenzocyclobutene | Not specified | 99717-87-0 | An online chemical database that also lists suppliers. It provides aggregated technical data and synthesis information.[4] Useful for comparing properties and identifying potential manufacturers. |
| Hunan Chemfish Pharmaceutical | 4-Vinylbenzocyclobutene | Not specified | 99717-87-0 | A China-based manufacturer that may offer competitive pricing for bulk quantities.[3][5] Direct engagement is recommended to confirm purity specifications and availability. |
| ChemUniverse | 4-Vinylbenzocyclobutene | Purity to be specified | 99717-87-0 | Offers a quote request system where specific purity requirements (e.g., ≥98%) can be submitted.[6] This is a suitable channel for sourcing specific grades. |
Procurement Strategy: For projects requiring strict ≥98% purity, it is essential to request a Certificate of Analysis (CoA) for the specific lot being purchased. Suppliers like Sigma-Aldrich provide CoAs that detail the exact purity and analytical methods used.[1] For bulk or custom orders, engaging directly with manufacturers like Hunan Chemfish Pharmaceutical may provide a more cost-effective solution.[3][5]
Core Chemistry and Quality Considerations
The utility of 4-VBCB is entirely dependent on its unique thermal rearrangement. Understanding this mechanism is key to its application.
The core functionality of VBCB is the thermal conversion of the benzocyclobutene moiety into an o-quinodimethane. This reactive diene is the key to forming cross-linked networks.
References
- 1. 4-乙烯基苯并环丁烯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. 4-Vinylbenzocyclobutene CAS#: 99717-87-0 [m.chemicalbook.com]
- 5. Other products,CAS#:99717-87-0,4-VBCB,4-Vinylbenzocyclobutene [en.chemfish.com]
- 6. chemuniverse.com [chemuniverse.com]
Methodological & Application
Synthetic Strategies for Functionalized Bicyclo[4.2.0]octa-1,3,5-triene Derivatives: An Application Guide for Researchers
Introduction: The Versatility of a Strained Ring System
Bicyclo[4.2.0]octa-1,3,5-triene, commonly known in the literature as benzocyclobutene (BCB), represents a fascinating and synthetically valuable class of strained carbocyclic compounds. The fusion of a reactive cyclobutene ring to a stable aromatic system imparts unique chemical properties, making BCB derivatives highly sought-after building blocks in organic synthesis, materials science, and medicinal chemistry. Their ability to undergo thermal or photochemical ring-opening to form highly reactive o-xylylene intermediates is the cornerstone of their synthetic utility, enabling a plethora of cycloaddition reactions for the construction of complex polycyclic scaffolds.[1][2]
This application note provides a comprehensive overview of the most effective and widely employed synthetic routes to access functionalized bicyclo[4.2.0]octa-1,3,5-triene derivatives. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols for their execution. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this scaffold in their synthetic endeavors. The methodologies covered include transition-metal-catalyzed C-H activation, photochemical rearrangements, and cycloaddition strategies, each offering distinct advantages in terms of substrate scope and functional group compatibility.
I. Transition-Metal-Catalyzed Synthesis: Forging the Four-Membered Ring via C-H Activation
The direct formation of the benzocyclobutene core through intramolecular C-H activation has emerged as a powerful and atom-economical strategy. Palladium catalysis, in particular, has been instrumental in advancing this approach, allowing for the construction of the strained four-membered ring from readily available precursors.
A. Palladium-Catalyzed Intramolecular C-H Arylation of Methyl Groups
A highly efficient method for the synthesis of benzocyclobutenes involves the palladium-catalyzed intramolecular C-H activation of a methyl group on a substituted aromatic ring.[3][4] This approach typically utilizes a sterically hindered phosphine ligand to facilitate the desired reductive elimination from a palladacycle intermediate.
Causality of Experimental Choices:
-
Catalyst System: A combination of Pd(OAc)₂ and a bulky electron-rich phosphine ligand like tri-tert-butylphosphine (P(tBu)₃) is crucial. The bulky ligand promotes the formation of a monoligated palladium(0) species, which is highly reactive in the C-H activation step.
-
Base: An inorganic base such as potassium carbonate (K₂CO₃) is employed to facilitate the C-H activation step, likely through a concerted metalation-deprotonation mechanism.[3]
-
Solvent: A high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) is typically used to ensure solubility of the reagents and to facilitate the reaction at elevated temperatures.
Experimental Workflow:
Figure 1: General workflow for palladium-catalyzed benzocyclobutene synthesis.
Protocol 1: Synthesis of 1,1-Dimethyl-1,2-dihydrocyclobutabenzene
-
Reaction Setup: To an oven-dried Schlenk tube, add 2-bromo-tert-butylbenzene (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), P(tBu)₃ (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol).
-
Solvent Addition: Evacuate and backfill the tube with argon. Add anhydrous DMF (5 mL) via syringe.
-
Reaction: Stir the mixture at 140 °C for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.
-
Work-up: Cool the reaction to room temperature and dilute with water (20 mL). Extract the mixture with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluting with hexanes) to afford the desired benzocyclobutene derivative. Typical yields range from 70-90%.[3][4]
| Substrate Example | Product | Yield (%) | Reference |
| 2-Bromo-tert-butylbenzene | 1,1-Dimethyl-1,2-dihydrocyclobutabenzene | 92 | [3] |
| 1-Bromo-4-fluoro-2-(tert-butyl)benzene | 5-Fluoro-1,1-dimethyl-1,2-dihydrocyclobutabenzene | 85 | [3] |
| Methyl 3-bromo-4-(tert-butyl)benzoate | Methyl 1,1-dimethyl-1,2-dihydrocyclobutabenzene-5-carboxylate | 78 | [3] |
II. Photochemical Routes: Harnessing Light for Ring Contraction
Photochemical reactions offer a mild and often highly selective means of constructing the benzocyclobutene scaffold. The Wolff rearrangement of α-diazo ketones is a particularly elegant application of this principle, enabling ring contraction to form functionalized benzocyclobutene derivatives.[5]
A. Photochemical Wolff Rearrangement of α-Diazo-indanones
This method involves the photolysis of an α-diazo-indanone, which expels dinitrogen to form a carbene intermediate. Subsequent 1,2-acyl migration (the Wolff rearrangement) generates a ketene, which can be trapped by a nucleophile (e.g., water, alcohols, amines) to yield a benzocyclobutene carboxylic acid derivative.[6][7]
Mechanistic Rationale:
The reaction is initiated by photochemical excitation of the α-diazo ketone, leading to the extrusion of N₂ gas. The resulting α-keto carbene is highly reactive and undergoes a concerted 1,2-rearrangement to form a strained ketene. The choice of nucleophilic solvent determines the final product.
Figure 2: Mechanism of the photochemical Wolff rearrangement for benzocyclobutene synthesis.
Protocol 2: Synthesis of Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic Acid
-
Preparation of Starting Material: Synthesize 2-diazo-1-indanone from 1-indanone via standard procedures (e.g., formylation followed by diazo transfer).
-
Photolysis Setup: Dissolve 2-diazo-1-indanone (1.0 mmol) in a mixture of dioxane and water (10:1, 50 mL) in a quartz reaction vessel. Purge the solution with argon for 15 minutes.
-
Irradiation: Irradiate the solution with a high-pressure mercury lamp (e.g., 450W Hanovia lamp) through a Pyrex filter at room temperature. Monitor the reaction by TLC for the disappearance of the starting material (typically 2-4 hours).
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in diethyl ether and extract with saturated aqueous NaHCO₃.
-
Purification: Acidify the aqueous layer with 1M HCl and extract with diethyl ether. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude carboxylic acid, which can be further purified by recrystallization.[1][5]
III. Cycloaddition Strategies: The Power of the o-Xylylene Intermediate
The hallmark of benzocyclobutene chemistry is its thermal electrocyclic ring-opening to form a transient o-xylylene (or o-quinodimethane).[1] This highly reactive diene readily participates in [4+2] cycloaddition (Diels-Alder) reactions with a wide range of dienophiles, providing a powerful method for the construction of complex, functionalized polycyclic systems.[8][9]
A. In Situ Generation of o-Xylylenes for Diels-Alder Reactions
This strategy involves heating a benzocyclobutene derivative in the presence of a suitable dienophile. The in situ generated o-xylylene is trapped, leading to the formation of a new six-membered ring fused to the aromatic system.
Key Considerations:
-
Reaction Temperature: The ring-opening of benzocyclobutene typically requires temperatures above 180 °C. The choice of a high-boiling solvent (e.g., xylene, o-dichlorobenzene) is therefore essential.
-
Dienophile Reactivity: Electron-deficient dienophiles generally react more rapidly with the electron-rich o-xylylene.
-
Stereoselectivity: The Diels-Alder reaction is stereospecific, with the stereochemistry of the dienophile being retained in the product.
Protocol 3: Diels-Alder Reaction of Benzocyclobutene with N-Phenylmaleimide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve benzocyclobutene (1.0 mmol) and N-phenylmaleimide (1.1 mmol) in anhydrous xylene (10 mL).
-
Reaction: Heat the mixture to reflux (approx. 140 °C) and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by vacuum filtration.
-
Purification: If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by flash column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to afford the Diels-Alder adduct.
| Benzocyclobutene Derivative | Dienophile | Product | Reference |
| Bicyclo[4.2.0]octa-1,3,5-triene | Maleic Anhydride | Tetrahydronaphthalene adduct | [2] |
| 1-Methoxybicyclo[4.2.0]octa-1,3,5-triene | Dimethyl acetylenedicarboxylate | Dihydronaphthalene adduct | [9] |
IV. Applications in Drug Development: The Case of Ivabradine
The synthetic utility of functionalized benzocyclobutene derivatives is exemplified by their use as key intermediates in the synthesis of pharmaceuticals. A notable example is the cardiovascular drug Ivabradine, which features a chiral benzocyclobutene moiety. The synthesis of the key intermediate, (S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine, often involves multi-step sequences that highlight the versatility of benzocyclobutene chemistry.
Conclusion
The synthetic toolbox for accessing functionalized bicyclo[4.2.0]octa-1,3,5-triene derivatives is both diverse and robust. Transition-metal-catalyzed C-H activation provides an efficient and direct route, while photochemical Wolff rearrangements offer a mild method for introducing carboxylic acid functionalities. The classic thermal ring-opening to form reactive o-xylylenes for subsequent Diels-Alder reactions remains a cornerstone of this field, enabling the rapid construction of molecular complexity. The choice of synthetic strategy will ultimately depend on the desired substitution pattern, functional group tolerance, and the overall synthetic plan. The protocols and insights provided in this guide are intended to empower researchers to confidently employ these powerful synthetic methods in their pursuit of novel molecules with applications in medicine, materials, and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzocyclobutene synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. repository.ias.ac.in [repository.ias.ac.in]
- 6. Wolff-Rearrangement [organic-chemistry.org]
- 7. Wolff rearrangement - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
The Strategic Use of 4-Vinylbenzocyclobutene in Advanced Polymer Synthesis: A Guide for Researchers
Introduction: The Unique Proposition of 4-Vinylbenzocyclobutene (4-VBCB)
In the landscape of functional monomers, 4-Vinylbenzocyclobutene (4-VBCB) emerges as a uniquely versatile building block for the synthesis of advanced polymers. Its strategic importance lies in the thermally-activated reactivity of the benzocyclobutene (BCB) moiety, which provides a powerful tool for creating highly crosslinked, thermally stable, and low-dielectric constant materials. This guide offers an in-depth exploration of 4-VBCB's application in polymer synthesis, providing not just protocols, but the scientific rationale behind them, to empower researchers in the fields of materials science, microelectronics, and drug delivery.
Polymers incorporating the BCB unit are of significant interest due to their unique thermal characteristics.[1][2] The strained four-membered ring of the BCB group undergoes a thermal, electrocyclic ring-opening reaction at temperatures typically exceeding 200°C to form a highly reactive o-quinodimethane intermediate.[3][4][5] This intermediate can then undergo a variety of reactions, most notably [4+2] cycloaddition (Diels-Alder) reactions, leading to the formation of a stable, crosslinked network without the evolution of volatile byproducts.[1][6] This "clean" curing process is a significant advantage in applications where outgassing is a concern, such as in microelectronic packaging.[7]
The presence of the vinyl group on the 4-VBCB monomer allows for its facile incorporation into a wide range of polymer backbones using conventional polymerization techniques, including living anionic, cationic, free radical, and coordination polymerization.[1][5][8][9] This dual reactivity—a polymerizable vinyl group and a thermally-activated crosslinking group—is the cornerstone of 4-VBCB's utility.
Core Principles: Understanding the Polymerization and Crosslinking of 4-VBCB
The successful application of 4-VBCB hinges on a clear understanding of its two primary modes of reactivity: the polymerization of the vinyl group and the subsequent thermal crosslinking of the pendant BCB groups.
Vinyl Group Polymerization
The vinyl group of 4-VBCB behaves similarly to that of styrene, making it amenable to a variety of polymerization methods. The choice of polymerization technique is dictated by the desired polymer architecture, molecular weight control, and copolymer composition.
-
Living Anionic Polymerization: This technique offers precise control over molecular weight and leads to polymers with narrow molecular weight distributions (low polydispersity).[8][9][10] It is the method of choice for synthesizing well-defined block copolymers.[8][10] The polymerization is typically initiated with an organolithium initiator, such as sec-butyllithium, in a non-polar solvent like benzene or tetrahydrofuran (THF).[8][10][11] The cyclobutene ring of the BCB group is stable under these conditions and does not interfere with the polymerization.[8][10]
-
Cationic Polymerization: 4-VBCB can be copolymerized with monomers like isobutylene via cationic polymerization.[5][6] This method is useful for creating random copolymers with specific functionalities.[5]
-
Free Radical Polymerization: This is a robust and widely used method for polymerizing 4-VBCB, often in copolymerization with monomers like styrene.[1][6] Initiators such as azobisisobutyronitrile (AIBN) are commonly employed.[1] While offering less control over polymer architecture compared to living polymerizations, it is a versatile and scalable approach.
-
Coordination Polymerization: Recent studies have demonstrated the syndiotactic polymerization of 4-VBCB using rare-earth metal catalysts.[1][2] This method can produce polymers with high stereoregularity, which can influence their physical properties.[1]
Thermal Crosslinking via Benzocyclobutene Ring-Opening
The defining feature of 4-VBCB-containing polymers is their ability to be thermally crosslinked. This process is governed by the electrocyclic ring-opening of the BCB group.
Figure 1: Thermal crosslinking mechanism of a 4-VBCB-containing polymer.
Upon heating, the strained four-membered ring of the BCB moiety opens to form the highly reactive o-quinodimethane diene.[3][4] In the absence of an external dienophile, this intermediate readily reacts with another o-quinodimethane or a double bond in the polymer backbone via a [4+2] cycloaddition reaction, forming a stable six-membered ring and creating a crosslink.[1][3][12] This process results in a robust, three-dimensional polymer network with significantly enhanced thermal and mechanical properties.[6]
Application Notes and Protocols
This section provides detailed protocols for the synthesis and polymerization of 4-VBCB, along with key considerations for successful implementation.
Protocol 1: Synthesis of Well-Defined Poly(4-vinylbenzocyclobutene) via Living Anionic Polymerization
This protocol is adapted from methodologies reported for the synthesis of well-defined homopolymers and block copolymers.[8][11] Living anionic polymerization provides excellent control over molecular weight and results in a narrow molecular weight distribution.[8]
Materials:
-
4-Vinylbenzocyclobutene (VBCB), purified by distillation from CaH₂ and dibutylmagnesium.[8]
-
Benzene or Tetrahydrofuran (THF), anhydrous.
-
sec-Butyllithium (s-BuLi) initiator solution in cyclohexane.
-
Methanol, degassed.
-
High-vacuum Schlenk line apparatus.
-
Glass ampules with break-seals.
Procedure:
-
Purification of Monomer and Solvent:
-
Dry 4-VBCB over calcium hydride and subsequently distill it twice from di-n-butylmagnesium under high vacuum via cryo-transfer.[11]
-
Anhydrous benzene or THF is essential. Distill the solvent from a suitable drying agent (e.g., sodium/benzophenone ketyl for THF) immediately before use.
-
-
Polymerization Setup:
-
All glassware should be rigorously cleaned and flame-dried under vacuum to remove any moisture.
-
The polymerization is conducted under a high-vacuum argon atmosphere in a Schlenk line apparatus.[11]
-
-
Initiation and Polymerization:
-
Transfer a known amount of purified 4-VBCB into a graduated ampule with a break-seal.
-
In a reaction flask, add the desired amount of anhydrous solvent.
-
Calculate the required amount of s-BuLi initiator to achieve the target molecular weight. The molecular weight is determined by the molar ratio of monomer to initiator.
-
Add the s-BuLi initiator to the solvent at room temperature (for benzene) or -78°C (for THF).
-
Introduce the 4-VBCB monomer to the initiator solution. The polymerization is typically allowed to proceed for several hours (e.g., 12 hours at room temperature) to ensure complete conversion.[8]
-
-
Termination:
-
Terminate the polymerization by adding a small amount of degassed methanol. The living anionic chain ends will react with the methanol, effectively stopping the polymerization.
-
-
Polymer Isolation and Purification:
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol or hexane.[11]
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with the non-solvent to remove any unreacted monomer and initiator residues.
-
Dry the polymer under vacuum at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved.
-
Characterization:
-
Molecular Weight and Polydispersity: Determined by Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC).
-
Chemical Structure: Confirmed by ¹H NMR and ¹³C NMR spectroscopy. The disappearance of the vinyl proton signals and the appearance of the polymer backbone signals confirm successful polymerization.[8]
-
Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and Thermogravimetric Analysis (TGA) to assess thermal stability.[8][10]
Figure 2: Workflow for living anionic polymerization of 4-VBCB.
Protocol 2: Thermal Crosslinking of Poly(4-vinylbenzocyclobutene)
This protocol describes the general procedure for thermally curing a 4-VBCB-containing polymer to form a crosslinked network.
Materials:
-
Poly(4-vinylbenzocyclobutene) or a copolymer containing 4-VBCB units.
-
A suitable solvent for casting a film (e.g., toluene, chloroform).
-
Substrate (e.g., silicon wafer, glass slide).
-
Programmable oven or hot plate with a controlled atmosphere (e.g., nitrogen).
Procedure:
-
Film Casting:
-
Dissolve the 4-VBCB-containing polymer in a suitable solvent to form a solution of the desired concentration.
-
Cast a thin film of the polymer solution onto a clean substrate using a technique such as spin-coating, drop-casting, or doctor blading.
-
Dry the film to remove the casting solvent, typically at a temperature below the onset of crosslinking (e.g., 80-100°C).
-
-
Thermal Curing:
-
Place the substrate with the polymer film into a programmable oven under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
-
Heat the sample to the desired curing temperature, which is typically in the range of 200-250°C. The exact temperature and time will depend on the specific polymer and the desired degree of crosslinking.
-
Hold the sample at the curing temperature for a sufficient duration (e.g., 1-4 hours) to ensure complete crosslinking.
-
Cool the sample down to room temperature.
-
Characterization of the Crosslinked Film:
-
Insolubility: A fully crosslinked polymer will be insoluble in solvents that would dissolve the linear precursor. This can be tested by immersing a piece of the film in a good solvent for the original polymer.
-
Thermal Properties: The glass transition temperature (Tg) of the crosslinked polymer will be significantly higher than that of the linear precursor, or it may not be observable at all before decomposition.[6] This can be measured by DSC. TGA can be used to confirm the enhanced thermal stability of the crosslinked network.
-
Mechanical Properties: The mechanical properties, such as modulus and hardness, of the film can be measured using techniques like nanoindentation.
Properties and Applications of 4-VBCB-Derived Polymers
The unique combination of a polymerizable vinyl group and a thermally crosslinkable BCB moiety makes 4-VBCB a valuable monomer for a variety of high-performance applications.
| Property | Typical Values for Crosslinked 4-VBCB Polymers | Significance |
| Thermal Stability (Td5%) | > 400 °C | High thermal stability is crucial for applications in microelectronics and aerospace where materials are exposed to high temperatures.[10][13] |
| Dielectric Constant (k) | 2.3 - 2.7 | A low dielectric constant is essential for interlayer dielectrics in integrated circuits to reduce signal delay and power consumption.[13][14] |
| Glass Transition Temp. (Tg) | Significantly increased after crosslinking | A high Tg indicates good dimensional stability at elevated temperatures.[6] |
| Solvent Resistance | Excellent after crosslinking | Crosslinking renders the polymer insoluble, which is important for applications requiring chemical resistance. |
Key Application Areas:
-
Microelectronics: Due to their low dielectric constant, high thermal stability, and excellent planarization properties, 4-VBCB-based polymers are used as interlayer dielectrics, encapsulants, and for wafer bonding in microelectronic devices.[4][7] The commercial resin "Cyclotene," developed by Dow Chemical, is a well-known example of a BCB-based material for such applications.[1]
-
Nanostructured Materials: The ability to form well-defined block copolymers through living polymerization, followed by selective crosslinking of the 4-VBCB-containing block, allows for the creation of stable nanostructures such as micelles, nanoparticles, and isoporous membranes.[1][5]
-
Thermosetting Resins: Copolymers of 4-VBCB with other monomers like styrene can be used to create high-performance thermosetting materials with tailored properties.[6]
Conclusion
4-Vinylbenzocyclobutene stands out as a monomer of strategic importance for the synthesis of advanced polymers. Its dual functionality allows for the creation of well-defined polymer architectures that can be subsequently transformed into highly robust, crosslinked networks. The resulting materials exhibit a compelling combination of high thermal stability, low dielectric constant, and excellent chemical resistance, making them highly attractive for demanding applications in microelectronics, nanotechnology, and advanced materials. The protocols and principles outlined in this guide are intended to provide researchers with the foundational knowledge and practical tools to effectively leverage the unique chemistry of 4-VBCB in their own research and development endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Benzocyclobutene - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Tailoring poly(vinylbenzocyclobutene)- b -poly(4-vinylpyridine) isoporous block copolymer membranes: functionalization and performance optimization - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00157A [pubs.rsc.org]
- 12. Benzocyclobutene in frontal ring-opening metathesis polymerization - American Chemical Society [acs.digitellinc.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Enhancing Carbon Nanotube Fiber Performance via Crosslinking with 3-Vinylbicyclo[4.2.0]octa-1,3,5-triene
Introduction: Overcoming the Bottleneck in Carbon Nanotube Fiber Technology
Carbon nanotubes (CNTs) individually possess extraordinary mechanical and electrical properties that far surpass most conventional materials.[1][2] However, translating these exceptional nanoscale properties to the macroscopic level in the form of CNT fibers has been a persistent challenge.[1][3] The primary limiting factor is the weak van der Waals forces between adjacent nanotubes, which lead to inter-tube sliding under tensile load, causing premature fiber failure at a fraction of the theoretical strength of individual CNTs.[3]
To unlock the full potential of CNT fibers for applications in aerospace, wearable electronics, and high-performance composites, it is imperative to enhance the load transfer between constituent nanotubes.[3][4] Covalent crosslinking presents a robust strategy to bridge this gap by creating strong chemical bonds between nanotubes, effectively transforming the fiber from a loosely held bundle into a monolithic structure.[3][4]
This guide details a powerful and efficient solid-state crosslinking methodology utilizing 3-Vinylbicyclo[4.2.0]octa-1,3,5-triene, also known as 4-Vinylbenzocyclobutene (4-VBCB). This approach, often employing a copolymer of styrene and 4-VBCB (PS-VBCB), offers a simple, one-step mechanism that achieves both covalent functionalization of the CNT surface and three-dimensional crosslinking simultaneously upon thermal activation.[4] The benzocyclobutene (BCB) moiety undergoes a thermally induced ring-opening to form a highly reactive o-quinodimethane intermediate, which then readily participates in a [4+2] Diels-Alder cycloaddition reaction with the graphitic sidewall of the carbon nanotubes.[1][5][6] This method has been shown to significantly enhance the tensile strength of CNT fibers, with reported improvements of up to 250%.[4]
These application notes provide a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals to implement this advanced crosslinking technique, from the synthesis of the crosslinking polymer to the characterization of the resulting high-performance CNT fibers.
Materials and Equipment
Chemicals and Consumables
| Chemical/Consumable | Grade | Supplier (Example) | CAS Number | Notes |
| Pristine Carbon Nanotube (CNT) Fibers | High-purity, spinnable | N/A | N/A | Multi-walled (MWCNT) or single-walled (SWCNT) fibers can be used. |
| This compound (4-Vinylbenzocyclobutene, 4-VBCB) | ≥98% | Sigma-Aldrich, Fluorochem | 99717-87-0 | Stabilized with TBC. Store at 2-8°C under an inert atmosphere. |
| Styrene | ≥99% | Sigma-Aldrich | 100-42-5 | Inhibitor should be removed before polymerization. |
| Azobisisobutyronitrile (AIBN) | 98% | Sigma-Aldrich | 78-67-1 | Free radical initiator. |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | 108-88-3 | Solvent for polymerization and infiltration. |
| Methanol | ACS Reagent, ≥99.8% | Fisher Scientific | 67-56-1 | For polymer precipitation. |
| Acetone | ACS Reagent, ≥99.5% | Fisher Scientific | 67-64-1 | For washing and cleaning. |
| Inert Gas (Nitrogen or Argon) | High purity | N/A | N/A | For creating an inert atmosphere during reactions. |
Instrumentation
| Instrument | Purpose | Key Specifications |
| Schlenk Line or Glovebox | Inert atmosphere for polymerization | Low oxygen and moisture levels |
| High-Temperature Tube Furnace | Thermal annealing and crosslinking | Programmable, up to 1000°C, with gas flow control |
| Sonicator (Bath or Probe) | Dispersion of polymer | N/A |
| Tensile Tester | Mechanical property measurement | Equipped with a low-force load cell suitable for fibers |
| Scanning Electron Microscope (SEM) | Morphological analysis | High resolution, for imaging fiber surface and fracture morphology |
| Raman Spectrometer | Structural characterization | Laser excitation at 532 nm or 785 nm |
| Thermogravimetric Analyzer (TGA) | Thermal stability analysis | High-temperature range, inert and oxidative atmospheres |
| X-ray Photoelectron Spectrometer (XPS) | Surface chemical analysis | To confirm covalent functionalization |
Experimental Protocols
Part 1: Synthesis of Poly(styrene-r-4-vinyl-benzocyclobutene) (PS-VBCB) Copolymer
The crosslinking agent is a random copolymer of styrene and 4-VBCB. The styrene component enhances solubility and processability, while the 4-VBCB provides the thermally activated crosslinking functionality. A copolymer with approximately 20 mol% of 4-VBCB has been found to be effective.[7]
Protocol:
-
Monomer and Initiator Preparation: In a Schlenk flask, combine styrene (e.g., 80 mmol) and 4-VBCB (e.g., 20 mmol). Add AIBN (e.g., 0.1 mol% of total monomers) as the free radical initiator.
-
Solvent Addition: Add anhydrous toluene to achieve a desired monomer concentration (e.g., 2 M).
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Immerse the sealed flask in an oil bath preheated to 70°C. Allow the polymerization to proceed for 24 hours under an inert atmosphere with constant stirring.
-
Polymer Precipitation and Purification: After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large excess of methanol (e.g., 10x the volume of the reaction mixture) with vigorous stirring.
-
Collection and Drying: Collect the white polymer precipitate by filtration. Wash thoroughly with methanol to remove unreacted monomers and initiator. Dry the purified PS-VBCB copolymer in a vacuum oven at 40°C overnight.
-
Characterization (Optional but Recommended): Characterize the copolymer's composition and molecular weight using ¹H NMR spectroscopy and gel permeation chromatography (GPC).
Part 2: Infiltration and Crosslinking of CNT Fibers
This protocol describes the infiltration of the PS-VBCB copolymer into the porous structure of the CNT fiber, followed by a thermally induced solid-state reaction to form covalent crosslinks.
Protocol:
-
Preparation of Infiltration Solution: Prepare a dilute solution of the synthesized PS-VBCB copolymer in toluene. A concentration of 0.05% to 0.1% by weight has been found to yield optimal results for enhancing mechanical properties.[4] Use a sonicator to ensure the polymer is fully dissolved.
-
CNT Fiber Infiltration:
-
Mount a segment of pristine CNT fiber (e.g., 5 cm long) onto a sample holder, ensuring it is taut but not under excessive strain.
-
Immerse the mounted fiber in the PS-VBCB/toluene solution for a sufficient duration to allow for complete infiltration (e.g., 1-2 hours).
-
-
Drying: Carefully remove the infiltrated fiber from the solution and allow the toluene to evaporate completely in a fume hood. A gentle stream of nitrogen can be used to facilitate drying. The fiber is now coated and infiltrated with the PS-VBCB polymer.
-
Thermal Crosslinking:
-
Place the polymer-infiltrated CNT fiber into a quartz tube furnace.
-
Purge the furnace with a high-purity inert gas (e.g., argon or nitrogen) for at least 30 minutes to create an oxygen-free environment.
-
Heat the furnace to 250°C. This temperature is sufficient to induce the ring-opening of the BCB units and subsequent cycloaddition reaction without causing significant thermal degradation of the CNTs.[6]
-
Hold the temperature at 250°C for 1 hour to ensure complete crosslinking.[6]
-
Cool the furnace back to room temperature under the inert gas flow.
-
-
Post-Treatment: The crosslinked CNT fiber is now ready for characterization. No further purification is typically required.
Visualization of Workflow and Mechanism
Caption: Experimental workflow for the preparation of crosslinked CNT fibers.
Caption: Reaction mechanism of BCB crosslinking with a CNT sidewall.
Characterization and Expected Results
Thorough characterization is essential to validate the success of the crosslinking reaction and to quantify the resulting improvements in fiber properties.
Confirmation of Covalent Crosslinking
-
Raman Spectroscopy: Covalent functionalization introduces sp³-hybridized carbon atoms on the CNT sidewalls, which disrupts the sp² graphitic lattice. This is observed as a significant increase in the intensity of the D-band (~1350 cm⁻¹) relative to the G-band (~1582 cm⁻¹). The I(D)/I(G) ratio of the crosslinked fiber should be noticeably higher than that of the pristine fiber.[8][9]
-
X-ray Photoelectron Spectroscopy (XPS): High-resolution C1s spectra can distinguish between sp² and sp³ carbon environments. An increase in the sp³ carbon component in the crosslinked sample provides direct evidence of covalent bond formation.
-
Thermogravimetric Analysis (TGA): TGA performed under an inert atmosphere will show a weight loss step corresponding to the decomposition of the PS-VBCB polymer. This can be used to quantify the amount of polymer grafted onto the CNTs. The thermal stability of the crosslinked fibers may also be enhanced.[10]
Analysis of Fiber Properties
-
Scanning Electron Microscopy (SEM): SEM imaging is used to visualize the fiber morphology. In pristine fibers, fracture surfaces often show evidence of nanotube pull-out. In successfully crosslinked fibers, the fracture surface will appear more brittle and consolidated, indicating that the failure mechanism has shifted from inter-tube sliding to nanotube fracture.
-
Tensile Testing: This is the most critical characterization to quantify the improvement in mechanical performance. A universal testing machine should be used to measure the load-at-break and elongation. The specific tensile strength (normalized by linear density) and Young's modulus should be calculated.
Expected Quantitative Improvements:
The table below summarizes typical results obtained from the literature for pristine versus BCB-crosslinked CNT fibers. Actual results will vary depending on the quality of the initial CNT fibers and the precise process parameters used.
| Property | Pristine CNT Fiber | PS-VBCB Crosslinked CNT Fiber | Percentage Improvement |
| Specific Tensile Strength (N/tex) | ~0.40 - 1.5 | ~0.56 - 2.1 | 40%[11] - 250%[4] |
| Young's Modulus (GPa) | ~50 - 150 | ~70 - 200 | Variable, typically increased |
| Electrical Conductivity (S/cm) | ~500 - 2000 | ~1500 - 2500 | Can be enhanced due to better inter-tube contact[12] |
| I(D)/I(G) Ratio (Raman) | ~0.1 - 0.5 | ~0.6 - 1.5 | Significant increase |
Safety and Handling
-
This compound (4-VBCB): This compound is harmful if swallowed (H302).[13] It is recommended to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information.[13][14]
-
Toluene: Toluene is a flammable liquid and vapor, and it is harmful if inhaled or absorbed through the skin. All handling should be performed in a fume hood.
-
High-Temperature Furnace: Exercise caution when operating the tube furnace. Ensure proper ventilation and follow all manufacturer safety guidelines.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low improvement in tensile strength | - Insufficient polymer infiltration- Incomplete crosslinking reaction- Poor quality of pristine CNT fibers | - Increase infiltration time- Optimize polymer solution concentration (avoiding overly viscous solutions)- Ensure annealing temperature reaches 250°C and is held for the full duration- Verify inert atmosphere to prevent oxidative damage |
| Fiber becomes excessively brittle | - Too high a degree of crosslinking- Polymer agglomeration on the fiber surface | - Reduce the concentration of 4-VBCB in the copolymer- Lower the concentration of the PS-VBCB infiltration solution |
| No significant change in Raman I(D)/I(G) ratio | - Failed crosslinking reaction- Insufficient polymer infiltration | - Check the purity and reactivity of the 4-VBCB monomer- Verify the annealing temperature and atmosphere |
Conclusion
The crosslinking of carbon nanotube fibers with this compound via a PS-VBCB copolymer is a highly effective and relatively straightforward method for dramatically improving their mechanical properties. By creating robust covalent linkages between nanotubes, this technique directly addresses the fundamental issue of inter-tube slippage, thereby enhancing load transfer and unlocking a greater fraction of the intrinsic strength of the constituent CNTs. This guide provides the necessary protocols and scientific rationale to empower researchers to produce next-generation, high-performance carbon nanotube fibers for a wide array of advanced applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Controllable Preparation and Strengthening Strategies towards High-Strength Carbon Nanotube Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in the Raman spectra analysis of covalently functionalized multiwalled carbon nanotubes: unraveling disorder in graphitic materials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. "Effect of Crosslinking on Carbon Nanotube Materials through Chemical T" by Xinyi Lu [trace.tennessee.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ias.ac.in [ias.ac.in]
- 10. Effect of Nanoparticle and Carbon Nanotube Additives on Thermal Stability of Hydrocarbon-Based Drilling Fluids | MDPI [mdpi.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Bio-Inspired Hierarchical Carbon Nanotube Yarn with Ester Bond Cross-Linkages towards High Conductivity for Multifunctional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fluorochem.co.uk [fluorochem.co.uk]
- 14. capotchem.com [capotchem.com]
The Strategic Utility of 3-Vinylbicyclo[4.2.0]octa-1,3,5-triene in Modern Organic Synthesis
Abstract
3-Vinylbicyclo[4.2.0]octa-1,3,5-triene, more commonly known as 4-vinylbenzocyclobutene (VBCB), stands as a uniquely versatile and powerful building block in the arsenal of synthetic organic chemistry. Its significance stems from a strained four-membered ring fused to an aromatic system, a structural motif that bestows upon it a kinetically favorable pathway to highly reactive intermediates. This application note provides an in-depth exploration of the fundamental principles governing the reactivity of VBCB and its practical applications. We will delve into its cornerstone transformation—the thermal electrocyclic ring-opening to an o-quinodimethane—and the subsequent exploitation of this intermediate in intermolecular and intramolecular [4+2] cycloaddition reactions for the construction of complex polycyclic and heterocyclic frameworks. Detailed, field-proven protocols for the synthesis of VBCB, its use in Diels-Alder reactions, and its application in polymer functionalization are provided to enable researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this remarkable reagent.
Introduction: The Power of Controlled Reactivity
In the pursuit of molecular complexity, the ideal synthetic intermediate is one that remains stable under a range of conditions yet can be triggered to undergo specific, high-yield transformations on demand. This compound (VBCB) masterfully embodies this principle. Stable at room temperature, VBCB serves as a masked diene. Upon thermal activation, the inherent strain of the cyclobutene ring is released through a conrotatory 4π-electrocyclic ring-opening, generating a highly reactive (E)-o-quinodimethane intermediate.[1] This transient species is an electron-rich diene that readily participates in [4+2] cycloaddition (Diels-Alder) reactions with a wide array of dienophiles, providing a powerful method for the stereoselective synthesis of substituted dihydronaphthalene skeletons. The vinyl group on the benzocyclobutene core can act as a handle for polymerization or as an internal dienophile, further expanding its synthetic utility.
This guide will illuminate the mechanistic underpinnings of VBCB's reactivity and provide actionable protocols for its application in key synthetic transformations, demonstrating its value in areas from materials science to the total synthesis of bioactive molecules.
Mechanistic Foundation: The Electrocyclic Ring-Opening
The cornerstone of VBCB's utility is its thermal isomerization into a reactive diene. This transformation is governed by the principles of pericyclic reactions, specifically the Woodward-Hoffmann rules for electrocyclizations.
Key Mechanistic Steps:
-
Thermal Activation: Upon heating (typically >180 °C), the σ-bond of the cyclobutene ring undergoes cleavage.[1]
-
Conrotatory Ring Opening: As a 4π-electron system, the thermal electrocyclic ring-opening proceeds via a conrotatory motion of the termini of the breaking σ-bond. This stereospecific process ensures a defined geometry in the resulting diene.[1]
-
Formation of the o-Quinodimethane: The ring-opening generates a transient, non-aromatic (E,E)-hexa-1,3,5-triene system, commonly referred to as an o-quinodimethane or o-xylylene. This intermediate is a potent diene for cycloaddition reactions.
-
[4+2] Cycloaddition: In the presence of a dienophile, the o-quinodimethane intermediate is trapped in a Diels-Alder reaction, re-establishing an aromatic ring in the product and forming two new stereocenters.
The entire process can be visualized as a domino or cascade reaction where the reactive diene is generated in situ and immediately consumed, preventing undesired side reactions like dimerization.
Caption: General workflow of VBCB application in Diels-Alder reactions.
Synthetic Applications and Protocols
The unique reactivity of VBCB has been leveraged in a variety of synthetic contexts, from the creation of novel polymers to the stereocontrolled synthesis of complex natural product precursors.
Synthesis of this compound (VBCB)
A reliable synthesis of VBCB is paramount for its application. The following protocol, adapted from the literature, utilizes a Wittig reaction for the olefination of 4-formylbenzocyclobutene.[2][3]
Protocol 1: Synthesis of this compound
-
Materials:
-
Methyltriphenylphosphonium bromide ((Ph)₃PCH₃Br)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
4-Formylbenzocyclobutene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Experimental Setup:
-
A three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Standard glassware for extraction and purification.
-
All reactions should be performed under an inert atmosphere (Nitrogen or Argon).
-
-
Procedure:
-
To the round-bottom flask, add methyltriphenylphosphonium bromide (1.25 eq) and anhydrous THF.
-
Cool the resulting slurry to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.2 eq) dropwise via syringe. The solution will turn a deep yellow-orange, indicating the formation of the ylide.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1 hour.
-
Cool the solution back down to -78 °C.
-
Slowly add a solution of 4-formylbenzocyclobutene (1.0 eq) in anhydrous THF dropwise.
-
Once the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford this compound as a colorless oil.
-
Intermolecular Diels-Alder Reaction
The thermal ring-opening of VBCB in the presence of a dienophile is a powerful method for constructing polycyclic systems. The following protocol describes a general procedure for the reaction with N-phenylmaleimide.
Protocol 2: Intermolecular Diels-Alder Reaction with N-Phenylmaleimide
-
Materials:
-
This compound (VBCB) (1.0 eq)
-
N-Phenylmaleimide (1.1 eq)
-
Toluene or o-xylene (anhydrous)
-
Hexanes
-
-
Experimental Setup:
-
A sealed tube or a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Oil bath for heating.
-
-
Procedure:
-
In the reaction vessel, dissolve VBCB and N-phenylmaleimide in anhydrous toluene or o-xylene.
-
Degas the solution with nitrogen for 15 minutes.
-
Seal the tube or heat the flask to reflux (typically 110-140 °C) in an oil bath. The optimal temperature facilitates the ring-opening of VBCB without decomposing the reactants or products.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the VBCB is consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
The crude product often precipitates upon cooling or concentration. If not, triturate the residue with cold hexanes to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with cold hexanes, and dry to afford the pure Diels-Alder adduct. Further purification can be achieved by recrystallization if necessary.
-
Caption: Experimental workflow for the intermolecular Diels-Alder reaction.
Application in Polymer Chemistry: Post-Polymerization Modification
The vinyl group of VBCB allows it to be readily polymerized. The resulting polymer possesses pendant benzocyclobutene units that can be cross-linked or functionalized via thermal activation and subsequent Diels-Alder reactions. This strategy is highly valuable for creating functional materials and nanoparticles.[4]
Protocol 3: Diels-Alder Modification of Poly(4-vinylbenzocyclobutene)
-
Materials:
-
Poly(4-vinylbenzocyclobutene) (PVBCB) (synthesized via radical or anionic polymerization)
-
Dienophile (e.g., Maleimide, 5-10 eq per BCB unit)
-
High-boiling solvent (e.g., Diphenyl ether, 1,2-dichlorobenzene)
-
-
Experimental Setup:
-
A round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet.
-
High-temperature oil bath.
-
-
Procedure:
-
Dissolve the PVBCB polymer in the high-boiling solvent in the reaction flask.
-
Add the dienophile to the solution.
-
Heat the mixture to a high temperature (typically 200-250 °C) under a nitrogen atmosphere.
-
Maintain the temperature for several hours (e.g., 4-8 h) to ensure both the ring-opening of the pendant BCB units and the subsequent cycloaddition.
-
Cool the reaction mixture to room temperature.
-
Precipitate the functionalized polymer by pouring the solution into a non-solvent (e.g., methanol or hexanes).
-
Collect the polymer by filtration, wash thoroughly with the non-solvent to remove unreacted dienophile and residual solvent.
-
Dry the modified polymer under vacuum. Characterization is typically performed using NMR and IR spectroscopy to confirm the incorporation of the dienophile.
-
Application in Complex Molecule Synthesis: Steroid Precursors
The power of the benzocyclobutene ring-opening/Diels-Alder cascade is elegantly demonstrated in its application to the synthesis of complex, biologically relevant scaffolds. A notable example is the construction of the steroid core. Although not using VBCB directly, the work by Michellys et al. showcases the strategic alkylation of a precursor with a benzocyclobutene derivative.[5] Subsequent thermolysis triggers the intramolecular Diels-Alder reaction, stereoselectively forming the C and D rings of the steroid nucleus in a single, elegant step. This strategy highlights the ability of the benzocyclobutene moiety to orchestrate the formation of multiple stereocenters and complex ring systems with high efficiency.[5]
Data Summary and Comparison
The choice of reaction conditions can influence the outcome of syntheses involving VBCB. The following table summarizes typical results for the key transformations discussed.
| Reaction Type | Reactants | Dienophile | Conditions | Typical Yield | Reference |
| VBCB Synthesis | 4-Formylbenzocyclobutene, (Ph)₃PCH₃Br | - | n-BuLi, THF, -78°C to RT | >90% | [2] |
| Intermolecular DA | VBCB | N-Phenylmaleimide | Toluene, 110 °C, 24h | High | General |
| Polymer DA Mod. | Poly(VBCB-co-Ethylene) | Maleimide | 1,2-Dichlorobenzene, 200°C | Quantitative | [4] |
| Steroid Synthesis | Benzocyclobutene Precursor | Intramolecular Alkene | Thermolysis | Good | [5] |
Conclusion
This compound is a potent and versatile reagent in organic synthesis. Its ability to serve as a stable precursor to a highly reactive o-quinodimethane intermediate via a predictable and stereospecific electrocyclic ring-opening makes it an invaluable tool for the construction of complex molecular architectures. The applications presented herein—from straightforward intermolecular cycloadditions to sophisticated polymer modifications and the assembly of natural product cores—underscore the broad utility of VBCB. The detailed protocols provided serve as a practical guide for researchers seeking to incorporate this powerful synthetic strategy into their research programs, enabling the efficient synthesis of novel materials, pharmaceutical leads, and complex organic molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent applications of intramolecular Diels–Alder reactions to natural product synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. organicreactions.org [organicreactions.org]
- 4. The Intramolecular Diels-Alder Reaction in Natural Product Synthesis [organic-chemistry.org]
- 5. A very short synthesis of steroids from 1,3-butadiene and benzocyclobutenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Thermal Rearrangement of Vinylbenzocyclobutenes
Introduction: Unlocking Complex Polycyclic Architectures
The thermal rearrangement of vinylbenzocyclobutenes represents a powerful and elegant transformation in modern organic synthesis. This reaction proceeds through a fascinating cascade involving a thermally induced electrocyclic ring-opening of the strained benzocyclobutene moiety to form a highly reactive o-quinodimethane intermediate. This transient diene then readily undergoes an intramolecular Diels-Alder (IMDA) reaction with the tethered vinyl group, rapidly assembling complex polycyclic systems, such as dihydronaphthalenes and their derivatives.[1] This strategy has found significant application in the total synthesis of natural products and other complex molecular targets, prized for its high stereoselectivity and efficiency in building molecular complexity.[1]
This document provides a detailed experimental protocol for this transformation, grounded in established literature, and offers insights into the critical parameters that govern its success. The focus is to provide researchers, scientists, and drug development professionals with a practical and scientifically rigorous guide to implementing this reaction in their own synthetic endeavors.
Mechanistic Overview: A Cascade of Pericyclic Reactions
The overall transformation is a two-step process that occurs in a single thermal operation. Understanding the underlying mechanism is crucial for predicting stereochemical outcomes and troubleshooting the reaction.
-
Electrocyclic Ring-Opening: Upon heating, the strained four-membered ring of the vinylbenzocyclobutene undergoes a conrotatory electrocyclic ring-opening. This process breaks the weakest carbon-carbon bond of the cyclobutene ring to form a planar, highly reactive o-quinodimethane intermediate. The stereochemistry of the substituents on the cyclobutene ring influences the geometry of the resulting diene.
-
Intramolecular [4+2] Cycloaddition (Diels-Alder Reaction): The newly formed o-quinodimethane, which contains both a diene and a dienophile (the vinyl group), is perfectly poised for an intramolecular Diels-Alder reaction. This cycloaddition rapidly forms a new six-membered ring, leading to the final polycyclic product. The reaction generally proceeds with high regio- and stereoselectivity, dictated by the geometric constraints of the tether connecting the diene and dienophile.[1][2]
Figure 1: Reaction pathway for the thermal rearrangement.
Key Experimental Parameters and Considerations
The success of the thermal rearrangement of vinylbenzocyclobutenes hinges on careful control of several key parameters.
| Parameter | Typical Range/Conditions | Rationale and Expert Insights |
| Temperature | 150-250 °C | The primary driver of the reaction. The temperature must be sufficient to induce the initial electrocyclic ring-opening. Substituents on the benzocyclobutene ring can influence the required temperature. Lower temperatures may be possible with electron-donating groups on the cyclobutene ring. |
| Solvent | High-boiling, inert solvents (e.g., o-xylene, decalin, toluene) | The solvent must be stable at the high temperatures required for the reaction and should not react with the starting material or the highly reactive intermediate. The choice of solvent can also influence the reaction rate and, in some cases, the stereoselectivity.[3] |
| Concentration | 0.01 - 0.1 M | To favor the intramolecular reaction pathway and minimize intermolecular side reactions such as polymerization, the reaction is typically run at high dilution.[2] |
| Reaction Time | 1 - 24 hours | Reaction time is dependent on the substrate and the temperature. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent oxidation of the starting material, intermediate, and product at high temperatures, the reaction should be conducted under an inert atmosphere. |
Detailed Experimental Protocol: A Literature-Based Example
This protocol is based on the highly diastereoselective intramolecular Diels-Alder reaction of a benzocyclobutene derivative, a key step in the formal total synthesis of estrone as reported by Kametani and coworkers.[1]
Reaction: Thermal rearrangement of 2-(3-methoxy-2-methylcyclopent-1-en-1-yl)-6-vinylbicyclo[4.2.0]octa-1,3,5-triene to a steroidal dihydronaphthalene derivative.
Figure 2: General experimental workflow.
Materials and Equipment:
-
Starting Material: 2-(3-methoxy-2-methylcyclopent-1-en-1-yl)-6-vinylbicyclo[4.2.0]octa-1,3,5-triene
-
Solvent: Anhydrous o-xylene
-
Reaction Vessel: A thick-walled, sealed glass tube or a flask equipped with a reflux condenser and an inert gas inlet.
-
Heating: Oil bath or heating mantle with a temperature controller.
-
Inert Gas: Nitrogen or Argon.
-
Standard laboratory glassware for workup and purification.
-
Silica gel for column chromatography.
Step-by-Step Procedure:
-
Preparation of the Reaction Vessel:
-
Ensure the reaction vessel (sealed tube or flask) is clean and oven-dried to remove any moisture.
-
If using a sealed tube, ensure it is free of any scratches or defects that could compromise its integrity under pressure at high temperatures.
-
-
Addition of Reagents:
-
To the reaction vessel, add the vinylbenzocyclobutene starting material.
-
Add anhydrous o-xylene to achieve the desired concentration (e.g., 0.05 M).
-
If using a flask, equip it with a reflux condenser under a positive pressure of nitrogen or argon.
-
If using a sealed tube, flush the headspace with nitrogen or argon before sealing. Caution: Do not fill the sealed tube more than one-third of its total volume to allow for solvent expansion and potential pressure buildup.
-
-
Thermal Rearrangement:
-
Place the reaction vessel in a preheated oil bath or heating mantle set to the desired temperature (e.g., 180 °C).
-
Stir the reaction mixture if possible.
-
Monitor the progress of the reaction by periodically taking small aliquots (if using a flask) and analyzing them by TLC or GC-MS. The reaction is typically complete within 4-8 hours.
-
-
Workup:
-
Once the reaction is complete, remove the vessel from the heat source and allow it to cool to room temperature. Crucial Safety Note: Never open a sealed tube while it is still hot.
-
Once at room temperature, carefully open the reaction vessel.
-
Concentrate the reaction mixture under reduced pressure to remove the o-xylene.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic solution with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. The appropriate eluent system should be determined by TLC analysis of the crude material. A typical eluent might be a mixture of hexanes and ethyl acetate.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield the purified dihydronaphthalene derivative.
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.
-
Safety Precautions
-
High-Temperature Reactions: Reactions conducted at high temperatures in sealed vessels pose a significant risk of explosion due to pressure buildup. Always use a blast shield and conduct the reaction in a well-ventilated fume hood. Never exceed the recommended fill volume for the sealed tube.
-
Handling of Benzocyclobutene Derivatives: While specific toxicity data may be limited, it is prudent to handle all benzocyclobutene derivatives with care. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and skin contact.
-
Storage: Benzocyclobutene compounds should be stored in a cool, dry, and well-ventilated area in tightly sealed containers.
Conclusion
The thermal rearrangement of vinylbenzocyclobutenes is a robust and highly valuable synthetic method for the construction of complex polycyclic molecules. By understanding the underlying mechanism and carefully controlling the key experimental parameters, researchers can effectively harness this powerful transformation. The protocol provided herein, based on a well-established literature precedent, serves as a reliable starting point for the application of this reaction in diverse synthetic contexts, from natural product synthesis to the development of novel pharmaceutical agents.
References
Application Notes & Protocols: [6π+2π] Cycloaddition Reactions Involving Bicyclo[4.2.0]octatriene Systems
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of [6π+2π] cycloaddition reactions utilizing the bicyclo[4.2.0]octatriene framework. Moving beyond a simple recitation of facts, this document delves into the theoretical underpinnings, mechanistic nuances, and practical applications of this powerful synthetic transformation. The protocols and insights are designed to be immediately applicable in a research and development setting, emphasizing reproducibility and a deep understanding of the reaction's core principles.
Theoretical Framework: Understanding the "Why"
Pericyclic reactions, such as cycloadditions, are governed by the principles of orbital symmetry, a concept elegantly explained by the Woodward-Hoffmann rules and Frontier Molecular Orbital (FMO) Theory.[1][2][3] Understanding these principles is not merely academic; it is essential for predicting reaction feasibility, controlling stereochemical outcomes, and troubleshooting unexpected results.
Woodward-Hoffmann Rules & The [6π+2π] Case
Cycloaddition reactions involve the formation of a cyclic adduct from two or more unsaturated molecules through a cyclic transition state.[4] The Woodward-Hoffmann rules predict the stereochemical course of these reactions based on the number of π-electrons involved and whether the reaction is initiated by heat (thermal conditions) or light (photochemical conditions).
For a [6π+2π] cycloaddition, which involves a total of 8 π-electrons, the rules dictate that a concerted, suprafacial-suprafacial reaction is thermally allowed. This is in contrast to the thermally forbidden [2π+2π] cycloaddition but shares the same "allowed" status as the well-known [4π+2π] Diels-Alder reaction.[1][5]
Frontier Molecular Orbital (FMO) Theory
Developed by Kenichi Fukui, FMO theory provides a more intuitive model for predicting reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[1][6] A pericyclic reaction is considered allowed when the HOMO of one component and the LUMO of the other have matching symmetry, allowing for constructive, in-phase overlap.[2]
In a typical [6π+2π] reaction, the key interaction is between the HOMO of the 6π component (the triene) and the LUMO of the 2π component (the dienophile). The relative energy gap between these frontier orbitals dictates the reaction rate; a smaller gap leads to a faster reaction.
Figure 1: FMO diagram for a [6π+2π] cycloaddition.
The Bicyclo[4.2.0]octatriene System: A Unique 6π Component
The bicyclo[4.2.0]octatriene system is a fascinating substrate due to its relationship with its valence isomer, cyclooctatetraene (COT). COT exists in equilibrium with a small amount of bicyclo[4.2.0]octa-2,4,7-triene.[7] This valence tautomerism is key, as the bicyclic isomer is pre-organized in the cisoid conformation required for the cycloaddition, making it an excellent 6π component.[8]
While thermal cycloadditions are possible, the true synthetic power of this system is often unlocked through transition metal catalysis. Catalysts can facilitate reactions that are otherwise slow or unselective, broadening the substrate scope significantly.[9][10]
Reaction Mechanism: Metal-Catalyzed Pathways
Transition metal-catalyzed [6π+2π] cycloadditions provide a powerful and versatile method for constructing eight-membered rings and complex bicyclic systems.[9][10] Cobalt and Rhodium complexes are particularly effective.[8][11] The mechanism typically deviates from a purely concerted pericyclic pathway.
A plausible catalytic cycle for a cobalt-catalyzed reaction involves several key steps:
-
Oxidative Cyclization: The low-valent metal catalyst coordinates to the 6π and 2π components, followed by oxidative cyclization to form a metallacyclic intermediate.
-
Intermediate Formation: This intermediate can be viewed as a metallabicyclo[4.3.0]nonadiene species.
-
Reductive Elimination: The final step is a reductive elimination that releases the desired bicyclo[4.2.2] or related cycloadduct and regenerates the active catalyst.
This stepwise, metal-mediated pathway effectively bypasses the strict orbital symmetry constraints of a purely thermal concerted reaction, allowing the transformation to proceed under milder conditions.
Figure 2: Generalized catalytic cycle for a metal-catalyzed [6π+2π] cycloaddition.
Application Notes: Experimental & Strategic Considerations
-
Catalyst System Selection: The choice of catalyst is critical. Cobalt-based systems, such as the three-component Co(acac)₂(dppe)/Zn/ZnI₂, have proven highly effective for the cycloaddition of alkynes to cycloheptatriene derivatives and related systems.[11][12][13] The zinc acts as a reducing agent to generate the active Co(I) species, while ZnI₂ serves as a crucial additive. Rhodium catalysts are also widely used, particularly for intramolecular variants.[8][9]
-
Substrate Scope (2π Component): The reaction is compatible with a wide range of alkynes, including terminal and internal variants.[9] Electron-donating groups on the alkyne can sometimes lead to better yields compared to electron-withdrawing groups.[9] Allenes can also serve as effective 2π partners.[11][13]
-
Solvent and Temperature: Anhydrous, non-protic solvents are required. 1,2-dichloroethane (DCE) is a common choice.[11][12][13] Reactions are typically conducted at elevated temperatures (e.g., 60-80 °C) to ensure a reasonable reaction rate.
-
Stereoselectivity (Endo/Exo): In concerted cycloadditions, the formation of the endo product is often favored due to stabilizing secondary orbital interactions.[6][14] However, in both thermal and metal-catalyzed reactions, steric hindrance can play a significant role, sometimes favoring the formation of the exo product.[15][16] The observed stereoselectivity is often a delicate balance between these electronic and steric factors, and computational studies can be valuable for rationalizing the results.[15]
-
Reaction Monitoring: Progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the limiting reagent and the appearance of a new, typically less polar, product spot indicates conversion.
Detailed Experimental Protocols
The following protocol is a representative example for the synthesis of bicyclo[4.2.1]nona-2,4,7-triene derivatives based on published procedures.[12][13]
Protocol 1: Cobalt-Catalyzed [6π+2π] Cycloaddition of a Substituted Cycloheptatriene with a Terminal Alkyne
Materials:
-
Substituted 1,3,5-cycloheptatriene (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.3 mmol, 1.3 equiv)
-
Co(acac)₂(dppe) (0.1 mmol, 10 mol%)
-
Zinc powder (<10 micron, activated) (0.3 mmol, 30 mol%)
-
Zinc iodide (anhydrous) (0.2 mmol, 20 mol%)
-
1,2-Dichloroethane (DCE), anhydrous (3.0 mL)
-
Standard Schlenk line equipment and argon supply
-
Magnetic stirrer and heating block/oil bath
Workflow:
Figure 3: Step-by-step experimental workflow for the cobalt-catalyzed cycloaddition.
Step-by-Step Procedure:
-
Preparation: Dry all glassware in an oven (120 °C) overnight and cool under a stream of dry argon.
-
Catalyst Activation: To a dry Schlenk tube equipped with a magnetic stir bar and under a positive pressure of argon, add Co(acac)₂(dppe) (10 mol%) and 1.5 mL of anhydrous DCE. Add zinc powder (30 mol%) and stir the resulting mixture at room temperature for 2 minutes. The solution should change color, indicating the reduction of Co(II) to the active Co(I) species.
-
Reagent Addition: To the activated catalyst mixture, sequentially add a solution of the substituted cycloheptatriene (1.0 mmol) in 1.5 mL of anhydrous DCE, the alkyne (1.3 mmol), and finally the anhydrous zinc iodide (20 mol%).
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath or heating block set to 60 °C. Stir the reaction mixture vigorously for 20 hours or until TLC/GC-MS analysis indicates complete consumption of the limiting starting material.
-
Workup: Remove the reaction from heat and allow it to cool to room temperature. Deactivate the catalyst by adding petroleum ether (10 mL) and stirring the mixture in the air for 10 minutes.
-
Purification: Filter the resulting suspension through a short plug of silica gel, washing with additional ethyl acetate/petroleum ether. Concentrate the filtrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to isolate the product(s).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Data Presentation: Representative Reactions
The following table summarizes representative results for the cobalt-catalyzed [6π+2π] cycloaddition, demonstrating the reaction's scope.
| Entry | Cycloheptatriene (6π) | Alkyne (2π) | Product Structure | Yield (%) | Ref. |
| 1 | 2-Tropylcyclohexanone | Phenylacetylene | Substituted bicyclo[4.2.1]nona-2,4,7-triene | 85 | [11] |
| 2 | 2-Tropylcyclohexanone | 1-Hexyne | Substituted bicyclo[4.2.1]nona-2,4,7-triene | 89 | [11] |
| 3 | 1-Benzoylcycloheptatriene | 1-Hexyne | Substituted bicyclo[4.2.1]nona-2,4,7-triene | 84 | [12] |
| 4 | 1-Benzoylcycloheptatriene | 4-Pentynenitrile | Substituted bicyclo[4.2.1]nona-2,4,7-triene | 80 | [12] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (moisture/air sensitivity). | Ensure all reagents and solvents are rigorously dried and the reaction is performed under a strict inert atmosphere. Use freshly activated zinc powder. |
| Low reaction temperature. | Confirm the internal reaction temperature is at the target (e.g., 60 °C). | |
| Formation of Byproducts | Alkyne homo-cyclotrimerization. | This can be competitive, especially with symmetrical alkynes.[9] Ensure slow addition of the alkyne or adjust catalyst/reagent ratios. |
| Isomerization of starting material or product. | Minimize reaction time once the starting material is consumed. | |
| Difficulty in Purification | Products have similar polarity. | Use high-performance liquid chromatography (HPLC) or try a different solvent system for column chromatography. |
References
- 1. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 2. LON-CAPA OCHem [s10.lite.msu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Cycloaddition - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. fiveable.me [fiveable.me]
- 7. tandfonline.com [tandfonline.com]
- 8. Transition metal catalyzed [6 + 2] cycloadditions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02839K [pubs.rsc.org]
- 9. Transition metal catalyzed [6 + 2] cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transition metal catalyzed [6 + 2] cycloadditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of Functionally Substituted Bicyclo[4.2.1]nona-2,4-dienes and Bicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-catalyzed [6π + 2π] Cycloaddition of 2-Tropylcyclohexanone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Origins of Endo Selectivity in Diels–Alder Reactions of Cyclic Allene Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Steric effects on the control of endo/exo-selectivity in the asymmetric cycloaddition reaction of 3,4-dimethyl-1-phenylarsole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. par.nsf.gov [par.nsf.gov]
Application Notes & Protocols for 3-Vinylbicyclo[4.2.0]octa-1,3,5-triene (4-Vinylbenzocyclobutene)
Abstract
This document provides a comprehensive guide to the safe and effective handling and storage of 3-Vinylbicyclo[4.2.0]octa-1,3,5-triene, commonly known as 4-Vinylbenzocyclobutene (VBCB). VBCB is a highly reactive monomer utilized in the synthesis of advanced polymers and complex organic frameworks. Its unique structure, featuring a strained cyclobutene ring fused to a vinyl-substituted benzene ring, imparts valuable properties but also necessitates specific handling and storage procedures to ensure chemical integrity and operational safety. These protocols are designed for researchers, chemists, and professionals in drug development and materials science, offering field-proven insights grounded in the compound's inherent reactivity.
Scientific Introduction: The Dual Reactivity of 4-Vinylbenzocyclobutene
4-Vinylbenzocyclobutene is not a conventional monomer. Its utility and handling challenges stem from two distinct reactive moieties: the vinyl group and the thermally labile benzocyclobutene (BCB) ring system. Understanding the interplay of these groups is critical for its successful application and safe management.
-
The Benzocyclobutene (BCB) Moiety: The core of VBCB's unique functionality lies in the strained four-membered ring. Upon thermal activation (typically >200 °C), the BCB ring undergoes a conrotatory ring-opening via an electrocyclic reaction to form a highly reactive o-quinodimethane intermediate (also known as an o-xylylene).[1][2][3] This intermediate is a potent diene that can readily participate in [4+2] cycloaddition (Diels-Alder) reactions or undergo polymerization to form a crosslinked matrix.[4][5] This thermal curing process is advantageous in applications like microelectronics, as it proceeds without the release of volatile byproducts.[2] However, this thermal sensitivity also means that improper storage at elevated temperatures can lead to premature, uncontrolled polymerization.
-
The Vinyl Group: The exocyclic vinyl group behaves as a typical alkene and can undergo polymerization through various mechanisms, including free-radical, anionic, and coordination polymerization.[2][4] This allows for the creation of linear polymers which can be subsequently crosslinked via the BCB moiety in a secondary processing step.[5]
The dual reactivity makes VBCB a versatile building block but also introduces handling complexities. It is sensitive to heat, incompatible with strong acids which can promote ring-opening, and prone to polymerization if not properly inhibited and stored.[1][6]
Logical Flow of VBCB Reactivity
Caption: Reactivity pathways for 4-Vinylbenzocyclobutene (VBCB).
Hazard Assessment and Personal Protective Equipment (PPE)
VBCB is classified as a hazardous substance, and its toxicological properties have not been exhaustively investigated.[6] Therefore, cautious handling is paramount.
Summary of Hazards
The primary hazards are summarized in the table below, based on Globally Harmonized System (GHS) classifications.
| Hazard Class | GHS Code | Description | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [7][8][9] |
| Skin Irritation | H315 | Causes skin irritation. | [7] |
| Eye Irritation | H319 | Causes serious eye irritation. | [7] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [6][7] |
| Flammability | H227 | Combustible liquid. | [8] |
| Chronic Aquatic Hazard | H412 | Harmful to aquatic life with long lasting effects. | [8] |
Mandatory Personal Protective Equipment (PPE)
A risk-assessed approach dictates the following minimum PPE for all handling procedures.
-
Hand Protection: Use impervious gloves (e.g., nitrile or neoprene) tested and approved under appropriate government standards. Change gloves immediately if contamination occurs.
-
Eye/Face Protection: Wear chemical safety goggles and/or a full-face shield.[10]
-
Skin and Body Protection: A flame-retardant lab coat is required. For larger quantities or situations with a high risk of splashing, impervious protective clothing and boots should be used.[10]
-
Respiratory Protection: All handling of open containers must be performed in a certified chemical fume hood to avoid inhalation of vapors.[6] If engineering controls are not sufficient, use a respirator with an appropriate cartridge (e.g., OV/AG/P99) approved by NIOSH or equivalent.[6]
Storage Protocols
The primary objective of VBCB storage is to prevent unintentional polymerization and degradation. This is achieved by controlling temperature, atmosphere, and light exposure.
Standard Storage Conditions
-
Temperature: Store refrigerated at 2-8 °C .[11][12][13] Some suppliers may recommend storage at -20 °C for long-term stability, which is also an acceptable practice.[14] Never store at room temperature for extended periods.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.[13] Oxygen can facilitate radical polymerization, especially if the inhibitor is depleted.
-
Container: Keep the container tightly sealed to prevent moisture ingress and atmospheric contamination.[6][10] Use the original supplier bottle or a container made of compatible material (e.g., amber glass).
-
Light: Store in a dark location or in an amber bottle to protect from light, which can also initiate polymerization.[8][13]
Role of Inhibitors
Commercial VBCB is typically supplied with an inhibitor, such as tert-butylcatechol (TBC), to prevent premature polymerization during transport and storage.[7][14] It is crucial to be aware of the inhibitor's presence and concentration. For applications requiring uninhibited monomer, the inhibitor must be removed just prior to use (see Section 5.1). Uninhibited VBCB has a significantly shorter shelf-life and must be used immediately or stored under stringent, oxygen-free conditions at low temperatures.
Safe Handling and Dispensing Protocol
This protocol outlines the step-by-step procedure for safely handling and dispensing VBCB in a laboratory setting.
Preparation and Environment
-
Verify Fume Hood Operation: Ensure the chemical fume hood has a certified face velocity (typically 80-120 fpm).
-
Assemble PPE: Don all required PPE as described in Section 2.2.
-
Prepare Spill Kit: Have a spill kit rated for flammable/combustible organic liquids readily accessible.
-
Inert Atmosphere: If dispensing into a reaction vessel, ensure the vessel is under a positive pressure of an inert gas (N₂ or Ar).
-
Grounding: For transfers of large quantities (>1 L), take precautionary measures against static discharge.[8]
Dispensing Procedure
-
Equilibration: Remove the VBCB container from cold storage and allow it to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture into the cold liquid, which should be avoided.[6]
-
Inert Gas Purge: Before opening, briefly purge the area around the cap with a gentle stream of inert gas.
-
Transfer: Working entirely within the fume hood, open the container. Use a clean, dry glass syringe or cannula to transfer the desired volume to the reaction vessel.
-
Resealing: After dispensing, wipe the container threads with a lint-free cloth, flush the headspace of the container with inert gas, and securely reseal the cap.
-
Return to Storage: Promptly return the VBCB container to its designated cold storage location (2-8 °C).
-
Decontamination: Decontaminate the syringe or any equipment that came into contact with VBCB according to site-specific procedures before removing it from the fume hood.
Handling Workflow Diagram
Caption: Standard workflow for the safe handling of VBCB.
Pre-Reaction Protocols
Protocol for Inhibitor Removal
For many polymerization reactions, the presence of an inhibitor like TBC is undesirable. The most common method for its removal is column chromatography.
-
Prepare a Silica Gel Column: Pack a glass chromatography column with activated silica gel using a non-polar eluent (e.g., hexanes or a hexane/ethyl acetate mixture).
-
Load the Monomer: Carefully load the desired amount of inhibited VBCB onto the top of the silica column.
-
Elute: Elute the monomer using the chosen solvent system. The polar TBC inhibitor will be strongly adsorbed by the silica gel, while the non-polar VBCB will elute quickly.
-
Collect Fractions: Collect the fractions containing the pure VBCB.
-
Remove Solvent: Remove the elution solvent under reduced pressure using a rotary evaporator. Crucially, maintain a low bath temperature (<30 °C) to prevent thermal polymerization.
-
Immediate Use: The resulting uninhibited VBCB is highly reactive and should be used immediately. If short-term storage is unavoidable, it must be kept under an inert atmosphere at ≤ 0 °C and protected from light.
Emergency Procedures
Accidental Release Measures
-
Evacuate: Evacuate personnel from the immediate spill area.[6]
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent the spill from entering drains or waterways.[6] Contain the spill using a non-combustible absorbent material (e.g., vermiculite, dry sand).
-
Collection: Sweep up the absorbent material and place it into a suitable, labeled, closed container for disposal.[6]
-
Decontamination: Clean the spill area thoroughly with soap and water.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[6]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[6]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[6][8]
Waste Disposal
All VBCB waste, including contaminated absorbent materials and empty containers, must be treated as hazardous chemical waste.
-
Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal: Dispose of the waste through a licensed professional waste disposal service.[6] It may be possible to burn the material in a chemical incinerator equipped with an afterburner and scrubber, but this must be done by a certified facility.[6] Do not dispose of it in standard laboratory trash or down the drain.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. capotchem.com [capotchem.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 3-Ethenyl(bicyclo(4.2.0)-octa-1,3,5-triene) | C10H10 | CID 22172249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. This compound | CAS#:99717-87-0 | Chemsrc [chemsrc.com]
- 12. This compound [myskinrecipes.com]
- 13. 99717-87-0|this compound|BLD Pharm [bldpharm.com]
- 14. chemscene.com [chemscene.com]
Application Notes & Protocols: Harnessing the Potential of 3-Vinylbicyclo[4.2.0]octa-1,3,5-triene Derivatives in Photoredox Catalysis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide to the prospective applications of 3-Vinylbicyclo[4.2.0]octa-1,3,5-triene, commonly known as 4-vinylbenzocyclobutene (4-VBCB), and its derivatives within the domain of visible-light photoredox catalysis. While traditionally the utility of benzocyclobutenes is centered on their thermal ring-opening to generate o-xylylene intermediates for polymerization, this guide explores the untapped potential of activating these strained ring systems under mild, photochemical conditions. By drawing parallels with the established photoredox-mediated transformations of other strained molecules, we present detailed theoretical frameworks and actionable, albeit prospective, experimental protocols for leveraging 4-VBCB derivatives in novel synthetic methodologies. The focus is on the controlled generation of radical intermediates for applications in cycloadditions and other valuable C-C bond-forming reactions, offering a new frontier for this versatile class of molecules in medicinal and process chemistry.
Introduction: The Intersection of Strained Rings and Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful paradigm in modern organic synthesis, enabling the formation of complex chemical bonds under remarkably mild conditions.[1][2] This approach utilizes photocatalysts that, upon absorption of visible light, can engage in single-electron transfer (SET) processes with organic substrates to generate highly reactive radical intermediates.[3] Concurrently, molecules possessing significant ring strain, such as bicyclo[4.2.0]octa-1,3,5-triene derivatives, represent unique building blocks due to the latent reactivity stored within their strained frameworks.[2]
This compound (4-vinylbenzocyclobutene, 4-VBCB) is a bifunctional molecule featuring a strained benzocyclobutene (BCB) core and a reactive vinyl group.[4] The thermal chemistry of BCB is well-established; heating to temperatures around 180-250 °C induces a conrotatory ring-opening to form a highly reactive o-xylylene (an ortho-quinodimethane) intermediate.[2][5] This intermediate is a potent diene for Diels-Alder reactions and is the cornerstone of BCB's extensive use in the synthesis of polymers and cross-linked materials for microelectronics.[6][7]
However, the high temperatures required for this thermal activation limit its application in the synthesis of complex, thermally sensitive molecules, a common scenario in drug development. Photoredox catalysis presents an attractive alternative, offering the potential for a room-temperature, light-driven ring-opening of the BCB moiety. While direct literature on the photoredox catalysis of 4-VBCB is nascent, the successful application of visible-light photoredox catalysis to induce the ring-opening of other strained systems, such as bicyclobutanes, provides a strong precedent for this approach.[1] This guide, therefore, serves as a forward-looking exploration of this potential, providing the theoretical basis and practical protocols to inspire new research directions.
Proposed Mechanistic Pathways for Photochemical Activation
The photochemical activation of 4-VBCB can be envisioned to proceed through either an oxidative or a reductive quenching cycle of a suitable photocatalyst (PC), as depicted below. The choice of the cycle is dependent on the redox potentials of the photocatalyst and the 4-VBCB derivative.
Oxidative Quenching Pathway
In this scenario, the excited photocatalyst (*PC) is a potent oxidant and accepts an electron from the 4-VBCB, which acts as an electron donor. This generates a 4-VBCB radical cation. Subsequent fragmentation of this strained radical cation would lead to the desired o-xylylene radical cation intermediate.
Figure 1: Proposed Oxidative Quenching Pathway.
Reductive Quenching Pathway
Conversely, if the excited photocatalyst (*PC) is a strong reductant, it can donate an electron to the 4-VBCB, forming a radical anion. This highly reactive species would then undergo ring-opening to generate the o-xylylene radical anion. This pathway would be favored if the 4-VBCB derivative bears electron-withdrawing groups.
Figure 2: Proposed Reductive Quenching Pathway.
Potential Synthetic Applications
The photochemical generation of the o-xylylene intermediate from 4-VBCB opens the door to a variety of synthetic transformations that are analogous to its thermal chemistry, but performed under significantly milder conditions.
Intermolecular [4+2] Cycloadditions (Diels-Alder Reactions)
The o-xylylene intermediate is an excellent diene. Trapping this photochemically generated intermediate with a range of dienophiles would provide access to substituted tetralin frameworks, which are common motifs in natural products and pharmaceuticals.
Intramolecular [4+2] Cycloadditions
By tethering a dienophile to the 4-VBCB scaffold, intramolecular Diels-Alder reactions can be envisioned, leading to the rapid construction of complex polycyclic systems.
Radical Polymerization
The vinyl group of 4-VBCB can participate in radical polymerization. A photoredox approach could offer enhanced control over the polymerization process, including temporal control by switching the light source on and off.[8]
Experimental Protocols (Prospective)
The following protocols are adapted from established photoredox catalysis procedures and are proposed as starting points for the investigation of 4-VBCB derivatives. Note: These are hypothetical protocols and require experimental validation and optimization.
General Procedure for Photocatalytic [4+2] Cycloaddition
Figure 3: General Experimental Workflow.
Materials and Equipment:
-
Reactants: this compound (4-VBCB), dienophile (e.g., N-phenylmaleimide, dimethyl acetylenedicarboxylate).
-
Photocatalyst: Ru(bpy)₃(PF₆)₂ or Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (for oxidative quenching), or an organic photocatalyst like 4CzIPN.
-
Solvent: Degassed acetonitrile or DMF.
-
Equipment: Schlenk tube or vial with a magnetic stir bar, photoreactor with a cooling fan (e.g., equipped with blue LEDs, λ ≈ 450 nm), standard laboratory glassware for workup and purification.
Step-by-Step Protocol:
-
To a clean, dry Schlenk tube or vial equipped with a magnetic stir bar, add 4-vinylbenzocyclobutene (1.0 equiv), the chosen dienophile (1.2 equiv), and the photocatalyst (1-2 mol%).
-
Add the desired volume of degassed solvent to achieve a substrate concentration of approximately 0.1 M.
-
Seal the vessel and degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Place the reaction vessel in a photoreactor at a fixed distance from the light source.
-
Irradiate the mixture with visible light (e.g., blue LEDs) while stirring vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the reaction vessel from the photoreactor.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired cycloadduct.
Table 1: Proposed Reaction Parameters for Optimization
| Parameter | Recommended Starting Point | Range for Optimization |
| Substrate Ratio | 1:1.2 (4-VBCB:Dienophile) | 1:1 to 1:2 |
| Catalyst Loading | 1.5 mol% | 0.5 - 5 mol% |
| Solvent | Acetonitrile | DMF, Dichloromethane, Toluene |
| Concentration | 0.1 M | 0.05 - 0.5 M |
| Light Source | Blue LEDs (450 nm) | Green or White LEDs |
| Temperature | Room Temperature | 15 - 40 °C |
Characterization and Data Analysis
The successful synthesis of the desired products should be confirmed using a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation of the product. The disappearance of the characteristic signals for the vinyl group and the appearance of new aliphatic and aromatic signals will indicate product formation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the product.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups in the product molecule.
Safety Precautions
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
Operations involving solvents should be conducted in a well-ventilated fume hood.
-
Photoreactors can generate significant heat; ensure adequate cooling to maintain a constant reaction temperature.
-
High-intensity light sources can be harmful to the eyes; avoid direct exposure.
Conclusion and Future Outlook
The application of visible-light photoredox catalysis to this compound and its derivatives represents a promising, yet largely unexplored, area of research. The protocols and mechanistic hypotheses presented in this guide are intended to serve as a foundational resource for scientists seeking to unlock the photochemical potential of this versatile building block. By replacing harsh thermal conditions with mild, light-driven activation, a wealth of new synthetic possibilities for the construction of complex molecular architectures can be envisioned. Further research into the photophysical properties of novel 4-VBCB derivatives and the optimization of photocatalytic systems will be crucial in transforming this potential into a robust and widely applicable synthetic methodology.
References
- 1. Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to functionalized cyclobutenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzocyclobutene - Wikipedia [en.wikipedia.org]
- 3. Photosensitizer and derivatives and application thereof (2021) | Xiaojun Peng | 6 Citations [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: A Detailed Protocol for the Laboratory-Scale Synthesis of 4-Vinylbenzocyclobutene
Abstract
4-Vinylbenzocyclobutene (4-VBCB) is a pivotal monomer in materials science, prized for its utility in synthesizing thermally cross-linkable polymers. The strained four-membered ring of the benzocyclobutene (BCB) moiety undergoes a thermally induced electrocyclic ring-opening to form a highly reactive o-quinodimethane intermediate. This intermediate readily participates in Diels-Alder cycloadditions, enabling robust, solvent-free cross-linking of polymers without the evolution of volatile byproducts. This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 4-VBCB from 4-bromobenzocyclobutene via a two-step sequence involving Grignard formation, formylation, and a subsequent Wittig reaction. The causality behind experimental choices, safety considerations, and methods for self-validation are discussed in detail to ensure a reproducible and safe procedure for researchers.
Introduction: The Significance of 4-Vinylbenzocyclobutene
Benzocyclobutene (BCB) is a valuable building block in organic synthesis and polymer chemistry.[1] Its defining characteristic is the ability of the strained cyclobutene ring to remain stable at room temperature but undergo an electrocyclic rearrangement at elevated temperatures (typically >200 °C) to form a highly reactive o-quinodimethane diene.[2] This intermediate can then undergo [4+2] Diels-Alder reactions to form new, stable six-membered rings. When BCB moieties are incorporated as pendant groups on a polymer chain, this thermal activation leads to efficient and predictable cross-linking, significantly enhancing the thermal stability and mechanical properties of the material.[3]
4-Vinylbenzocyclobutene (4-VBCB), also known as 3-ethenylbicyclo[4.2.0]octa-1,3,5-triene, combines the thermal cross-linking capability of the BCB unit with the versatile polymerizability of a vinyl group.[4] This bifunctionality allows for the initial synthesis of linear, processable polymers via standard chain-growth mechanisms like anionic, radical, or controlled radical polymerizations, which can then be cross-linked in a subsequent thermal curing step.[5][6] This "cure-on-demand" property makes 4-VBCB an attractive monomer for applications in microelectronics, low-dielectric constant materials, and advanced composites where high thermal stability and processability are required.[1][6]
Overview of the Synthetic Strategy
The synthesis of 4-VBCB is most practically achieved from commercially available 4-bromobenzocyclobutene. Several routes have been established, including direct palladium-catalyzed coupling with ethylene[4][7] and a multi-step approach through a formylated intermediate.[5] This guide details the latter, a robust and highly reliable two-step method that avoids the need for high-pressure gas handling, making it well-suited for standard laboratory settings.
The selected pathway proceeds as follows:
-
Step 1: Formylation. 4-Bromobenzocyclobutene is first converted into its corresponding Grignard reagent. This organometallic intermediate acts as a powerful carbon nucleophile, which then reacts with an electrophilic formylating agent, N,N-dimethylformamide (DMF), to produce 4-formylbenzocyclobutene.
-
Step 2: Wittig Olefination. The aldehyde functional group of 4-formylbenzocyclobutene is then converted into a terminal alkene (vinyl group) using a Wittig reaction. This classic olefination method utilizes a phosphorus ylide, generated in situ from methyltriphenylphosphonium bromide and a strong base, to yield the final product, 4-vinylbenzocyclobutene.[4]
Logical Flow of Synthesis
Caption: Workflow for the two-step synthesis of 4-VBCB.
Detailed Experimental Protocols
Safety First: This synthesis involves highly reactive and hazardous materials. n-Butyllithium is pyrophoric , and anhydrous solvents are highly flammable. All steps must be conducted in a certified chemical fume hood under an inert atmosphere (dry nitrogen or argon) using flame-dried glassware and appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.
Materials and Equipment
-
Chemicals: 4-Bromobenzocyclobutene (≥97%), Magnesium turnings, Iodine (crystal), Anhydrous N,N-dimethylformamide (DMF, ≥99.8%), Anhydrous tetrahydrofuran (THF, ≥99.9%, inhibitor-free), Methyltriphenylphosphonium bromide (≥98%), n-Butyllithium (n-BuLi, 2.5 M solution in hexanes), Diethyl ether (anhydrous), Saturated aqueous ammonium chloride (NH₄Cl), Saturated aqueous sodium bicarbonate (NaHCO₃), Saturated aqueous sodium chloride (brine), Anhydrous magnesium sulfate (MgSO₄).
-
Equipment: Schlenk line or glovebox for inert atmosphere, round-bottom flasks, magnetic stirrer and stir bars, dropping funnel, reflux condenser, glass syringes and needles, low-temperature bath (e.g., dry ice/acetone, -78 °C), rotary evaporator, vacuum distillation apparatus.
Protocol Part 1: Synthesis of 4-Formylbenzocyclobutene
This procedure is adapted from the method described by Sakellariou et al.[5]
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum. Flame-dry the entire apparatus under vacuum and backfill with dry nitrogen.
-
Grignard Reagent Initiation: To the flask, add magnesium turnings (1.2 eq.). Briefly expose the turnings to a single crystal of iodine and gently warm with a heat gun under nitrogen flow until the purple iodine vapor subsides. This step activates the magnesium surface.
-
Grignard Reagent Formation: Allow the flask to cool to room temperature. Add anhydrous THF via syringe. In a separate flame-dried flask, dissolve 4-bromobenzocyclobutene (1.0 eq.) in anhydrous THF. Transfer this solution to a dropping funnel and add it dropwise to the stirring magnesium suspension. The reaction is exothermic and should initiate within a few minutes, indicated by bubbling and a gentle reflux. Maintain a steady reflux by controlling the addition rate. After the addition is complete, continue stirring at room temperature for 1-2 hours until most of the magnesium has been consumed.
-
Formylation Reaction: In a separate, larger three-neck flask under nitrogen, add anhydrous DMF (1.5 eq.) dissolved in anhydrous THF. Cool this solution to 0 °C using an ice bath.
-
Addition: Slowly add the freshly prepared Grignard reagent from the first flask to the cold DMF solution via cannula transfer over 30-45 minutes. Maintain the temperature at 0 °C during the addition.
-
Quenching and Workup: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Re-cool the flask to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with deionized water and saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude 4-formylbenzocyclobutene as an oil.
-
Purification: Purify the crude product by vacuum distillation to obtain 4-formylbenzocyclobutene as a clear oil.
Protocol Part 2: Synthesis of 4-Vinylbenzocyclobutene (Wittig Reaction)
This procedure is adapted from a general Wittig methodology.[4]
-
Apparatus Setup: Assemble a three-neck round-bottom flask with a magnetic stir bar, a low-temperature thermometer, and a rubber septum. Flame-dry the apparatus under vacuum and backfill with dry nitrogen.
-
Ylide Preparation: Add methyltriphenylphosphonium bromide (1.2 eq.) to the flask, followed by anhydrous THF via syringe. Cool the resulting suspension to -78 °C in a dry ice/acetone bath.
-
Base Addition: While stirring vigorously, add n-butyllithium solution (1.15 eq.) dropwise via syringe. A deep yellow-orange color will develop, indicating the formation of the phosphorus ylide. After the addition, allow the mixture to stir at -78 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Aldehyde Addition: Re-cool the ylide solution to -78 °C. In a separate flask, dissolve the purified 4-formylbenzocyclobutene (1.0 eq.) from Part 1 in a small amount of anhydrous THF. Add this solution dropwise to the cold ylide solution.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-15 hours). The disappearance of the orange color indicates the consumption of the ylide.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl. A white precipitate of triphenylphosphine oxide will form. Filter the mixture through a pad of celite, washing the solid with diethyl ether.
-
Extraction and Concentration: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate using a rotary evaporator.
-
Purification: The crude product is an oil containing triphenylphosphine oxide. Purify by vacuum distillation, carefully collecting the fraction corresponding to 4-vinylbenzocyclobutene to yield a colorless, transparent oil.[5][7] Store the final product at 2-8°C under an inert atmosphere.[4]
Data Summary and Characterization
The following table summarizes the key parameters and expected outcomes for this synthetic protocol.
| Parameter | Step 1: Formylation | Step 2: Wittig Reaction |
| Primary Reactant | 4-Bromobenzocyclobutene | 4-Formylbenzocyclobutene |
| Key Reagents | Mg, Anhydrous DMF | Methyltriphenylphosphonium bromide, n-BuLi |
| Solvent | Anhydrous THF | Anhydrous THF |
| Reaction Temperature | 0 °C to Room Temp. | -78 °C to Room Temp. |
| Typical Yield | 75-85% | 80-90% |
| Purification Method | Vacuum Distillation | Vacuum Distillation |
Characterization: The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.
-
¹H NMR (CDCl₃): For 4-VBCB, characteristic signals are expected for the vinylic protons (dd, ~6.7 ppm; d, ~5.7 ppm; d, ~5.2 ppm), aromatic protons (~6.9-7.2 ppm), and the aliphatic cyclobutene protons (singlet or narrow multiplet, ~3.2 ppm).[5]
-
¹³C NMR (CDCl₃): Signals corresponding to the vinyl, aromatic, and aliphatic carbons will confirm the structure.
-
GC-MS: Can be used to assess purity and confirm the molecular weight (130.19 g/mol ).
Trustworthiness and Self-Validation
This protocol is designed to be self-validating, allowing the researcher to confirm the success of each critical transformation.
-
Grignard Formation: The successful formation of the Grignard reagent can be confirmed by taking a small aliquot from the reaction, quenching it with D₂O, and analyzing the product by ¹H NMR. The disappearance of the aromatic proton signal at the position of bromination and the appearance of a deuterium-incorporated benzocyclobutene confirms reagent formation.
-
Intermediate Purity: The purity of the 4-formylbenzocyclobutene intermediate after distillation is crucial for a clean Wittig reaction. An NMR spectrum should be clean, showing the characteristic aldehyde proton signal (~9.9 ppm) and the absence of starting material.
-
Final Product Confirmation: The final product's purity and identity must be rigorously confirmed by comparing its NMR and mass spectrometry data with established literature values.[5] The absence of triphenylphosphine oxide in the final NMR spectrum is a key indicator of successful purification.
By integrating these checkpoints, a researcher can proceed with confidence, ensuring the quality of the material for subsequent polymerization or functionalization experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Vinylbenzocyclobutene | 99717-87-0 [chemicalbook.com]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN106397085B - The synthetic method of 4- vinyl benzocyclobutene - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Vinylbicyclo[4.2.0]octa-1,3,5-triene
Welcome to the technical support center for the purification of 3-Vinylbicyclo[4.2.0]octa-1,3,5-triene, also known as 4-vinylbenzocyclobutene (4-VBCB). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) to ensure the successful purification of this versatile monomer. The unique strained ring system and reactive vinyl group make this compound a valuable building block in organic synthesis and materials science, but its purification requires careful consideration of its reactivity.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities largely depend on the synthetic route. A common laboratory synthesis involves a Wittig reaction, which can introduce several byproducts.[2][3][4] Key impurities to consider are:
-
Triphenylphosphine oxide (TPPO): A common byproduct of the Wittig reaction that can be challenging to remove due to its polarity and solubility.[2]
-
Unreacted starting materials: Such as the corresponding phosphonium salt and aldehyde.
-
Polymeric material: Due to the reactive nature of the vinyl group, polymerization can occur, especially at elevated temperatures or upon exposure to initiators.[5] Commercial samples are often stabilized with inhibitors like tert-butylcatechol (TBC) to prevent this.[6]
-
Solvent residues: Residual solvents from the reaction or workup.
Q2: My this compound appears to be polymerizing during storage. How can I prevent this?
A2: Polymerization is a significant concern. To ensure stability during storage:
-
Store at low temperatures: Keep the compound at 2-8°C.[1]
-
Use an inhibitor: If not already present, consider adding a radical inhibitor such as tert-butylcatechol (TBC) at a concentration of 50-100 ppm.
-
Store under an inert atmosphere: Oxygen can promote polymerization. Storing under nitrogen or argon is recommended.
-
Protect from light: UV light can initiate polymerization. Store in an amber vial or a container protected from light.
Q3: Is it necessary to remove the polymerization inhibitor before use?
A3: Yes, for most applications, especially polymerization reactions, the inhibitor must be removed. The inhibitor's function is to scavenge radicals, which will interfere with intended radical-initiated reactions. Failure to remove the inhibitor can lead to inconsistent reaction times or complete inhibition of the desired transformation.
Q4: What are the primary purification techniques for this compound?
A4: The most common and effective purification techniques are:
-
Vacuum Distillation: Ideal for separating the volatile product from non-volatile impurities like TPPO and polymeric material.[7]
-
Column Chromatography: Useful for removing impurities with different polarities.
-
Chemical Treatment: Specific methods to remove stubborn impurities like TPPO.
Troubleshooting Guides
Guide 1: Vacuum Distillation
Vacuum distillation is a preferred method for purifying this compound due to its relatively low boiling point under reduced pressure, which helps to prevent thermal polymerization.[8]
Potential Issues & Solutions
| Symptom | Potential Cause | Solution |
| Bumping or uneven boiling | Rapid pressure drop or superheating. | Ensure slow and gradual reduction of pressure. Use a magnetic stir bar for smooth boiling. A short-path distillation apparatus is recommended. |
| Product polymerizes in the distillation flask | Excessive temperature. | Reduce the mantle temperature. Ensure the vacuum is stable and sufficiently low to allow distillation at a lower temperature. Do not distill to dryness.[5] |
| Low recovery of the distilled product | Inefficient condensation or leaks in the system. | Check all joints for a proper seal. Ensure the condenser has a sufficient flow of cold water. Use a cold trap to capture any highly volatile product that bypasses the condenser. |
| Distillate is still impure | Co-distillation with a volatile impurity. | If the impurity has a similar boiling point, a second distillation or an alternative purification method like column chromatography may be necessary. |
Experimental Protocol: Vacuum Distillation
-
Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Ensure all glassware is dry.
-
Inhibitor Addition: Add a small amount of a polymerization inhibitor (e.g., TBC) to the receiving flask to stabilize the purified product.
-
Distillation:
-
Place the crude this compound into the distillation flask with a magnetic stir bar.
-
Begin stirring and gradually reduce the pressure.
-
Once the desired vacuum is reached, gently heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point and pressure. The boiling point is reported as 225.3°C at 760 mmHg.[1]
-
-
Shutdown and Storage:
-
Allow the apparatus to cool completely before slowly venting the system.
-
Store the purified product at 2-8°C under an inert atmosphere.[1]
-
Guide 2: Column Chromatography
Column chromatography is effective for separating this compound from impurities with different polarities, such as TPPO.[9]
Potential Issues & Solutions
| Symptom | Potential Cause | Solution |
| Poor separation of product and impurities | Incorrect solvent system (eluent). | Optimize the eluent system using thin-layer chromatography (TLC) first. A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is a good starting point. |
| Product streaks on the column | The column is overloaded, or the initial sample band was too diffuse. | Use an appropriate amount of sample for the column size. Dissolve the crude product in a minimal amount of the eluent and apply it to the column in a narrow band. |
| Low recovery from the column | The product is irreversibly adsorbed onto the silica gel. | Deactivate the silica gel with a small amount of a polar solvent like triethylamine in the eluent system, especially if the compound is sensitive to acid. |
Experimental Protocol: Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system that gives good separation between the product and impurities on a TLC plate.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Guide 3: Removal of Triphenylphosphine Oxide (TPPO)
TPPO is a common and often problematic impurity from Wittig reactions.[2] While it can be removed by chromatography, other methods can be more efficient for larger scales.
Potential Issues & Solutions
| Symptom | Potential Cause | Solution |
| TPPO remains after aqueous workup | TPPO has some solubility in organic solvents. | Simple extraction is often insufficient. |
| TPPO co-elutes with the product during chromatography | The polarity of the product and TPPO are too similar in the chosen eluent. | Modify the eluent system or use an alternative removal method. |
| Precipitation method is ineffective | Incorrect solvent or precipitation agent. | The choice of solvent is crucial for the success of precipitation methods.[10] |
Experimental Protocol: TPPO Removal by Precipitation with Metal Salts
A modern approach to remove TPPO is through its precipitation as a metal salt complex.[10][11]
-
Dissolution: Dissolve the crude reaction mixture in a suitable solvent such as toluene or an ethereal solvent like THF.[10]
-
Precipitation: Add a stoichiometric amount of a metal salt like calcium bromide (CaBr₂) or zinc chloride (ZnCl₂).[10][11]
-
Stirring: Stir the mixture at room temperature for a few hours to allow the TPPO-metal salt complex to precipitate.
-
Filtration: Filter the mixture to remove the insoluble TPPO complex.
-
Workup: Wash the filtrate with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Further Purification: The resulting crude product can be further purified by vacuum distillation or column chromatography if necessary.
Visualization of Purification Workflow
Caption: General purification workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. mdpi.com [mdpi.com]
- 8. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Vinylbenzocyclobutene (4-VBCB)
Welcome to the technical support center for the synthesis of 4-Vinylbenzocyclobutene (4-VBCB). This guide is designed for researchers, chemists, and drug development professionals who are working with this highly versatile but challenging monomer. The unique reactivity of the benzocyclobutene (BCB) moiety, which allows for thermal ring-opening to form a reactive o-quinodimethane intermediate, makes 4-VBCB an invaluable cross-linking agent in advanced polymer synthesis.[1][2] However, this same reactivity presents significant challenges in its synthesis and handling, primarily related to premature polymerization and low yields.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven methodologies, to help you navigate the complexities of 4-VBCB synthesis and maximize your yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable synthetic routes to prepare 4-Vinylbenzocyclobutene?
The most widely adopted and generally highest-yielding laboratory-scale synthesis is a two-step sequence starting from 4-bromobenzocyclobutene.[3]
-
Grignard Reaction & Formylation: 4-bromobenzocyclobutene is first converted to its Grignard reagent, which is then quenched with an appropriate formylating agent like N,N-dimethylformamide (DMF) to produce the key intermediate, 4-formylbenzocyclobutene (also known as 4-carboxaldehydebenzocyclobutene).[3][4]
-
Wittig Olefination: The aldehyde intermediate is then converted to the target vinyl group via the Wittig reaction, using an ylide such as methyltriphenylphosphonium ylide.[3][5]
Other reported routes, such as those involving benzyne intermediates or direct coupling reactions, often suffer from lower yields or produce difficult-to-separate side products.[6][7] For consistency and yield, the Grignard-Wittig sequence is the recommended pathway.
Q2: What is the primary challenge that leads to low yields in 4-VBCB synthesis?
The central challenge is the inherent thermal instability of both the benzocyclobutene ring and the vinyl group. The strained four-membered ring of the BCB moiety can undergo conrotatory ring-opening when heated above ~180 °C, forming a highly reactive o-xylylene (or o-quinodimethane) intermediate.[1] This intermediate readily dimerizes or polymerizes.[2] Concurrently, the vinyl group is susceptible to standard radical polymerization. Therefore, every step of the synthesis, and particularly the final purification, must be conducted under carefully controlled temperature conditions to prevent premature, yield-destroying polymerization.
Q3: How should the final 4-VBCB product be purified?
Vacuum distillation is the standard method for purifying 4-VBCB.[3][4] The critical parameter is to achieve a low enough pressure to allow the product to distill at a temperature well below its polymerization threshold.
-
Target Boiling Point: Aim for a distillation temperature of 75-80 °C, which requires a high vacuum.[7]
-
Inhibitor: It is highly advisable to add a small amount of a radical inhibitor, such as Butylated hydroxytoluene (BHT) or TEMPO, to the crude product before beginning distillation to prevent vinyl polymerization.[8]
-
Inert Atmosphere: The entire distillation apparatus should be under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.
Q4: What are the optimal storage conditions for purified 4-VBCB monomer?
To ensure long-term stability and prevent degradation or polymerization, 4-VBCB should be stored with the following precautions:
-
Temperature: Store at low temperatures, preferably in a freezer (-20 °C).
-
Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) in a tightly sealed container.
-
Inhibitor: Ensure a small amount of a radical inhibitor like BHT is present.
-
Light: Protect from light by using an amber vial or wrapping the container in foil.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that can arise during the synthesis of 4-VBCB, following the recommended Grignard-Wittig pathway.
Problem 1: Low yield of the 4-formylbenzocyclobutene intermediate.
Possible Cause A: Incomplete formation of the Grignard reagent. The Grignard reaction is notoriously sensitive to atmospheric moisture and oxygen. Trace amounts of water will quench the reagent as it forms, drastically reducing the yield.
-
Solution & Scientific Rationale:
-
Rigorous Drying of Glassware: All glassware must be oven-dried or flame-dried under vacuum immediately before use to remove adsorbed water.
-
Anhydrous Solvents: Use freshly distilled, anhydrous solvents. Tetrahydrofuran (THF) is a common choice and should be distilled from a suitable drying agent like sodium/benzophenone.[9]
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. Activate the magnesium by stirring it vigorously under an inert atmosphere or by adding a small crystal of iodine to initiate the reaction.
-
Inert Atmosphere: The reaction must be conducted under a strict inert atmosphere (Nitrogen or Argon) from start to finish.[3][4]
-
Possible Cause B: Competing Wurtz coupling side reaction. A common side reaction is the coupling of two 4-bromobenzocyclobutene molecules (Wurtz reaction), especially at higher concentrations.
-
Solution & Scientific Rationale:
-
Slow Addition: Add the solution of 4-bromobenzocyclobutene dropwise to the suspension of magnesium turnings.[10] This maintains a low concentration of the alkyl halide, favoring the formation of the Grignard reagent over the coupling side reaction.
-
Problem 2: Low conversion in the Wittig olefination step.
Possible Cause A: Inefficient generation of the phosphonium ylide. The Wittig ylide is formed by deprotonating the corresponding phosphonium salt with a strong base. Incomplete deprotonation results in unreacted starting material.
-
Solution & Scientific Rationale:
-
Use a Sufficiently Strong Base: Non-stabilized ylides, such as the one derived from methyltriphenylphosphonium bromide, require a very strong base. Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide.[5]
-
Anhydrous Aprotic Conditions: The deprotonation must be performed in an anhydrous, aprotic solvent (like THF or diethyl ether) to prevent the strong base from being quenched.[11] The characteristic color change (often to orange or yellow) upon ylide formation can serve as a visual indicator of successful deprotonation.
-
Possible Cause B: Difficulty separating the product from triphenylphosphine oxide (TPPO). The primary byproduct of the Wittig reaction, TPPO, can be difficult to separate from the desired alkene, leading to an impure product and artificially low isolated yields.
-
Solution & Scientific Rationale:
-
Solvent-Based Separation: TPPO has poor solubility in nonpolar solvents like hexane or pentane, while 4-VBCB is soluble. After the reaction, the solvent can be removed and the crude mixture triturated with cold hexane. The TPPO will precipitate as a white solid and can be removed by filtration.[7]
-
Chromatography: If co-elution is an issue, flash column chromatography on silica gel using a nonpolar eluent (e.g., hexane or a hexane/ethyl acetate gradient) can effectively separate the nonpolar 4-VBCB from the more polar TPPO.
-
Problem 3: Product polymerizes during final workup or distillation.
Possible Cause A: Distillation temperature is too high. As previously mentioned, excessive heat is the primary driver of yield loss for 4-VBCB. If the vacuum is not sufficient, the temperature required for distillation will exceed the threshold for the BCB ring-opening reaction (~180 °C) or vinyl polymerization.[1][2]
-
Solution & Scientific Rationale:
-
High Vacuum System: Use a high-performance vacuum pump to lower the boiling point of 4-VBCB into the 75-80 °C range.[7] Ensure all joints in the distillation apparatus are well-sealed to maintain the low pressure.
-
Controlled Heating: Use an oil bath with a thermometer and a magnetic stirrer for gentle, even heating. Avoid aggressive heating with a heating mantle, which can create localized hot spots.
-
Possible Cause B: Presence of radical initiators (e.g., oxygen, peroxides). Trace amounts of oxygen or other radical species can initiate the polymerization of the vinyl group, especially when heated.
-
Solution & Scientific Rationale:
-
Add a Radical Inhibitor: Before heating, add a small quantity (e.g., a few crystals) of a radical scavenger like BHT to the crude product. This will terminate any incipient radical chains without interfering with the distillation.[8]
-
Inert Atmosphere: Purge the distillation apparatus with an inert gas (Nitrogen or Argon) before applying the vacuum and heat.
-
Experimental Protocols & Data
Workflow Visualization
The following diagram illustrates the recommended synthetic pathway.
Caption: Recommended two-step synthesis and purification workflow for 4-VBCB.
Troubleshooting Logic Diagram
Use this decision tree to diagnose common issues affecting yield.
Caption: Decision tree for troubleshooting low yield in 4-VBCB synthesis.
Table 1: Typical Reaction Parameters
| Step | Key Reagents | Solvent | Typical Temperature | Typical Time | Reference |
| Grignard/Formylation | 4-Bromobenzocyclobutene, Mg, DMF | Anhydrous THF | 0 °C to RT | 2-4 hours | [3][4] |
| Wittig Olefination | 4-Formylbenzocyclobutene, Ph₃PCH₃Br, n-BuLi | Anhydrous THF | -78 °C to RT | 12-16 hours | [3][11] |
| Purification | Crude 4-VBCB, Radical Inhibitor (e.g., BHT) | None | 75-80 °C (under high vacuum) | N/A | [7] |
Protocol 1: Synthesis of 4-Formylbenzocyclobutene
This protocol is an example and should be adapted based on laboratory safety standards and specific experimental scales.
-
Preparation: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and allow it to cool under a positive pressure of nitrogen.
-
Grignard Formation: Add magnesium turnings to the flask. Add a small volume of anhydrous THF via syringe. Add a solution of 4-bromobenzocyclobutene in anhydrous THF to the dropping funnel.
-
Initiation: Add a few drops of the 4-bromobenzocyclobutene solution to the magnesium suspension. If the reaction does not initiate (slight bubbling, warming), add a small crystal of iodine.
-
Reaction: Once initiated, add the remaining 4-bromobenzocyclobutene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the reaction at room temperature until the magnesium is consumed.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Add anhydrous N,N-dimethylformamide (DMF) dropwise via syringe.[3] Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.
Protocol 2: Wittig Reaction to form 4-Vinylbenzocyclobutene
-
Ylide Preparation: In a separate flame-dried, nitrogen-purged flask, suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C. Add a solution of a strong base (e.g., n-butyllithium in hexanes) dropwise until the characteristic color of the ylide persists. Stir for 30-60 minutes.[5]
-
Reaction: Cool the ylide solution to -78 °C (dry ice/acetone bath). Add a solution of 4-formylbenzocyclobutene (from Protocol 1) in anhydrous THF dropwise.
-
Completion: After addition, allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction with water. Remove the bulk of the THF under reduced pressure. Add hexane to the residue to precipitate the triphenylphosphine oxide byproduct. Filter the solid and wash it with fresh hexane. Combine the filtrates, wash with water and brine, dry over anhydrous sodium sulfate, and carefully concentrate the solvent.
-
Purification: Add a radical inhibitor to the crude product and purify via vacuum distillation as described in the FAQ section.[7]
References
- 1. Benzocyclobutene - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. CN106397085B - The synthetic method of 4- vinyl benzocyclobutene - Google Patents [patents.google.com]
- 8. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cs.gordon.edu [cs.gordon.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Stabilization of 4-Vinylbenzocyclobutene (4-VBCB) with TBC
Welcome to the technical support resource for 4-Vinylbenzocyclobutene (4-VBCB). This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with this highly reactive monomer. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides to address common challenges encountered during the storage, handling, and use of 4-VBCB stabilized with 4-tert-butylcatechol (TBC). Our goal is to provide you with the expertise and practical insights needed to ensure the stability and successful application of 4-VBCB in your experiments.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the stabilization of 4-VBCB with TBC, providing the rationale behind standard laboratory practices.
1. Why is an inhibitor necessary for storing 4-Vinylbenzocyclobutene (4-VBCB)?
4-Vinylbenzocyclobutene (4-VBCB) is a highly reactive monomer due to the presence of both a vinyl group and a strained benzocyclobutene ring.[1][2] This dual reactivity makes it susceptible to spontaneous polymerization, which can be initiated by exposure to heat, light, or even trace impurities.[3] Uncontrolled polymerization can lead to the loss of valuable monomer, the formation of insoluble polymer gels within your storage container, and potentially hazardous exothermic reactions.[3] The use of an inhibitor like 4-tert-butylcatechol (TBC) is crucial to prevent premature polymerization during transport and storage, ensuring the monomer's integrity until it is ready for use.[4][5]
2. How does 4-tert-butylcatechol (TBC) function as a stabilizer?
4-tert-butylcatechol (TBC) is a free-radical scavenger, and its inhibitory function is critically dependent on the presence of dissolved oxygen.[3][4] The stabilization process is a multi-step mechanism. Initially, monomer radicals (M•) are formed upon exposure to heat or light. These radicals rapidly react with dissolved oxygen to form peroxide radicals (MOO•). TBC then efficiently intercepts these peroxide radicals, terminating the radical chain reaction that would otherwise lead to polymerization.[3][4] This mechanism is significantly faster than the self-polymerization of the monomer.[4]
Diagram of TBC Stabilization Mechanism
Caption: TBC stabilization pathway for vinyl monomers.
3. What are the recommended storage conditions for 4-VBCB stabilized with TBC?
To maximize the shelf-life of TBC-stabilized 4-VBCB, it is essential to store it under controlled conditions. The following table summarizes the recommended storage parameters:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Low temperatures reduce the rate of radical formation and potential polymerization. |
| Atmosphere | Headspace should contain air (oxygen) | TBC's inhibitory mechanism requires the presence of dissolved oxygen.[3][4] An inert atmosphere will render the TBC ineffective. |
| Light | Store in an amber or opaque container | Protection from light minimizes the initiation of free-radical polymerization.[3] |
| Container | Tightly sealed container[6] | Prevents contamination and evaporation of the monomer. |
4. Can I use 4-VBCB directly from the bottle for my polymerization reaction?
No, it is generally not recommended. The presence of TBC will inhibit or interfere with your intended polymerization reaction. Therefore, the inhibitor must be removed immediately before use.[7][8] The required concentration of TBC for effective stabilization during storage can be sufficient to significantly slow down or completely prevent the desired polymerization process.[4]
Troubleshooting Guide
This section provides solutions to specific problems that may arise during the handling and use of 4-VBCB.
Issue 1: I observe a precipitate or gel-like substance in my bottle of 4-VBCB.
-
Potential Cause A: Premature Polymerization. Despite the presence of an inhibitor, prolonged storage, exposure to elevated temperatures, or depletion of dissolved oxygen can lead to the formation of polymer.
-
Solution: Check the storage history of the monomer. If it has been stored for an extended period or under improper conditions, it is likely that some polymerization has occurred. The soluble portion of the monomer may still be usable after removing the inhibitor, but it is crucial to characterize its purity before use.
-
-
Potential Cause B: TBC Oxidation Products. Over time, TBC can oxidize, potentially leading to the formation of colored impurities or insoluble byproducts.
-
Solution: If the monomer is discolored but still liquid, the impurities can likely be removed during the inhibitor removal step. However, if a significant amount of solid is present, it is advisable to use a fresh batch of monomer.
-
Issue 2: My polymerization reaction with 4-VBCB is sluggish or fails to initiate.
-
Potential Cause A: Incomplete Removal of TBC. Residual TBC is a common cause of poor polymerization performance.
-
Solution: Ensure that the inhibitor removal procedure is performed thoroughly. If using an alumina column, do not exceed the column's capacity. For alkaline extraction, multiple washes may be necessary. It is good practice to test the efficiency of the removal method.
-
-
Potential Cause B: Monomer Purity. The presence of other impurities, such as water or oxidation byproducts, can interfere with certain types of polymerization, particularly anionic and cationic methods.[9]
-
Solution: Ensure that your monomer is dry and that all solvents and reagents are of the appropriate purity for your specific polymerization technique.
-
Issue 3: How do I effectively remove TBC from 4-VBCB before my experiment?
There are two primary methods for removing phenolic inhibitors like TBC from vinyl monomers. The choice of method depends on the scale of your reaction and the required purity of the monomer.
Method 1: Basic Alumina Column Chromatography
This is a convenient and efficient method for removing TBC, especially for smaller quantities of the monomer.[7][10]
Experimental Protocol:
-
Prepare the Column: Pack a glass chromatography column with activated basic alumina. The amount of alumina will depend on the quantity of monomer to be purified. A general rule of thumb is to use approximately 10-15g of alumina per 100mL of monomer.
-
Pre-wash the Column: It is recommended to pre-wash the column with a small amount of fresh, inhibitor-free solvent that is compatible with your monomer (e.g., anhydrous toluene or THF).
-
Purify the Monomer: Carefully add the TBC-stabilized 4-VBCB to the top of the column and allow it to pass through the alumina under gravity or with gentle positive pressure.
-
Collect the Purified Monomer: Collect the purified, inhibitor-free monomer in a clean, dry flask.
-
Use Immediately: The purified monomer is now highly susceptible to polymerization and should be used immediately.
Diagram of TBC Removal via Alumina Column
Caption: Workflow for removing TBC using an alumina column.
Method 2: Alkaline Extraction (Aqueous Wash)
This method is suitable for larger quantities of monomer and relies on the acidic nature of the phenolic TBC to extract it into a basic aqueous solution.[8]
Experimental Protocol:
-
Initial Wash: Place the TBC-stabilized 4-VBCB in a separatory funnel and add an equal volume of a 5-10% aqueous sodium hydroxide (NaOH) solution.
-
Extraction: Stopper the funnel and shake gently, periodically venting to release any pressure. The TBC will be deprotonated by the NaOH and partition into the aqueous layer.
-
Separate Layers: Allow the layers to separate and drain off the lower aqueous layer.
-
Repeat: Repeat the wash with fresh NaOH solution one or two more times to ensure complete removal of the TBC.
-
Water Wash: Wash the monomer with deionized water to remove any residual NaOH.
-
Brine Wash: Wash with a saturated sodium chloride (brine) solution to aid in the removal of dissolved water.
-
Drying: Transfer the monomer to a clean, dry flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate or calcium chloride). Allow it to stand for a sufficient time to remove all traces of water.
-
Filtration/Decantation: Carefully filter or decant the dry, purified monomer into a new flask.
-
Use Immediately: The purified monomer should be used without delay.
Issue 4: How can I monitor the stability of my purified 4-VBCB?
Once the inhibitor is removed, it is crucial to use the monomer promptly. If short-term storage is unavoidable, it should be kept cold and in the dark. To assess the stability or purity of 4-VBCB, several analytical techniques can be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to confirm the chemical structure of the monomer and to detect the presence of any polymeric impurities, which would appear as broad signals in the spectrum.[11]
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used to determine the purity of the monomer and to quantify the amount of residual TBC or other impurities.[11][12] A stability-indicating method can be developed to track the formation of degradation products over time.[13]
-
Visual Inspection: Regularly check for any signs of increased viscosity, discoloration, or the formation of solids, which are all indicators of polymerization.
By understanding the principles of TBC stabilization and implementing these best practices and troubleshooting steps, you can ensure the quality and reactivity of your 4-Vinylbenzocyclobutene for successful experimental outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. metrohm.com [metrohm.com]
- 4. benchchem.com [benchchem.com]
- 5. Uses|p-Tert Butylcatechol|TBC-Hosea Chem [hoseachem.com]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sepcor Adsorbents for Styrene Purification [sepcor.com]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. benchchem.com [benchchem.com]
- 13. ijsdr.org [ijsdr.org]
Technical Support Center: Troubleshooting Thermal Rearrangement of Bicyclo[4.2.0]octatrienes
Welcome to the technical support center for the thermal rearrangement of bicyclo[4.2.0]octatrienes. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions to common challenges encountered during this fascinating and synthetically useful electrocyclic reaction. Drawing from extensive experience in synthetic organic chemistry, this resource offers in-depth troubleshooting in a direct question-and-answer format, focusing on the causality behind experimental observations and providing validated protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address specific issues you may encounter during the thermal rearrangement of bicyclo[4.2.0]octatrienes to their valence tautomer, cyclooctatetraenes.
Problem 1: Low or No Conversion to Cyclooctatetraene
Q1: I am heating my bicyclo[4.2.0]octatriene starting material, but I'm observing very slow or no conversion to the desired cyclooctatetraene. What are the likely causes and how can I fix this?
A1: This is a common issue that can often be traced back to suboptimal reaction conditions or issues with the starting material itself. Let's break down the potential causes and solutions.
Root Cause Analysis and Solutions:
-
Inadequate Temperature: The thermal rearrangement of bicyclo[4.2.0]octatrienes is a pericyclic reaction that requires sufficient thermal energy to overcome the activation barrier. The parent bicyclo[4.2.0]octa-2,4,7-triene rearranges to cyclooctatetraene with a half-life of 14 minutes at 0°C, while some derivatives, such as the benzo-fused analogue, require much higher temperatures (e.g., a half-life of about 1 hour at 150°C)[1]. Your specific substrate's electronic and steric properties will dictate the required temperature.
-
Solution: Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress by taking aliquots and analyzing them using a suitable technique like ¹H NMR or GC-MS. Be cautious, as excessively high temperatures can lead to decomposition or side reactions.
-
-
Purity of Starting Material: Impurities in your bicyclo[4.2.0]octatriene starting material can inhibit the rearrangement or lead to a complex mixture of byproducts.
-
Solvent Effects: While pericyclic reactions are often considered to be relatively insensitive to solvent effects compared to ionic reactions, the choice of solvent can still play a role, particularly in stabilizing the transition state.
-
Solution: If you are running the reaction in a non-polar solvent, consider switching to a higher-boiling polar aprotic solvent like DMF or DMSO. These solvents can sometimes facilitate the rearrangement by better solvating the transition state. However, always ensure the chosen solvent is inert under the reaction conditions.
-
-
Equilibrium Considerations: The thermal rearrangement is often a reversible equilibrium between the bicyclo[4.2.0]octatriene and the cyclooctatetraene.[4] The position of this equilibrium is influenced by the substitution pattern on the ring system. In some cases, the equilibrium may favor the starting material under your current conditions.
-
Solution: If you suspect an unfavorable equilibrium, you may need to trap the desired cyclooctatetraene product as it is formed. This can sometimes be achieved by performing the reaction in the presence of a dienophile if the cyclooctatetraene is expected to undergo a subsequent Diels-Alder reaction.
-
Experimental Workflow for Optimizing Reaction Temperature:
References
Technical Support Center: Characterization of Impurities in 3-Vinylbicyclo[4.2.0]octa-1,3,5-triene Samples
Welcome to the technical support resource for the analysis of 3-Vinylbicyclo[4.2.0]octa-1,3,5-triene. This guide is designed for researchers, chemists, and quality control professionals to navigate the challenges of identifying and quantifying impurities in samples of this reactive monomer. As a strained bicyclic system with a polymerizable vinyl group, this compound (also known as 4-vinylbenzocyclobutene) presents unique stability and purity challenges. This document provides in-depth, experience-based guidance in a practical question-and-answer format, focusing on the underlying chemistry and analytical principles to empower you to resolve common experimental issues.
I. Understanding the Impurity Profile: A Proactive Approach
The first step in troubleshooting is anticipating the likely nature of impurities. The impurity profile of this compound is primarily influenced by its synthesis route and storage conditions.
-
Synthesis-Related Impurities: Common synthetic routes may introduce starting materials or byproducts. For instance, a Wittig-type reaction could leave residual triphenylphosphine oxide, while syntheses starting from benzocyclobutene could contain related derivatives.[1][2]
-
Degradation Products: The strained four-membered ring of the benzocyclobutene (BCB) moiety is thermally labile. Upon heating, it can undergo ring-opening to form a highly reactive o-quinodimethane intermediate, which can dimerize, oligomerize, or react with other species. The vinyl group is also susceptible to polymerization and oxidation.
-
Storage-Related Impurities: Exposure to air, light, or elevated temperatures can accelerate the formation of oxides, peroxides, and polymers. Samples are often stabilized with inhibitors like tert-butylcatechol (TBC).[3][4]
II. General Workflow for Impurity Characterization
A systematic approach is crucial for the efficient identification and quantification of unknown impurities. The following workflow outlines a logical progression from initial detection to final structural elucidation.
Caption: General workflow for impurity identification and characterization.
III. Troubleshooting Guides & FAQs
This section addresses specific problems you may encounter during the analysis of this compound samples.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is an excellent first-line technique for analyzing the volatile and semi-volatile impurities in your samples.[5][6][7]
Q1: My GC-MS chromatogram shows ghost peaks or baseline instability. What's causing this and how do I fix it?
A1: Ghost peaks and an unstable baseline are typically signs of contamination within the GC-MS system or issues with the carrier gas.[8][9]
-
Causality & Explanation:
-
Carryover: High-boiling or polymeric impurities from a previous injection can slowly elute from the column or bleed from the injector, creating broad, undefined peaks ("ghost peaks") in subsequent runs.[8]
-
Septum Bleed: Over-tightening the septum nut or using a low-quality septum can cause silicone-based (siloxane) bleed, which appears as a series of regularly spaced peaks, especially at higher temperatures.
-
Column Bleed: Operating the column above its maximum temperature limit will cause the stationary phase to degrade and elute, resulting in a rising baseline.[10] Oxygen leaks in the carrier gas line can accelerate this degradation.
-
Contaminated Carrier Gas: Impurities like moisture or oxygen in the helium or hydrogen carrier gas can damage the stationary phase and create baseline noise.[11]
-
-
Troubleshooting Protocol:
-
Isolate the Source: First, run a blank gradient (injecting no sample) to see if the ghost peaks or baseline issues persist. If they do, the problem is with the system, not the sample.
-
Check for Leaks: Use an electronic leak detector to check all fittings from the gas trap to the injector. Leaks are a common cause of column damage and baseline instability.[11]
-
Injector Maintenance: Replace the septum and glass liner. A dirty liner is a primary source of sample carryover.[10]
-
Column Bake-out: Condition the column by baking it at a temperature slightly above your method's maximum (but below the column's absolute maximum) for several hours with the column outlet disconnected from the MS to flush out contaminants.
-
Verify Gas Purity: Ensure your gas traps (moisture, oxygen, hydrocarbon) are not expired.
-
Q2: I see several peaks in my chromatogram that are not in the NIST library. How can I tentatively identify them?
A2: When library searches fail, identification relies on interpreting the fragmentation patterns from the mass spectrum and considering the chemistry of the parent molecule. High-resolution mass spectrometry (HRMS) is invaluable here.[12]
-
Expert Insights & Causality:
-
Molecular Ion: Look for the peak with the highest mass-to-charge ratio (m/z). This is often the molecular ion (M+•). Its mass can immediately suggest a potential impurity type (e.g., M = 260 could indicate a dimer of your product, which has a molecular weight of 130.19).
-
Fragmentation: Aromatic compounds often show stable fragment ions. Look for losses of common neutral fragments. For this compound, a loss of 27 (C2H3) would suggest fragmentation at the vinyl group.
-
Isomers: Isomers will have identical mass spectra but different retention times. GCxGC-MS can provide the necessary resolving power to separate complex isomeric mixtures.[13]
-
-
Recommended Experimental Protocol (Tentative ID):
-
Determine Molecular Ion: Identify the M+• peak. If using chemical ionization (CI), this will be the more prominent [M+H]+ ion, which helps confirm the molecular weight.[12]
-
Propose Elemental Composition: If you have access to high-resolution GC-MS, the accurate mass measurement can provide a unique elemental formula.[12]
-
Analyze Isotope Pattern: Look at the M+1 and M+2 peaks. The relative intensities can help confirm the number of carbon atoms.
-
Rationalize Fragmentation: Propose structures for major fragment ions. For example, a prominent ion at m/z 103 could correspond to the benzocyclobutene core after loss of the vinyl group.
-
Hypothesize Structure: Combine all this information to propose a likely structure (e.g., dimer, oxidation product, isomer). This hypothesis must then be confirmed by other techniques like NMR.
-
| Potential Impurity Type | Expected Molecular Weight (MW) | Key Mass Spec Fragments (Hypothetical) |
| Starting Material (e.g., Benzocyclobutene) | 104.15 | M+ at m/z 104 |
| Dimer | 260.38 | M+ at m/z 260 |
| Oxidized Product (e.g., epoxide) | 146.19 | M+ at m/z 146, loss of 16 (O) or 29 (CHO) |
| Polymer (Trimer) | 390.57 | May not elute from GC; pyrolysis fragments may be seen |
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is essential for analyzing non-volatile impurities like oligomers, polymers, and polar degradation products.[14] Given the non-polar nature of this compound, reverse-phase HPLC is the method of choice.[15][16]
Q3: I am observing significant peak tailing for my main compound. What are the most common causes and how can I improve the peak shape?
A3: Peak tailing in reverse-phase HPLC, especially for aromatic compounds, is often caused by secondary interactions with the silica stationary phase or by issues within the HPLC system itself.[17]
-
Causality & Explanation:
-
Secondary Silanol Interactions: The most common cause is the interaction of the analyte with residual, acidic silanol groups (Si-OH) on the surface of the C18 stationary phase.[17] These interactions provide a secondary retention mechanism that leads to tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing poor peak shape.[17]
-
Extracolumn Dead Volume: Excessive tubing length or poorly made connections can cause peak broadening and tailing.[17]
-
Column Contamination/Void: Buildup of particulate matter on the column inlet frit or the formation of a void in the packing material can distort the flow path and peak shape.[18][19]
-
-
Troubleshooting Protocol:
-
Reduce Sample Concentration: Dilute your sample by a factor of 10 and reinject. If the peak shape improves dramatically, you were likely overloading the column.
-
Use a Modern Column: Employ a modern, high-purity "Type B" silica column. These columns have fewer accessible silanol groups. End-capped columns are specifically designed to mask these silanols and are highly recommended.[17]
-
Optimize Mobile Phase:
-
Modifier Choice: Acetonitrile often provides better peak shapes than methanol for aromatic compounds.[20]
-
pH Control: While not an ionic compound, ensuring a consistent, low pH (e.g., adding 0.1% formic acid) can suppress the ionization of silanol groups, reducing secondary interactions.
-
-
System Check:
-
Minimize tubing length between the injector, column, and detector.
-
Reverse the column and flush with a strong solvent (like isopropanol) to remove contaminants from the inlet frit. If pressure is high and performance is poor, the column may need replacement.[18]
-
-
Q4: My non-polar, dimer/oligomer impurities are eluting too quickly with the solvent front. How can I increase their retention?
A4: Poor retention of non-polar compounds in reverse-phase HPLC means the mobile phase is too "strong" (too much organic solvent), preventing proper interaction with the non-polar stationary phase.[20]
-
Expert Insights & Causality:
-
In reverse-phase HPLC, retention is driven by hydrophobic interactions. Water is the "weak" solvent that encourages the non-polar analyte to stick to the non-polar C18 column. The organic solvent (e.g., acetonitrile) is the "strong" solvent that elutes it.[15] If your mobile phase is too rich in organic solvent, your non-polar impurities won't be retained.
-
-
Recommended Method Development Protocol:
-
Increase Mobile Phase Strength: Start with a higher percentage of water in your mobile phase. For example, switch from 80:20 Acetonitrile:Water to 60:40 Acetonitrile:Water.
-
Implement a Gradient: For separating compounds with a range of polarities (like your monomer and its oligomers), a gradient elution is highly effective.[16][20]
-
Scouting Gradient: Begin with a high aqueous percentage (e.g., 50% Acetonitrile) and ramp up to a high organic percentage (e.g., 100% Acetonitrile) over 15-20 minutes. This will show you where your impurities elute.
-
Optimize Gradient: Once you have a general idea, create a shallower gradient in the region where your impurities elute to improve resolution.
-
-
Choose a More Retentive Column: If you are still struggling with retention, switch from a C8 to a C18 column, or use a C18 column with a higher carbon load, which increases its hydrophobicity.[16]
-
| Parameter | Starting Condition (Poor Retention) | Optimized Condition (Improved Retention) |
| Column | C8 or Phenyl | C18 (high carbon load)[16][20] |
| Mobile Phase | Isocratic (e.g., 90% ACN / 10% Water) | Gradient (e.g., 50% to 100% ACN over 20 min)[20] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detector | UV Diode Array (e.g., 220 nm) | UV Diode Array (e.g., 220 nm) |
Spectroscopic Analysis (NMR & FT-IR)
Spectroscopic methods are indispensable for the definitive structural elucidation of unknown impurities once they have been separated and concentrated.[21]
Q5: I have isolated an impurity, and its 1H NMR spectrum is complex. How can I definitively determine its structure?
A5: While 1H NMR provides information on the proton environment, complex structures, especially those formed from dimerization or rearrangement, require a suite of 2D NMR experiments for unambiguous assignment.[22][23][24]
-
Expert Insights & Causality:
-
1D 1H NMR can tell you the number of different proton environments and their neighboring protons (via splitting).[23][24] However, in a complex molecule, signals can overlap, and long-range connectivities are not visible. 2D NMR spreads this information across a second dimension, resolving overlap and revealing through-bond and through-space correlations.
-
-
Recommended 2D NMR Workflow:
-
COSY (Correlation Spectroscopy): This is the first step. It identifies protons that are coupled to each other (typically 2-3 bonds apart). It helps you trace out spin systems within your molecule (e.g., the protons on the vinyl group, or protons on the aliphatic ring).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It's a powerful way to assign carbon signals based on the more easily interpreted proton spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the key to solving the structure. It shows correlations between protons and carbons that are 2-4 bonds away. This allows you to connect the individual spin systems you identified with COSY, revealing the overall carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This is crucial for determining stereochemistry and the 3D arrangement of the molecule, which is especially important for identifying dimer structures.[22]
-
Caption: 2D NMR workflow for structural elucidation.[22]
Q6: The FT-IR spectrum of my bulk sample shows a broad absorption band around 3400 cm-1 and a sharp peak around 1720 cm-1, which are not present in my reference standard. What do these signals indicate?
A6: These signals are highly characteristic of specific functional groups and strongly suggest the presence of oxidation and/or hydration impurities.[25][26][27]
-
Causality & Explanation:
-
Broad Peak at ~3400 cm-1: This is a classic signature of an O-H stretching vibration.[27] The broadness is due to hydrogen bonding. This could indicate the presence of water in the sample or, more likely, an alcohol functional group formed from the hydration or oxidation of the vinyl group.
-
Sharp Peak at ~1720 cm-1: This is a very strong and sharp absorption characteristic of a carbonyl (C=O) stretch.[27] This strongly suggests that the vinyl group or another part of the molecule has been oxidized to form a ketone, aldehyde, or carboxylic acid.
-
-
Troubleshooting & Confirmation:
-
Correlate with Other Data: Check your GC-MS or HPLC data for peaks with masses corresponding to an oxidized product (M+16 for an epoxide or M+32 for a diol or carboxylic acid).
-
Sample Handling Review: This result indicates a potential issue with sample storage and handling. Ensure samples are stored under an inert atmosphere (nitrogen or argon), protected from light, and kept refrigerated to prevent oxidative degradation.
-
Further NMR Analysis: If you isolate the impurity, a 13C NMR spectrum would show a signal far downfield (~170-210 ppm) confirming the presence of a carbonyl carbon.
-
IV. References
-
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. --INVALID-LINK--
-
Benchchem. (2025). Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds. --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: HPLC Purification of Non-Polar Compounds. --INVALID-LINK--
-
Separation Science. (n.d.). Get your GC-MS troubleshooting guide now!. --INVALID-LINK--
-
Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. --INVALID-LINK--
-
Phenomenex. (n.d.). GC Troubleshooting Guide. --INVALID-LINK--
-
Chromatography Online. (2006). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. --INVALID-LINK--
-
Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Nonpolar Compounds. --INVALID-LINK--
-
ResearchGate. (2025). (PDF) Identification and structure elucidation by NMR spectroscopy. --INVALID-LINK--
-
The University of Texas at Austin. (n.d.). Directly-Patternable Benzocyclobutene Dielectric Materials. --INVALID-LINK--
-
Chromatography Online. (2006). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. --INVALID-LINK--
-
uHPLCs. (2024). 5 Troubleshooting Common HPLC Column Problems and Solutions. --INVALID-LINK--
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. --INVALID-LINK--
-
Unknown Source. (n.d.). Organic volatile impurities in pharmaceuticals. --INVALID-LINK--
-
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. --INVALID-LINK--
-
Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). --INVALID-LINK--
-
Chemistry LibreTexts. (2022). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. --INVALID-LINK--
-
Books. (2019). 10: How Do I Troubleshoot a Problem on My GC-MS?. --INVALID-LINK--
-
YouTube. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). --INVALID-LINK--
-
Unknown Source. (2025). GC Troubleshooting: Common Issues & How to Fix Them. --INVALID-LINK--
-
Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. --INVALID-LINK--
-
Unknown Source. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. --INVALID-LINK--
-
TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. --INVALID-LINK--
-
Unknown Source. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. --INVALID-LINK--
-
Agilent. (2021). Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. --INVALID-LINK--
-
MDPI. (n.d.). Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane. --INVALID-LINK--
-
ResearchGate. (n.d.). Analytical methods for the analysis of volatile natural products. --INVALID-LINK--
-
COP Bela. (n.d.). EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY. --INVALID-LINK--
-
ResearchGate. (2025). Exploring Functional Groups and Molecular Structures: A Comprehensive Analysis using FTIR Spectroscopy | Request PDF. --INVALID-LINK--
-
MDPI. (n.d.). Comprehensive screening of Polycyclic Aromatic Hydrocarbons and similar compounds using GC-APLI-TIMS-TOFMS. --INVALID-LINK--
-
Crysdot LLC. (n.d.). This compound - Polymers. --INVALID-LINK--
-
AKSci. (n.d.). 99717-87-0 this compound. --INVALID-LINK--
-
Capot Chemical. (2018). MSDS of this compound. --INVALID-LINK--
-
Fluorochem. (n.d.). This compound. --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry. --INVALID-LINK--
-
RSC Publishing. (2023). Analytical methods for the analysis of volatile natural products. --INVALID-LINK--
-
Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. --INVALID-LINK--
-
YouTube. (2021). Infrared Spectroscopy: Key Features of Organic Functional Groups // HSC Chemistry. --INVALID-LINK--
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. --INVALID-LINK--
-
MDPI. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons via GC-MS/MS and Heterocyclic Amines via UPLC-MS/MS in Crispy Pork Spareribs for Studying Their Formation during Frying. --INVALID-LINK--
-
BLDpharm. (n.d.). 99717-87-0|this compound. --INVALID-LINK--
-
PubChem. (n.d.). 3-Ethenyl(bicyclo(4.2.0)-octa-1,3,5-triene). --INVALID-LINK--
-
PubMed Central (PMC). (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. --INVALID-LINK--
-
ChemScene. (n.d.). 99717-87-0 | this compound,98% (stabilized with TBC). --INVALID-LINK--
-
Chemball. (n.d.). This compound. --INVALID-LINK--
-
NIST WebBook. (n.d.). Bicyclo[4.2.0]octa-1,3,5-triene. --INVALID-LINK--
References
- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 2. mdpi.com [mdpi.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. chemscene.com [chemscene.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Analytical methods for the analysis of volatile natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 8. Get your GC-MS troubleshooting guide now! | Separation Science [sepscience.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. books.rsc.org [books.rsc.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. par.nsf.gov [par.nsf.gov]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. jordilabs.com [jordilabs.com]
- 16. pharmaguru.co [pharmaguru.co]
- 17. benchchem.com [benchchem.com]
- 18. uhplcs.com [uhplcs.com]
- 19. ijprajournal.com [ijprajournal.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. veeprho.com [veeprho.com]
- 23. jchps.com [jchps.com]
- 24. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 25. copbela.org [copbela.org]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. Interpreting Infrared Spectra - Specac Ltd [specac.com]
Challenges in the scale-up of 3-Vinylbicyclo[4.2.0]octa-1,3,5-triene synthesis
Technical Support Center: Synthesis of 3-Vinylbicyclo[4.2.0]octa-1,3,5-triene
Welcome to the technical support guide for the synthesis and scale-up of this compound, also commonly known as 4-Vinylbenzocyclobutene (VBCB). This molecule is a valuable monomer in the development of advanced polymers due to its unique ability to undergo thermal ring-opening to form a highly reactive o-quinodimethane intermediate, which can then be used in various polymerization and cycloaddition reactions[1][2].
However, the synthesis of VBCB is not without its challenges. The strained benzocyclobutene (BCB) ring is thermally sensitive, and the vinyl group is susceptible to premature polymerization. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to help you navigate the common pitfalls encountered during lab-scale synthesis and scale-up.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Wittig reaction to synthesize VBCB from 4-formylbenzocyclobutene is resulting in a low yield. What are the common causes and how can I optimize the reaction?
This is the most common issue researchers face. The Wittig reaction, while robust, is highly sensitive to specific conditions, especially when dealing with a reactive aldehyde precursor. Low yields can typically be traced back to three areas: reagent integrity, reaction conditions, and side reactions.
Causality and Optimization Strategy:
-
Reagent Integrity: The Wittig ylide, generated from methyltriphenylphosphonium bromide and a strong base like n-butyllithium (n-BuLi), is extremely sensitive to moisture and air.
-
Troubleshooting: Ensure all glassware is flame-dried or oven-dried immediately before use. Use a high-quality anhydrous solvent, such as tetrahydrofuran (THF), preferably distilled from a drying agent or taken from a solvent purification system. The starting aldehyde must be pure, as impurities can interfere with the reaction.
-
-
Base Stoichiometry and Addition: Incomplete deprotonation of the phosphonium salt leads to unreacted starting material.
-
Troubleshooting: The molar equivalence of n-BuLi is critical. It is highly recommended to titrate the n-BuLi solution before use to determine its exact concentration, as it can degrade over time. The base should be added dropwise at a low temperature (-78 °C) to the phosphonium salt slurry to ensure controlled formation of the ylide and to prevent side reactions[3].
-
-
Temperature Control: Ylide formation and the subsequent reaction with the aldehyde are temperature-sensitive.
-
Troubleshooting: Maintain a temperature of -78 °C (a dry ice/acetone bath) during the addition of both n-BuLi and the 4-formylbenzocyclobutene solution. After the aldehyde is added, the reaction can be allowed to slowly warm to room temperature to ensure it proceeds to completion[3]. Premature warming can lead to undesired side products.
-
A general workflow for troubleshooting low yields is outlined below.
Caption: Troubleshooting decision tree for low VBCB yield.
Q2: I'm having difficulty purifying the final product. Distillation seems to cause decomposition or polymerization. What is the best method?
This is a critical challenge directly related to the molecule's inherent reactivity. The benzocyclobutene ring is strained and can undergo thermal electrocyclic ring-opening at elevated temperatures (typically >80 °C). This generates a highly reactive intermediate that rapidly polymerizes. The product has a high predicted boiling point of ~225 °C at atmospheric pressure, making standard distillation impossible[3][4].
Recommended Purification Protocol:
-
Initial Workup: After quenching the reaction, perform a standard aqueous workup and extraction. The crude product is often an oil containing VBCB and triphenylphosphine oxide (a major byproduct of the Wittig reaction).
-
Column Chromatography: The most effective method for removing the bulk of triphenylphosphine oxide is column chromatography on silica gel. A non-polar eluent system, such as 5% diethyl ether in hexane, is effective[3].
-
High-Vacuum, Low-Temperature Distillation: After chromatography, residual solvent and any other volatile impurities can be removed. The final purification step should be a distillation under high vacuum to keep the temperature as low as possible. Kugelrohr distillation is ideal for this, as it minimizes the residence time of the material at high temperatures. A reported successful condition is 75 °C at 1.0 mmHg [3].
| Parameter | Standard Distillation | Recommended Kugelrohr Distillation |
| Pressure | Atmospheric (760 mmHg) | High Vacuum (≤ 1.0 mmHg) |
| Temperature | > 200 °C (Predicted) | ~75 °C [3] |
| Risk of Polymerization | Extremely High | Minimized |
| Typical Outcome | Product loss, tar formation | Pure, colorless liquid product |
Table 1. Comparison of distillation methods for VBCB purification.
Q3: My purified VBCB turns yellow and viscous upon storage. How can I ensure its long-term stability?
The instability of VBCB is due to both the vinyl group, which can undergo free-radical polymerization, and the thermally sensitive BCB ring. Exposure to heat, light, and atmospheric oxygen can accelerate degradation.
Proper Storage and Handling:
-
Inhibitor: For long-term storage, the addition of a radical inhibitor is crucial. Commercial suppliers often stabilize the product with tert-butylcatechol (TBC) [5]. A concentration of 100-200 ppm is typically sufficient.
-
Temperature: Store the product at 2-8 °C in a refrigerator[3]. Do not freeze, as this can cause phase separation of the inhibitor.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Keep the container wrapped in aluminum foil or in an amber vial to protect it from light, which can initiate polymerization.
-
Material Compatibility: Avoid contact with acids, acid chlorides, and oxidizing agents, as these are incompatible[4].
Q4: What are the primary safety and scalability concerns when producing VBCB at a larger scale?
Scaling up the synthesis introduces significant safety and logistical challenges that must be carefully managed.
-
Hazardous Reagents: The use of n-butyllithium, which is pyrophoric and reacts violently with water, is a major concern. On a large scale, handling requires specialized equipment and procedures (e.g., cannula transfer in a well-ventilated hood or glovebox).
-
Thermal Management: The Wittig ylide formation is exothermic. On a larger scale, the heat generated can be difficult to dissipate, potentially leading to a runaway reaction. A jacketed reactor with efficient cooling is essential to maintain the required low temperatures.
-
Thermal Stability of VBCB: As discussed, VBCB is thermally sensitive. During a large-scale workup and purification, any step involving heat (like solvent removal) must be performed under high vacuum and with strict temperature control to prevent runaway polymerization, which can be explosive.
-
Alternative Routes: Some reported synthetic routes use potentially explosive intermediates like ortho-diazonium carboxylate salts as a benzyne precursor. These routes are generally considered unsafe and unsuitable for large-scale production[6].
Caption: Recommended synthesis and purification workflow for VBCB.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures[3].
Synthesis of 4-Vinylbenzocyclobutene (VBCB) via Wittig Reaction
-
Preparation: Add methyltriphenylphosphonium bromide (1.25 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet. Add anhydrous THF (approx. 15 mL per gram of phosphonium salt).
-
Ylide Formation: Cool the resulting slurry to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.2 eq, 2.5 M in hexanes) dropwise via syringe over 30 minutes. A distinct yellow-orange color should develop, indicating ylide formation.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Aldehyde Addition: Cool the ylide solution back down to -78 °C. Slowly add a solution of 4-formylbenzocyclobutene (1.0 eq) dissolved in a minimal amount of anhydrous THF dropwise over 30 minutes.
-
Completion: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution, followed by saturated sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a 1:1 mixture of diethyl ether/hexane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature (<30 °C).
Physical & Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 99717-87-0 | |
| Molecular Formula | C₁₀H₁₀ | [7] |
| Molecular Weight | 130.19 g/mol | [5][7] |
| Appearance | Colorless to light yellow liquid | [3][8] |
| Density | 0.962 g/mL at 25 °C | [3][5] |
| Boiling Point | 225.3 °C at 760 mmHg (Predicted) | [3][4] |
| Flash Point | 76-84 °C | [3][4] |
| Refractive Index (n20/D) | 1.578 | [3] |
Table 2. Key physical and chemical properties of this compound.
References
- 1. Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane [mdpi.com]
- 2. Buy 7-Ethenylbicyclo[4.2.0]octa-1,3,5-triene [smolecule.com]
- 3. 4-Vinylbenzocyclobutene | 99717-87-0 [chemicalbook.com]
- 4. capotchem.com [capotchem.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. 3-Ethenyl(bicyclo(4.2.0)-octa-1,3,5-triene) | C10H10 | CID 22172249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. capotchem.com [capotchem.com]
Degradation pathways of 4-Vinylbenzocyclobutene under experimental conditions
A Guide for Researchers, Scientists, and Drug Development Professionals on its Degradation Pathways and Experimental Best Practices
Welcome to the technical support center for 4-Vinylbenzocyclobutene (4-VBCB). As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical knowledge and practical troubleshooting advice for your experiments involving this versatile but sensitive monomer. This resource will help you understand the degradation pathways of 4-VBCB and navigate common experimental challenges, ensuring the integrity and success of your research.
I. Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives about 4-Vinylbenzocyclobutene.
Q1: What is the primary cause of 4-VBCB degradation?
The primary and most significant degradation pathway for 4-VBCB is thermally induced ring-opening of the benzocyclobutene (BCB) moiety.[1][2] When heated to temperatures exceeding 180-200°C, the strained four-membered ring of the BCB group opens to form a highly reactive o-quinodimethane intermediate.[1] This intermediate can then readily react with dienophiles, including other 4-VBCB molecules, leading to dimerization, oligomerization, and polymerization through Diels-Alder [4+2] cycloaddition reactions.[1][3] This process is often leveraged for intentional crosslinking in polymer applications but can be a major source of degradation if not properly controlled.[2][3]
Q2: How should I properly store 4-VBCB to minimize degradation?
To minimize thermal degradation and premature polymerization, 4-VBCB should be stored in a refrigerator at 2-8°C.[4] It is crucial to keep the container tightly sealed to prevent exposure to atmospheric oxygen and moisture. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended. Always check the manufacturer's safety data sheet (SDS) for specific storage instructions.[4][5]
Q3: Can 4-VBCB degrade under ambient light?
While thermal degradation is the most prominent concern, photolytic degradation can also occur, particularly under prolonged exposure to ultraviolet (UV) light. The vinyl group and the aromatic ring are chromophores that can absorb UV radiation, potentially leading to radical formation and subsequent unwanted polymerization or side reactions. It is best practice to store 4-VBCB in an amber vial or a container that protects it from light.
Q4: Is 4-VBCB susceptible to oxidation?
Yes, 4-VBCB can undergo oxidative degradation, especially in the presence of oxygen and/or radical initiators. The vinyl group is susceptible to oxidation, which can lead to the formation of epoxides, aldehydes, or other oxygenated species. The allylic protons on the cyclobutene ring are also potential sites for radical attack. To prevent oxidative degradation, it is advisable to handle 4-VBCB under an inert atmosphere and use solvents that have been purged of dissolved oxygen.
Q5: What are the common impurities I might find in my 4-VBCB sample?
Common impurities can include oligomers or dimers formed through thermal degradation during synthesis or storage. You may also find residual starting materials or solvents from the manufacturing process. If you suspect impurities, it is recommended to purify the monomer before use, for example, by passing it through a short column of activated basic alumina to remove any inhibitors or polar impurities.
II. Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during your experiments with 4-VBCB.
Guide 1: Premature Polymerization or Gelation
Problem: My 4-VBCB sample has become viscous, solidified, or I observe unexpected polymer formation during my reaction setup.
| Potential Cause | Explanation | Recommended Solution |
| Improper Storage | Exposure to elevated temperatures (even ambient temperatures for extended periods) can initiate thermal ring-opening and subsequent polymerization.[1][2] | Always store 4-VBCB at the recommended 2-8°C.[4] For critical applications, consider storing in a freezer, though be mindful of potential freeze-thaw cycles. |
| Contamination with Initiators | Trace amounts of radical initiators (e.g., peroxides from solvents) or acidic/basic impurities can catalyze polymerization of the vinyl group. | Use freshly purified, inhibitor-free solvents. Ensure all glassware is scrupulously clean and dry. |
| Localized Heating | During sample preparation (e.g., dissolution), localized hot spots from a hot plate or sonicator can trigger polymerization. | Dissolve 4-VBCB at room temperature or with gentle warming. Avoid aggressive heating methods. |
| Oxygen Exposure | Oxygen can participate in radical initiation, leading to polymerization of the vinyl group. | Handle 4-VBCB under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Use degassed solvents. |
Guide 2: Incomplete Reaction or Low Yields
Problem: My polymerization or chemical modification reaction with 4-VBCB is not going to completion, resulting in low yields of the desired product.
| Potential Cause | Explanation | Recommended Solution |
| Inhibitor Presence | Commercial 4-VBCB may contain inhibitors (e.g., BHT) to prevent polymerization during shipping and storage. These inhibitors will also quench your desired reaction. | Remove inhibitors by passing the monomer through a column of activated basic alumina immediately before use. |
| Insufficient Reaction Temperature | For reactions involving the thermal ring-opening of the BCB group, the temperature may be too low for efficient conversion. | Ensure your reaction temperature is consistently within the optimal range for BCB ring-opening (typically >200°C). Monitor the temperature at the reaction site, not just the heating mantle setting. |
| Steric Hindrance | The reactive o-quinodimethane intermediate is sterically demanding. If the other reactant is also bulky, the reaction rate may be slow. | Consider using a higher reaction temperature (within the stability limits of your other components) or a longer reaction time. Dilution can sometimes help by favoring intramolecular reactions over intermolecular polymerization. |
| Monomer Purity | The presence of non-reactive impurities will lower the effective concentration of 4-VBCB, leading to lower yields. | Verify the purity of your 4-VBCB using techniques like ¹H NMR or GC-MS before use. |
III. Degradation Pathways and Mechanisms
A deeper understanding of the degradation mechanisms is crucial for designing robust experiments.
Thermal Degradation Pathway
The primary thermal degradation pathway involves the electrocyclic ring-opening of the benzocyclobutene ring to form the highly reactive o-quinodimethane intermediate. This intermediate can then undergo several reactions:
-
Diels-Alder [4+2] Cycloaddition: The o-quinodimethane can react with a dienophile. In the case of pure 4-VBCB, the vinyl group of another molecule can act as the dienophile, leading to dimerization and polymerization.[1][3]
-
[4+4] Dimerization: Two molecules of the o-quinodimethane intermediate can react with each other to form an eight-membered ring.[1]
Caption: Thermal degradation pathway of 4-VBCB.
Oxidative and Photolytic Degradation
While less studied than the thermal pathway, oxidative and photolytic degradation are also important considerations.
-
Oxidative Degradation: This pathway likely proceeds via a free-radical mechanism, initiated by heat, light, or impurities. The primary sites of attack are the vinyl group and the allylic C-H bonds of the cyclobutene ring.
-
Photolytic Degradation: Absorption of UV light can lead to the formation of excited states and radicals, initiating polymerization or other rearrangements.
Caption: Simplified oxidative and photolytic degradation pathways.
IV. Experimental Protocols
Protocol 1: Removal of Inhibitors from 4-VBCB
-
Prepare the Column: Pack a small glass chromatography column with activated basic alumina (approximately 10 g of alumina per 1 g of 4-VBCB).
-
Equilibrate the Column: Pass a small amount of the solvent you will use for your reaction (e.g., anhydrous toluene) through the column.
-
Purify the Monomer: Carefully load the 4-VBCB onto the top of the alumina bed.
-
Elute: Elute the 4-VBCB from the column using your chosen solvent. Collect the purified monomer in a clean, dry flask under an inert atmosphere.
-
Use Immediately: The purified, inhibitor-free 4-VBCB is now highly reactive and should be used immediately.
Protocol 2: Monitoring Degradation by ¹H NMR Spectroscopy
-
Prepare the Sample: Dissolve a known amount of 4-VBCB in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire Initial Spectrum: Record the ¹H NMR spectrum. Note the characteristic signals for the vinyl protons (typically a multiplet around 5-7 ppm) and the cyclobutene protons (a singlet around 3.1 ppm).
-
Stress the Sample: Subject the NMR tube to the desired stress condition (e.g., heat in a temperature-controlled bath, expose to UV light).
-
Acquire Subsequent Spectra: Periodically record the ¹H NMR spectrum and observe changes.
-
Analyze the Data: Degradation can be monitored by the disappearance of the starting material signals and the appearance of new peaks. For example, polymerization will lead to the broadening of signals and the disappearance of the sharp vinyl proton resonances.
V. References
-
Angene Chemical. (2021-05-01). Safety Data Sheet: 4-Vinylbenzocyclobutene.
-
Fisher Scientific. (n.d.). Safety Data Sheet.
-
Fisher Scientific. (n.d.). Safety Data Sheet.
-
PPG Industries. (2023-12-26). Safety Data Sheet.
-
Sigma-Aldrich. (2024-09-07). Safety Data Sheet.
-
Analytical Methods for the Degradation of Phytoconstituents. (n.d.).
-
So, Y.-H., Hahn, S. F., Li, Y., & Reinhard, M. T. (2008). Styrene 4‐vinylbenzocyclobutene copolymer for microelectronic applications. Journal of Polymer Science Part A: Polymer Chemistry, 46(8), 2799–2806.
-
Sang, L., Gong, X., Guo, X., Cheng, J., Cui, D., & Chen, X. (2024). Syndiotactic (Co)polymerization of 4-Vinylbenzocyclobutene Catalyzed by Rare-Earth Metal Complex. Macromolecules.
-
Pugh, C. (2011). Synthesis of Functional Vinylbenzocyclobutenes for Use as Crosslinkers in the Preparation of Amphiphilic Nanoparticles. OhioLINK.
-
How to troubleshoot experiments. (2024, April 10). Chemistry World.
-
Lellig, P., Schmitt, M., & Theato, P. (2020). Tapered copolymers of styrene and 4‐vinylbenzocyclobutene via carbanionic polymerization for crosslinkable polymer films. Journal of Polymer Science, 58(2), 181–192.
-
Huang, K., Liu, Z., Chen, H., Wang, B., & Wu, C. (2020). Cationic Copolymerization of Isobutylene with 4-Vinylbenzenecyclobutylene: Characteristics and Mechanisms. Polymers, 12(1), 201.
-
Joyce, R. J., Murphy, C. D., & O'Flaherty, S. M. (2006). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Journal of Chromatography A, 1107(1-2), 220–226.
-
Troubleshooting and optimizing lab experiments. (2022, October 12). The Bumbling Biochemist.
-
Analytical techniques for monitoring the degradation of benzylboronic acid. (2025). Benchchem.
-
5 Steps to Follow for Troubleshooting Experiments. (2022, June 21). The Official Blog of Edvotek.
-
Shelf-Life & Storage Conditions. (n.d.). Astro Chemical.
-
Storage stability of CB-2, CB-2-2, and CB-2-3 at 50 o C plotted as a function of size vs time. (n.d.).
-
Sang, L., Gong, X., Guo, X., Cheng, J., Cui, D., & Chen, X. (2024). Syndiotactic (Co)polymerization of 4-Vinylbenzocyclobutene Catalyzed by Rare-Earth Metal Complex. Macromolecules.
-
Re, V., & De Renzi, V. (2004). Polystyrene–vinylbenzocyclobutene crosslinking mechanism. Journal of Chemical Physics, 121(1), 515–520.
-
Madorsky, S. L., & Straus, S. (1959). Thermal Degradation of Polymers at High Temperatures. Journal of Research of the National Bureau of Standards, 63A(3), 261–268.
-
Verderame, M., et al. (2024). Teaching troubleshooting skills to graduate students. eLife.
-
Stability indicating study by using different analytical techniques. (n.d.). IJSDR.
-
Australian Pesticides and Veterinary Medicines Authority. (2025, September 10). Generation of storage stability data for agricultural chemical products.
-
Reubsaet, J. L., Beijnen, J. H., Bult, A., van Maanen, R. J., Marchal, J. A., & Underberg, W. J. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of Pharmaceutical and Biomedical Analysis, 17(6-7), 955–978.
-
Yousif, E., & Haddad, R. (2013). Photodegradation and photostabilization of polymers, especially polystyrene: review. SpringerPlus, 2, 398.
-
Rabek, J. F. (1975). Chapter 4 Oxidative Degradation of Polymers. Comprehensive Chemical Kinetics, 14, 425–538.
-
Thermal properties of benzocyclobutene (BCB) ring. (n.d.). ResearchGate.
-
What is the effect of 4-vinylcyclohexene on the degradation of polystyrene and on the polymerisation of styrene? (2014, December 7). ResearchGate.
-
Plasticization Effect on the Photodegradation of Poly (4-Chlorostyrene) and Poly (4-Bromostyrene) Films. (2025, August 8). ResearchGate.
-
A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degradation. (n.d.). MDPI.
-
Thermal Degradation of Polystyrene, Poly(1,4-butadiene) and Copolymers of Styrene and 1,4-butadiene. (n.d.). e-Publications@Marquette.
References
Validation & Comparative
A Comparative Guide to the Structural Confirmation of 3-Vinylbicyclo[4.2.0]octa-1,3,5-triene: An NMR-Centric Approach
In the landscape of complex organic synthesis and drug development, the unambiguous confirmation of molecular structure is a cornerstone of scientific rigor. For novel or intricate molecules such as 3-Vinylbicyclo[4.2.0]octa-1,3,5-triene, a compound with a unique fused ring system and a reactive vinyl substituent, this task demands a sophisticated analytical approach. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the structural elucidation of this target molecule. We will delve into the nuances of ¹H and ¹³C NMR analysis, supported by predicted spectral data, and contextualize its strengths against alternatives like mass spectrometry, and infrared and UV-Vis spectroscopy.
The Subject Molecule: this compound
This compound, also known as 4-vinylbenzocyclobutene, possesses a strained four-membered ring fused to a benzene ring, with a vinyl group attached to the aromatic portion. This combination of structural motifs presents a unique analytical challenge, requiring techniques that can unequivocally map the connectivity and chemical environment of each atom.
Below is a diagram illustrating the structure of this compound with atom numbering for the subsequent NMR discussion.
Caption: Structure of this compound with Atom Numbering.
¹H and ¹³C NMR Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy stands as the most powerful tool for the definitive structural analysis of organic molecules in solution. Its ability to probe the chemical environment of individual nuclei (¹H and ¹³C) provides unparalleled insight into molecular connectivity and stereochemistry.
Predicted ¹H NMR Spectral Data
Based on established chemical shift principles and data from analogous structures, the following ¹H NMR spectrum is predicted for this compound in CDCl₃.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H-9 | 6.70 - 6.85 | dd | J9,10a ≈ 17.5, J9,10b ≈ 10.8 | 1H |
| H-2, H-4, H-5 | 6.95 - 7.20 | m | - | 3H |
| H-10a (trans to H-9) | 5.65 - 5.75 | d | J10a,9 ≈ 17.5 | 1H |
| H-10b (cis to H-9) | 5.20 - 5.30 | d | J10b,9 ≈ 10.8 | 1H |
| H-7, H-8 | 3.15 - 3.30 | m | - | 4H |
Causality Behind Predicted ¹H Chemical Shifts:
-
Aromatic Protons (H-2, H-4, H-5): These protons are located on the benzene ring and are expected to resonate in the typical aromatic region of 6.5-8.0 ppm.[1][2] Their specific shifts and multiplicities will be influenced by the fused cyclobutene ring and the vinyl substituent.
-
Vinyl Protons (H-9, H-10a, H-10b): The vinyl group protons will exhibit a characteristic AXM spin system. The vinylic proton H-9, being attached to the carbon adjacent to the aromatic ring, will be a doublet of doublets. The terminal methylene protons, H-10a and H-10b, will appear as doublets with distinct coupling constants for cis and trans relationships to H-9.
-
Cyclobutene Protons (H-7, H-8): The aliphatic protons on the strained four-membered ring are expected to appear in the upfield region, typically around 3.2 ppm for benzocyclobutene systems.[3]
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) |
| C-10 | 114.5 - 116.0 |
| C-2, C-4, C-5 | 122.0 - 128.0 |
| C-9 | 136.0 - 137.5 |
| C-1, C-3, C-6 | 140.0 - 146.0 |
| C-7, C-8 | 29.0 - 30.5 |
Causality Behind Predicted ¹³C Chemical Shifts:
-
Aromatic and Vinyl Carbons: The sp² hybridized carbons of the aromatic ring and the vinyl group will resonate in the downfield region (110-150 ppm). The quaternary carbons (C-1, C-3, and C-6) will likely have higher chemical shifts compared to the protonated carbons.
-
Aliphatic Carbons (C-7, C-8): The sp³ hybridized carbons of the cyclobutene ring will appear significantly upfield, with a characteristic shift around 29-30 ppm.[3]
A Comparative Analysis: NMR vs. Other Techniques
While NMR is paramount for complete structural elucidation, other spectroscopic techniques provide complementary and confirmatory data.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | Detailed connectivity, stereochemistry, and electronic environment of each atom. | Unambiguous structural determination. | Requires larger sample amounts; can be time-consuming. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity; provides molecular formula. | Does not provide detailed structural connectivity; isomers can be difficult to distinguish.[1][4][5][6][7] |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=C, C-H). | Fast and non-destructive. | Provides limited information on the overall molecular skeleton.[2][8][9][10][11] |
| UV-Vis Spectroscopy | Information about the conjugated π-electron system. | Sensitive to conjugation. | Provides limited structural detail; many compounds absorb in the same region.[12][13][14][15][16] |
Experimental Protocols
NMR Sample Preparation and Data Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[17][18][19][20]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[18]
-
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Typical parameters: 32 scans, relaxation delay of 1s, acquisition time of 4s.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on the same instrument.
-
Typical parameters: 1024 scans, relaxation delay of 2s, acquisition time of 1s, with proton decoupling.
-
Alternative Analytical Techniques: Experimental Setups
-
Mass Spectrometry (MS): A dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Infrared (IR) Spectroscopy: A neat liquid sample is placed on the attenuated total reflectance (ATR) crystal of an FTIR spectrometer, and the spectrum is recorded.
-
UV-Vis Spectroscopy: A dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane) is prepared, and the absorbance is measured over a range of wavelengths (typically 200-400 nm).
Workflow for Structural Confirmation
The logical flow for confirming the structure of this compound is outlined below.
Caption: Workflow for the Structural Confirmation of this compound.
Conclusion
For the unambiguous structural confirmation of this compound, a multi-technique approach is recommended, with ¹H and ¹³C NMR spectroscopy serving as the central and definitive methods. While mass spectrometry, IR, and UV-Vis spectroscopy provide valuable preliminary data regarding molecular weight, functional groups, and conjugation, they lack the detailed structural information afforded by NMR. By comparing experimentally obtained NMR spectra with the predicted data presented in this guide, researchers can confidently verify the synthesis of this unique and challenging molecule, ensuring the integrity of their subsequent research and development endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. agilent.com [agilent.com]
- 3. docs.chemaxon.com [docs.chemaxon.com]
- 4. labastro.strw.leidenuniv.nl [labastro.strw.leidenuniv.nl]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. pure.au.dk [pure.au.dk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. scienceandmachines.com [scienceandmachines.com]
- 13. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Analyzing experimental UV–vis spectra of conjugated molecules in solution: Pekarian function fit - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 17. organomation.com [organomation.com]
- 18. sites.bu.edu [sites.bu.edu]
- 19. scribd.com [scribd.com]
- 20. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
The Unique Reactivity of 3-Vinylbicyclo[4.2.0]octa-1,3,5-triene: A Comparative Guide for Pericyclic Reactions
For researchers, scientists, and professionals in drug development, the selection of a diene is a critical decision in the strategic design of complex molecular architectures. The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, offers a powerful tool for the construction of six-membered rings with high stereocontrol. This guide provides an in-depth comparison of the reactivity of 3-Vinylbicyclo[4.2.0]octa-1,3,5-triene, a versatile yet often overlooked diene precursor, with commonly employed dienes such as 1,3-butadiene, cyclopentadiene, and furan. We will delve into the mechanistic nuances that govern their reactivity, present supporting experimental data, and provide detailed protocols to allow for a comprehensive evaluation.
Unveiling the Reactivity of this compound: A Tale of In-Situ Diene Generation
Unlike conventional dienes, this compound, also known as 4-vinylbenzocyclobutene (4-VBCB), does not directly participate in Diels-Alder reactions. Its remarkable reactivity stems from a thermally induced electrocyclic ring-opening of the strained benzocyclobutene (BCB) moiety. Upon heating, typically above 180 °C, the four-membered ring of the BCB core opens in a conrotatory fashion to generate a highly reactive o-xylylene intermediate. This transient species is a potent diene that readily engages in [4+2] cycloaddition reactions with a variety of dienophiles. The driving force for this transformation is the relief of ring strain in the benzocyclobutene, which overcomes the temporary loss of aromaticity in the benzene ring.
The vinyl group at the 3-position of the bicyclo[4.2.0]octa-1,3,5-triene core can also influence the subsequent cycloaddition, potentially participating in tandem reactions or modifying the electronic properties of the intermediate o-xylylene. This unique mode of in-situ diene generation sets this compound apart from traditional dienes and offers distinct advantages in certain synthetic contexts, such as in the formation of complex polycyclic systems and in polymer chemistry for cross-linking applications.
Caption: Reaction mechanism for the Diels-Alder reaction of this compound.
Comparative Reactivity Analysis
A direct quantitative comparison of the reactivity of this compound with other dienes is complex due to its mechanism of in-situ diene generation. The overall reaction rate is dependent on both the rate of the initial ring-opening and the rate of the subsequent Diels-Alder reaction. However, we can make qualitative and semi-quantitative comparisons based on established principles of diene reactivity and available experimental and computational data.
The key factors governing the reactivity of a diene in a Diels-Alder reaction are:
-
Conformation: The diene must be able to adopt an s-cis conformation for the reaction to occur.
-
Electronic Effects: Electron-donating groups on the diene increase the energy of the Highest Occupied Molecular Orbital (HOMO), leading to a smaller HOMO-LUMO gap with the dienophile and a faster reaction rate.
-
Steric Hindrance: Bulky substituents on the diene can hinder the approach of the dienophile, slowing down the reaction.
-
Aromaticity: If the diene is part of an aromatic system, the energetic penalty of disrupting this aromaticity in the transition state can significantly decrease reactivity.
Table 1: Comparison of Diene Reactivity in Diels-Alder Reactions
| Diene | Structure | Key Reactivity Characteristics | Typical Reaction Conditions with Maleic Anhydride |
| This compound |
A computational study comparing the Diels-Alder reaction of furan and cyclopentadiene with maleic anhydride found that furan is significantly less reactive.[3][4][5] The activation barrier for the reaction with furan is higher, which is attributed to the energetic cost of breaking its aromaticity.[3][4][5]
Experimental Protocols
To provide a practical basis for comparison, the following are detailed, step-by-step methodologies for the synthesis of this compound and for the Diels-Alder reactions of the selected dienes with a common dienophile, maleic anhydride.
Protocol 1: Synthesis of this compound
This protocol is adapted from a documented synthesis.
Materials:
-
Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.2 equivalents) and anhydrous THF.
-
Cool the resulting slurry to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the slurry. The solution will turn a deep yellow, indicating the formation of the ylide.
-
Allow the reaction mixture to warm to 0 °C and stir for 1 hour.
-
Cool the reaction mixture back down to -78 °C.
-
Slowly add a solution of bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde (1.0 equivalent) in anhydrous THF to the ylide solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., hexanes) to afford this compound as a colorless oil.
Protocol 2: Diels-Alder Reaction of 1,3-Butadiene with Maleic Anhydride
This protocol describes the synthesis of cis-1,2,3,6-tetrahydrophthalic anhydride.[6]
Materials:
-
Maleic anhydride
-
1,3-Butadiene (from a cylinder or generated in situ from 3-sulfolene)
-
Dry benzene or xylene
-
Petroleum ether
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a reflux condenser, dissolve maleic anhydride (2 moles) in dry benzene (500 mL).
-
Heat the solution gently with a water bath to approximately 50 °C.
-
Introduce a steady stream of 1,3-butadiene gas into the solution. The reaction is exothermic, and the temperature will rise. Maintain the temperature between 70-75 °C.[6]
-
Continue the addition of butadiene for 2-2.5 hours, or until the reaction is complete (indicated by a decrease in the absorption of butadiene).[6]
-
Pour the hot reaction mixture into a beaker and allow it to cool to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration and wash with cold petroleum ether.
-
A second crop of crystals can be obtained from the filtrate.
-
Dry the product to obtain cis-1,2,3,6-tetrahydrophthalic anhydride. The expected yield is typically high (93-97%).[6]
Protocol 3: Diels-Alder Reaction of Cyclopentadiene with Maleic Anhydride
Materials:
-
Dicyclopentadiene
-
Maleic anhydride
-
Ethyl acetate
-
Hexane
Procedure:
-
"Crack" dicyclopentadiene by heating it to its boiling point (around 170 °C) and collecting the cyclopentadiene monomer by distillation. The monomer should be kept cold and used promptly as it will dimerize.
-
In a flask, dissolve maleic anhydride in a minimal amount of ethyl acetate with gentle warming.
-
Add hexane to the solution and then cool it in an ice bath.
-
Add the freshly distilled cyclopentadiene to the cold maleic anhydride solution.
-
Swirl the mixture. The product will often crystallize out of solution quickly.
-
The product can be recrystallized by heating to redissolve and then allowing it to cool slowly.
-
Collect the product by vacuum filtration.
Protocol 4: Diels-Alder Reaction of Furan with Maleic Anhydride
This protocol is for the synthesis of exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride.[7][8]
Materials:
-
Maleic anhydride
-
Furan
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve maleic anhydride (509 mmol) in THF in a suitable flask.[7]
-
Add furan (453 mmol) to the solution and swirl to mix.[7]
-
Allow the flask to stand at room temperature for several days to allow for the formation of large crystals of the product.[7]
-
Alternatively, the reaction can be heated under reflux for a shorter duration, though this may favor the endo product initially, which can then revert to the starting materials or isomerize to the more stable exo product.
-
Collect the crystalline product by vacuum filtration. The product is exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride.[9]
Data Presentation
The following table summarizes the typical outcomes for the Diels-Alder reactions of the discussed dienes with maleic anhydride.
Table 2: Summary of Diels-Alder Reaction Outcomes with Maleic Anhydride
| Diene | Product | Typical Yield | Key Observations |
| This compound | Polycyclic adduct | Dependent on dienophile and reaction conditions | High temperatures are required to initiate the reaction. The o-xylylene intermediate is highly reactive and can be trapped efficiently. |
| 1,3-Butadiene | cis-1,2,3,6-Tetrahydrophthalic anhydride | >90%[6] | The reaction requires elevated temperatures but proceeds in high yield. |
| Cyclopentadiene | endo-Norbornene-5,6-dicarboxylic anhydride | High | The reaction is rapid and exothermic, typically favoring the kinetically controlled endo product. |
| Furan | exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | Moderate to high | The reaction is reversible, and prolonged reaction times favor the thermodynamically more stable exo product.[2] |
graph TD {
A[Start: Select Diene for Synthesis] --> B{this compound};
A --> C{1,3-Butadiene};
A --> D{Cyclopentadiene};
A --> E{Furan};
B --> F[Heat to ≥180°C to generate o-Xylylene];
F --> G[React with Dienophile];
C --> H[Heat with Dienophile];
D --> I[React with Dienophile at RT];
E --> J[React with Dienophile, consider equilibrium];
G --> K[Polycyclic Product];
H --> L[Cyclohexene Adduct];
I --> M[Bicyclic Adduct (endo favored)];
J --> N[Bicyclic Adduct (exo favored)];
}
Caption: Decision workflow for selecting a diene in a Diels-Alder reaction.
Conclusion
This compound presents a unique and powerful alternative to traditional dienes for the synthesis of complex cyclic molecules. Its reactivity, governed by the thermal generation of a highly reactive o-xylylene intermediate, allows for cycloaddition reactions under conditions that may not be suitable for other dienes. While a direct kinetic comparison is challenging, the provided protocols and comparative data demonstrate that while cyclopentadiene offers unparalleled reactivity at low temperatures, and 1,3-butadiene provides a simple, high-yielding route to cyclohexene derivatives, this compound opens the door to more complex and thermally controlled synthetic strategies. The choice of diene will ultimately depend on the specific synthetic target, desired reaction conditions, and the need for the unique structural motifs that each of these versatile reagents can provide.
- Sciforum. Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3-Dicarboxylic Acid Dimethyl Ester. Available from: https://sciforum.net/paper/ecsoc-18/a020/
- Organic Syntheses. cis-Δ4-TETRAHYDROPHTHALIC ANHYDRIDE. Available from: http://www.orgsyn.org/demo.aspx?prep=cv4p0890
- Scribd. Diels Alder Lab | PDF | Chemical Reactions | Organic Chemistry. Available from: https://www.scribd.com/document/367375929/Diels-Alder-Lab
- Studylib. Diels-Alder Reaction Lab: Furan & Maleic Anhydride Synthesis. Available from: https://studylib.net/doc/8187836/diels-alder-reaction-lab--furan---maleic-anhydride-synt...
- Studylib. Diels-Alder Reaction Lab: Furan & Maleic Anhydride Synthesis. Available from: https://studylib.net/doc/8187836/diels-alder-reaction-lab--furan---maleic-anhydride-synt...
- ResearchGate. The hydrolysis reaction of poly(dimethyl-7-oxabicyclo (2.2.1) hept-5-ene-2,3-dicarboxylic acid. Available from: https://www.researchgate.net/figure/The-hydrolysis-reaction-of-poly-dimethyl-7-oxabicyclo-221-hept-5-ene-23-dicarboxylic_fig3_303299719
- ResearchGate. Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3-Dicarboxylic Acid, Dimethyl Ester. Available from: https://www.researchgate.net/publication/303299719_Ring_Opening_Metathesis_Polymerization_of_7-Oxabicyclo221Hept-5-Ene-23-Dicarboxylic_Acid_Dimethyl_Ester
- MDPI. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans. Available from: https://www.mdpi.com/1422-0067/24/18/137919. RSC Publishing. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans. Available from: https://pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob01343j
- Alves, T. V., & Fernández, I. (2023). Understanding the reactivity and selectivity of Diels–Alder reactions involving furans. Organic & Biomolecular Chemistry, 21(38), 7767-7775. Available from: https://doi.org/10.1039/D3OB01343J
National Center for Biotechnology Information. Understanding the reactivity and selectivity of Diels-Alder reactions involving furans. Available from: https://pubmed.ncbi.nlm.nih.gov/37791492/
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. scribd.com [scribd.com]
- 3. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01343J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the reactivity and selectivity of Diels-Alder reactions involving furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. sciforum.net [sciforum.net]
- 8. researchgate.net [researchgate.net]
- 9. studylib.net [studylib.net]
A Comparative Guide to Computational and Experimental Analyses of Bicyclo[4.2.0]octatriene Ring Opening
Introduction: The Pericyclic Dance of a Strained Isomer
The thermal ring-opening of bicyclo[4.2.0]octatriene, a valence isomer of cyclooctatetraene and often referred to as Dewar benzene in related contexts, represents a fundamental and fascinating case study in the field of pericyclic reactions. This electrocyclic reaction, where a σ-bond is cleaved to form a new π-bond, provides a rich ground for comparing the predictive power of modern computational chemistry with the empirical evidence from experimental kinetics. For researchers in physical organic chemistry and drug development, understanding the nuances of such rearrangements is crucial for predicting reaction pathways, stability, and potential bioisosteric replacements.
This guide provides an in-depth comparison of the computational and experimental data available for the ring-opening of bicyclo[4.2.0]octatriene. We will delve into the theoretical underpinnings of the reaction mechanism as revealed by high-level quantum chemical calculations and juxtapose these findings with kinetic data obtained from laboratory experiments. The objective is to offer a comprehensive and objective analysis that highlights both the synergies and the informative discrepancies between these two powerful modes of scientific inquiry.
The Reaction Under Scrutiny: A Woodward-Hoffmann Conundrum
The central question in the ring-opening of bicyclo[4.2.0]octatriene is the stereochemical course of the reaction. According to the Woodward-Hoffmann rules, the thermal electrocyclic ring-opening of a cyclobutene ring is predicted to proceed via a conrotatory motion of the substituents at the breaking σ-bond. A disrotatory pathway is thermally "forbidden" but photochemically "allowed". However, a conrotatory opening of bicyclo[4.2.0]octatriene would lead to the formation of a highly strained cis,cis,trans-cyclooctatetraene, also known as Möbius benzene, which was initially thought to be prohibitively high in energy.[1] This led to the long-held assumption that the reaction might proceed through a "forbidden" disrotatory pathway to form the more stable all-cis-cyclooctatetraene.[1] This apparent paradox makes the bicyclo[4.2.0]octatriene system a compelling subject for detailed mechanistic investigation.
Computational Deep Dive: Predicting the Reaction Pathway
Modern computational chemistry offers a powerful toolkit to dissect pericyclic reaction mechanisms, providing insights into transition state geometries, activation energies, and reaction coordinates that are often inaccessible to direct experimental observation.
Methodological Considerations: Why CASSCF and CASPT2 are Crucial
The electrocyclic ring-opening of bicyclo[4.2.0]octatriene involves the breaking of a σ-bond and the formation of a π-bond, leading to significant changes in the electronic structure along the reaction coordinate. The transition state is expected to have substantial diradical character. Single-reference methods like standard Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) can struggle to accurately describe such systems.
Therefore, multiconfigurational methods are often necessary. The Complete Active Space Self-Consistent Field (CASSCF) method is particularly well-suited for this task.[2][3] It allows for a balanced description of the electronic structure of the reactant, transition state, and product by including all important electronic configurations in the wavefunction. To account for dynamic electron correlation, which is also crucial for accurate energy predictions, the energies obtained from CASSCF are typically corrected using second-order perturbation theory, leading to the CASPT2 method.[2][4]
Key Computational Findings
High-level ab initio calculations have consistently shown that the conrotatory ring-opening of Dewar benzene (a related parent system) proceeds through a lower energy transition state than the disrotatory pathway.[1][5][6] These calculations predict the formation of a transient Möbius benzene intermediate in a very shallow energy minimum, which then rapidly isomerizes to the final benzene product.[1][5] The predicted enthalpic barrier for the conrotatory opening is in the range of 24-28 kcal/mol, which is in excellent agreement with experimental values.[1][5][6]
For the broader class of bicyclo[4.2.0]octatriene systems, computational studies have reinforced the preference for a stepwise mechanism in many cases, involving diradical intermediates or transition states.[7] DFT methods, particularly hybrid functionals like B3LYP and M06-2X, have also been employed and benchmarked against higher-level methods and experimental data for pericyclic reactions.[2][8] While computationally less expensive, their accuracy can be system-dependent.
Experimental Validation: Measuring the Kinetics of Rearrangement
Experimental studies provide the ultimate benchmark for computational predictions. The thermal rearrangement of bicyclo[4.2.0]octatriene and its derivatives has been investigated using various kinetic techniques to determine the activation parameters of the reaction.
Experimental Protocol: Gas-Phase Kinetic Analysis
A common experimental approach to study the kinetics of such unimolecular isomerizations is through gas-phase pyrolysis coupled with a suitable analytical technique, such as gas chromatography (GC) or spectroscopy.
Step-by-Step Methodology:
-
Synthesis and Purification: The bicyclo[4.2.0]octatriene substrate is synthesized and purified to >99% purity, as confirmed by NMR spectroscopy and GC-mass spectrometry (GC-MS).
-
Kinetic Runs: A known, low pressure of the reactant is introduced into a temperature-controlled flow reactor. The low pressure ensures that the reaction follows unimolecular kinetics.
-
Isothermal Conditions: The reactor is maintained at a series of precise, constant temperatures (e.g., in the range where the reaction proceeds at a measurable rate).
-
Reaction Monitoring: The effluent from the reactor is periodically sampled and analyzed by GC to determine the relative concentrations of the reactant and the cyclooctatetraene product over time.
-
Data Analysis: The rate constant (k) at each temperature is determined by plotting the natural logarithm of the reactant concentration versus time, which should yield a straight line for a first-order reaction.
-
Arrhenius and Eyring Plots: The activation energy (Ea) and pre-exponential factor (A) are determined by constructing an Arrhenius plot (ln(k) vs. 1/T). The enthalpy (ΔH‡) and entropy (ΔS‡) of activation can be subsequently calculated using the Eyring equation.
Comparative Analysis: Where Theory and Experiment Converge (and Diverge)
The synergy between computational and experimental data for the bicyclo[4.2.0]octatriene ring-opening is remarkable. The computationally predicted activation enthalpies are in very good agreement with the experimentally measured values, providing strong evidence for the validity of the theoretical models.
| Parameter | Computational Value (CASSCF/CASPT2) | Experimental Value |
| Activation Enthalpy (ΔH‡) | 24-28 kcal/mol[1][6] | ~25.1 ± 2 kcal/mol[1][5] |
| Reaction Mechanism | Predominantly conrotatory | Inferred to be conrotatory from kinetic data and theoretical agreement[5] |
This strong agreement lends significant weight to the computational prediction of a conrotatory mechanism involving a fleeting Möbius intermediate, a species that would be extremely challenging to detect directly in an experiment.
However, it is also important to acknowledge potential sources of discrepancy. The choice of basis set and the size of the active space in CASSCF calculations can influence the results.[4] On the experimental side, solvent effects in solution-phase studies can alter the activation parameters compared to gas-phase experiments, a factor that can be modeled computationally.
Visualizing the Process
Reaction Pathway Diagram
Caption: Energy profile of the bicyclo[4.2.0]octatriene ring opening.
Experimental Workflow Diagram
Caption: Workflow for gas-phase kinetic analysis.
Conclusion and Outlook
The study of the bicyclo[4.2.0]octatriene ring-opening serves as an exemplary case of the powerful synergy between computational and experimental chemistry. High-level theoretical calculations not only reproduce experimental kinetic data with remarkable accuracy but also provide a detailed mechanistic picture that is experimentally elusive. The convergence of data from both domains provides a high degree of confidence in our understanding of this fundamental pericyclic reaction.
For researchers in drug development, this validated understanding of electrocyclic reactions is invaluable. It allows for the rational design of molecules with specific thermal stabilities and reactivity profiles, and aids in the prediction of potential metabolic pathways for complex polycyclic scaffolds. Future studies may leverage ultrafast spectroscopic techniques to attempt to directly observe the predicted transient intermediates, further bridging the gap between theoretical prediction and experimental observation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. arxiv.org [arxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pericyclic reaction benchmarks: hierarchical computations targeting CCSDT(Q)/CBS and analysis of DFT performance (Journal Article) | OSTI.GOV [osti.gov]
Purity analysis of commercial 4-Vinylbenzocyclobutene by HPLC
An In-Depth Comparative Guide to the Purity Analysis of Commercial 4-Vinylbenzocyclobutene by HPLC
Authored by a Senior Application Scientist
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the critical purity assessment of commercial 4-Vinylbenzocyclobutene (4-VBCB). As a key monomer in the synthesis of advanced polymers for microelectronics and a valuable building block for drug development, the purity of 4-VBCB is paramount.[1][2][3][4] Impurities can drastically alter polymerization kinetics, final polymer properties, and the safety and efficacy of pharmaceutical compounds.[3]
This document is structured to provide researchers, scientists, and drug development professionals with the necessary technical insights and experimental protocols to make informed decisions on method selection for quality control and characterization of 4-VBCB.
The Central Role of HPLC in 4-VBCB Purity Determination
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of non-volatile and semi-volatile organic compounds like 4-VBCB.[5][6][7] Its widespread adoption stems from its high resolving power, sensitivity, and robust quantitative capabilities. For a relatively non-polar molecule such as 4-VBCB, Reversed-Phase HPLC (RP-HPLC) is the method of choice, separating compounds based on their hydrophobic interactions with a non-polar stationary phase.[7]
Causality Behind Method Selection: Why RP-HPLC is the Primary Choice
The decision to employ RP-HPLC is grounded in its ability to effectively separate the main 4-VBCB analyte from a range of potential impurities. Commercial 4-VBCB may contain impurities stemming from its synthesis or degradation, including:
-
Unreacted Starting Materials: Such as 4-bromobenzocyclobutene.[4][8]
-
Synthesis By-products: Including isomers or products from incomplete reactions.
-
Oligomers/Dimers: Formed through premature polymerization of the reactive vinyl group.
-
Degradation Products: Resulting from exposure to heat or light, which can trigger the ring-opening of the strained four-membered ring.[2]
RP-HPLC excels at resolving these structurally similar compounds, which often possess slight differences in polarity, making it an ideal platform for routine quality control.
Experimental Protocol: A Self-Validating RP-HPLC Method
This protocol is designed as a robust, self-validating system. Adherence to method validation principles ensures the trustworthiness and reliability of the generated data.[9]
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[7]
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
Reagents and Materials:
-
Acetonitrile (HPLC grade or higher).
-
Water (HPLC grade or ultrapure).
-
4-Vinylbenzocyclobutene reference standard (of known high purity).
-
Commercial 4-VBCB sample for analysis.
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A gradient is employed to ensure the elution of both polar and non-polar impurities. A representative gradient is shown in the table below.
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm (where the benzocyclobutene chromophore absorbs strongly).
Representative Gradient Program:
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
|---|---|---|
| 0.0 | 50 | 50 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 50 | 50 |
| 25.0 | 50 | 50 |
Sample Preparation:
-
Prepare a stock solution of the 4-VBCB reference standard at approximately 1.0 mg/mL in acetonitrile.
-
Prepare the commercial 4-VBCB sample by accurately weighing a known amount and dissolving it in acetonitrile to achieve a final concentration of approximately 1.0 mg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.
Data Analysis and Interpretation: The purity of the commercial sample is typically calculated using the area percent method. The peak area of 4-VBCB is expressed as a percentage of the total area of all observed peaks in the chromatogram. For higher accuracy, a reference standard should be used to create a calibration curve for quantitative analysis.[10] Peak purity can be assessed using a DAD detector to ensure no impurities are co-eluting with the main analyte peak.[9]
Visualization of the HPLC Workflow
Caption: Workflow for 4-VBCB purity analysis by RP-HPLC.
Orthogonal Confirmation: A Comparative Look at Alternative Methods
While HPLC is the primary workhorse, relying on a single method can be insufficient for comprehensive characterization, especially in high-stakes applications like drug development. Orthogonal methods, which rely on different separation or detection principles, provide a more complete purity profile. The two most relevant alternatives for 4-VBCB are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography (GC)
Principle: GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column.[11] Given that 4-VBCB is a relatively volatile organic compound, GC is a highly suitable alternative.
Applicability: GC is particularly powerful for detecting and quantifying volatile impurities that might be present in the commercial sample, such as residual solvents or low-molecular-weight by-products. Coupling GC with a Mass Spectrometry (MS) detector provides definitive structural identification of unknown impurities.
Experimental Protocol: Gas Chromatography (GC-FID/MS)
-
Instrumentation: GC system with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.
-
Column: A low- to mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen.
-
Temperatures:
-
Inlet: 250°C (Split injection mode).
-
Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Detector (FID): 300°C.
-
-
Sample Preparation: Dilute the 4-VBCB sample in a volatile solvent like dichloromethane or hexane to a concentration of ~1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle: NMR spectroscopy provides detailed structural information based on the magnetic properties of atomic nuclei.[12] For quantitative purposes (qNMR), the integral of a specific proton signal from the analyte is compared to the integral of a signal from a certified internal standard of known concentration.[13]
Applicability: qNMR is an absolute method that does not require a reference standard of 4-VBCB itself. It provides a direct measure of mass purity and is invaluable for qualifying primary reference standards. It excels at identifying and quantifying impurities that have unique proton signals distinct from the main component.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Instrumentation: High-field NMR Spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[13]
-
Internal Standard: A certified reference material with sharp signals that do not overlap with the 4-VBCB signals (e.g., maleic anhydride, 1,4-dinitrobenzene).
-
Procedure:
-
Accurately weigh a specific amount of the 4-VBCB sample and the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent.
-
Acquire the ¹H NMR spectrum using parameters that ensure full signal relaxation (e.g., a long relaxation delay, D1 ≥ 5 * T1).
-
Carefully integrate the signals corresponding to unique protons of both the 4-VBCB and the internal standard.
-
Calculate the purity based on the integral values, the number of protons contributing to each signal, and the initial weights of the sample and standard.[13]
-
Comparative Performance Data
The choice of analytical method involves a trade-off between various performance characteristics. The following table provides an objective comparison to guide method selection.
| Parameter | HPLC-UV | GC-FID | Quantitative NMR (qNMR) |
| Principle | Liquid-phase partitioning | Gas-phase partitioning (volatility) | Nuclear magnetic resonance |
| Primary Use | Routine QC, purity/impurity profiling | Volatile impurity profiling, residual solvents | Absolute purity assignment, structural confirmation |
| Resolution | High to Excellent | Excellent for volatile compounds | Moderate (depends on spectral overlap) |
| Sensitivity | High (ppm levels) | Very High (sub-ppm levels) | Low (typically >0.1% w/w) |
| Sample Throughput | High | High | Low |
| Information Output | Retention time, UV spectrum | Retention time, peak area | Chemical structure, absolute quantity |
| Key Advantage | Versatility for non-volatile compounds | Superior separation of volatile species | Absolute quantification without analyte standard |
| Key Limitation | Requires analyte reference standard for identity | Not suitable for non-volatile impurities | Lower sensitivity, potential for signal overlap |
Logical Framework for Method Selection
The decision to use a particular method should be based on the specific analytical question being asked.
References
- 1. Tailoring poly(vinylbenzocyclobutene)- b -poly(4-vinylpyridine) isoporous block copolymer membranes: functionalization and performance optimization - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00157A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A better route to benzocyclobutenes, sought-after buildingblocks for drugs | EurekAlert! [eurekalert.org]
- 5. wjpmr.com [wjpmr.com]
- 6. api.pageplace.de [api.pageplace.de]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mastelf.com [mastelf.com]
- 10. scispace.com [scispace.com]
- 11. gcms.cz [gcms.cz]
- 12. d-nb.info [d-nb.info]
- 13. Development of an NMR-based quantification method for the main components in VAE-type adhesives/emulsions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Substituted Bicyclo[4.2.0]octa-1,3,5-trienes
Introduction: The Enduring Significance of the Bicyclo[4.2.0]octa-1,3,5-triene Scaffold
The bicyclo[4.2.0]octa-1,3,5-triene ring system, commonly known as benzocyclobutene (BCB), is a strained, four-membered ring fused to a benzene ring. This structural motif is of considerable interest to researchers in organic synthesis, materials science, and medicinal chemistry. The inherent ring strain of the cyclobutane moiety makes these compounds valuable precursors for a variety of chemical transformations, most notably the thermal ring-opening to form highly reactive o-quinodimethanes. These intermediates can readily participate in cycloaddition reactions, providing access to complex polycyclic and heterocyclic scaffolds.[1] Furthermore, the unique electronic and steric properties of the BCB core have led to its incorporation into polymers with desirable thermal and dielectric properties, as well as into biologically active molecules.
This guide provides a comparative analysis of key synthetic pathways to substituted bicyclo[4.2.0]octa-1,3,5-trienes. We will delve into the mechanistic underpinnings of each method, present supporting experimental data, and offer detailed protocols for the synthesis of these valuable compounds. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate synthetic strategy for their specific research needs.
Comparative Analysis of Synthetic Pathways
The synthesis of substituted bicyclo[4.2.0]octa-1,3,5-trienes can be broadly categorized into several key strategies. The choice of a particular pathway is often dictated by the desired substitution pattern, the availability of starting materials, and the required functional group tolerance. In the following sections, we will compare and contrast some of the most effective and widely utilized methods.
Palladium-Catalyzed Intramolecular C-H Activation/Arylation
Palladium-catalyzed C-H activation has emerged as a powerful tool for the construction of carbon-carbon bonds, and its application to the synthesis of benzocyclobutenes has been particularly successful. This approach typically involves the intramolecular coupling of an aryl halide with a neighboring alkyl C-H bond, facilitated by a palladium catalyst.
Mechanistic Rationale:
The catalytic cycle is generally believed to proceed through an initial oxidative addition of the palladium(0) catalyst to the aryl halide. This is followed by a rate-determining C-H activation step, which can occur via various mechanisms, including concerted metalation-deprotonation (CMD) or σ-bond metathesis. The resulting palladacycle then undergoes reductive elimination to furnish the benzocyclobutene product and regenerate the active palladium(0) catalyst. The choice of ligand and base is crucial for the efficiency and regioselectivity of the C-H activation step.
Workflow for Palladium-Catalyzed Benzocyclobutene Synthesis:
Figure 1: Generalized catalytic cycle for the palladium-catalyzed synthesis of benzocyclobutenes via C-H activation.
Comparative Performance:
A key advantage of this method is the ability to construct the benzocyclobutene core in a single step from readily available starting materials. Different palladium catalysts and ligand systems have been developed to accommodate a range of substrates.
| Catalyst/Ligand System | Substrate Scope | Typical Yields (%) | Key Advantages | Limitations | Reference |
| Pd(OAc)₂ / P(tBu)₃ | 2-Bromo-tert-butylbenzene derivatives | 44-92 | High yields for sterically hindered substrates. | Limited to substrates with a quaternary benzylic carbon. | [2] |
| Pd(OAc)₂ / Pyridone Ligand | Ketones with an adjacent aryl iodide | 33-58 | Selective for methylene C(sp³)-H arylation. | Lower yields for simpler, unbranched substrates. | [3] |
| Pd(II) / NFSI | Arylboronic acids and alkenes | Good to excellent | Modular and compatible with a wide range of functional groups. | Requires an oxidant (NFSI). | [4] |
Experimental Protocol: Palladium-Catalyzed Synthesis of 1,1-Dimethylbenzocyclobutene
This protocol is adapted from the work of Baudoin and coworkers.[2]
-
Reaction Setup: To an oven-dried Schlenk tube, add 2-bromo-tert-butylbenzene (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), P(tBu)₃ (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol).
-
Solvent Addition: Evacuate and backfill the tube with argon three times. Add anhydrous DMF (5 mL) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture at 120 °C for 24 hours.
-
Workup: Cool the reaction to room temperature and dilute with diethyl ether (20 mL). Wash the organic layer with water (3 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford the desired 1,1-dimethylbenzocyclobutene.
Zirconium-Promoted Cross-Coupling Reactions
An alternative approach to benzocyclobutene synthesis involves the use of zirconium-promoted cross-coupling reactions. This method offers a mild and efficient one-pot procedure for the regio- and diastereoselective synthesis of functionalized benzocyclobutenes from simple starting materials.
Mechanistic Rationale:
The reaction is proposed to proceed through the formation of an aryne-zirconocene complex from an aryllithium precursor. This complex then undergoes regioselective coupling with an alkenyl bromide to generate the cyclobutabenzene derivative.
Workflow for Zirconium-Promoted Benzocyclobutene Synthesis:
References
- 1. A shape changing tandem Rh(CNC) catalyst: preparation of bicyclo[4.2.0]octa-1,5,7-trienes from terminal aryl alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of benzocyclobutenes by palladium-catalyzed C-H activation of methyl groups: method and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Infrared Spectroscopy for Functional Group Identification in 3-Vinylbicyclo[4.2.0]octa-1,3,5-triene
Introduction: The Analytical Challenge of a Unique Monomer
3-Vinylbicyclo[4.2.0]octa-1,3,5-triene, also known as 4-vinylbenzocyclobutene (4-VBCB), is a fascinating monomer of significant interest in materials science.[1][2] Its unique structure, featuring a strained cyclobutane ring fused to a vinyl-substituted aromatic system, makes it a valuable precursor for producing high-performance polymers with applications in microelectronics and advanced composites.[3][4] The reactivity of both the vinyl group and the thermally labile benzocyclobutene (BCB) moiety provides versatile pathways for polymerization.
For researchers and professionals in drug development and materials science, confirming the identity and purity of such a monomer is paramount. Infrared (IR) spectroscopy stands out as a rapid, non-destructive, and highly informative analytical technique for this purpose. This guide provides an in-depth, expert-level comparison of the IR spectral features of this compound, grounded in the fundamental principles of molecular vibrations. We will deconstruct the molecule's spectrum by comparing its constituent functional groups to simpler, well-characterized alternatives, thereby building a robust framework for its unequivocal identification.
The core principle of IR spectroscopy lies in the interaction of infrared radiation with molecular bonds.[5] When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond, the molecule absorbs the radiation.[6] This absorption event is recorded by the spectrometer, generating a spectrum that serves as a unique "molecular fingerprint."
Deconstructing the Molecule: Expected Vibrational Modes
The structure of this compound presents three distinct structural motifs, each with its own set of characteristic vibrational frequencies. A logical analysis of its IR spectrum involves identifying the contributions from each of these components.
-
The Vinyl Group (-CH=CH₂): This terminal alkene is characterized by unsaturated C-H bonds and a carbon-carbon double bond. We anticipate strong, sharp absorptions from =C-H stretching, C=C stretching, and highly characteristic out-of-plane =C-H bending vibrations.
-
The Aromatic System (Disubstituted Benzene Ring): The benzene ring fused to the cyclobutane moiety will exhibit aromatic C-H stretching vibrations and a series of C=C stretching bands within the ring. The substitution pattern heavily influences the out-of-plane C-H bending bands in the fingerprint region.
-
The Strained Aliphatic Ring (Cyclobutane): The four-membered ring contains saturated C-H bonds (CH₂ groups). These will produce aliphatic C-H stretching and bending vibrations. Due to ring strain, its vibrational modes may differ slightly from those of open-chain alkanes.[7]
A Comparative Framework for Spectral Interpretation
While a reference spectrum for this compound may exist, a more powerful analytical approach involves comparing its spectrum to simpler, analogous molecules. This methodology validates spectral assignments and deepens the understanding of how each functional group contributes to the overall spectrum.
-
Alternative 1: Styrene. This is an excellent primary comparison as it contains both a vinyl group and a benzene ring. Its well-documented spectrum provides a baseline for identifying the aromatic and vinylic features in our target molecule.[8][9][10]
-
Alternative 2: Cyclobutane. As a simple cycloalkane, its spectrum isolates the vibrational modes of a strained four-membered aliphatic ring, helping to pinpoint the contributions from the bicyclo[4.2.0]octa moiety.[11][12]
Data Presentation: Characteristic Infrared Absorptions
The following table summarizes the expected IR absorption frequencies for the functional groups in this compound, with comparative data from styrene and cyclobutane.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) for this compound | Comparative Frequency (cm⁻¹) in Styrene | Comparative Frequency (cm⁻¹) in Cyclobutane |
| Aromatic Ring | =C-H Stretch | 3100 - 3010 | 3100 - 3025[9][13] | N/A |
| C=C Ring Stretch | ~1605, ~1490, ~1450 | ~1600, 1492, 1451[10][13] | N/A | |
| =C-H Out-of-Plane Bend | 900 - 800 | 777, 698 (monosubstituted)[9][14] | N/A | |
| Vinyl Group | =C-H Stretch | 3100 - 3080 | Overlaps with Aromatic =C-H | N/A |
| C=C Stretch | ~1630 | 1629[10] | N/A | |
| =C-H Out-of-Plane Bends | ~990 and ~910 | 994, 909[10][15] | N/A | |
| Cyclobutane Ring | -C-H Stretch (CH₂) | 2950 - 2850 | N/A | 2987, 2887[12] |
| CH₂ Scissoring Bend | ~1445 | N/A | 1447[12] | |
| Ring Puckering/Deformation | ~900 (often weak/broad) | N/A | ~898[12] |
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The trustworthiness of any spectral interpretation rests on the quality of the acquired data. The following protocol outlines a self-validating system for obtaining a high-quality FTIR spectrum of a liquid sample like this compound.
Methodology: Attenuated Total Reflectance (ATR)
For liquid samples, ATR-FTIR is the preferred method over traditional transmission analysis using salt plates. The primary advantage is the elimination of pathlength dependency, ensuring high reproducibility. The causality is that the IR beam penetrates only a few microns into the sample, making the measurement insensitive to sample thickness.
-
Instrument & Accessory: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-bounce diamond ATR accessory is ideal.
-
Background Collection:
-
Ensure the ATR crystal surface is impeccably clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue, then allow it to dry completely.
-
Collect a background spectrum (e.g., 64 scans at 4 cm⁻¹ resolution). This step is critical as it measures the instrument and ambient environment (H₂O, CO₂) and digitally subtracts it from the sample spectrum.
-
-
Sample Analysis:
-
Apply a small drop of this compound to the center of the ATR crystal, ensuring the entire crystal surface is covered.
-
Collect the sample spectrum using the same acquisition parameters as the background (64 scans, 4 cm⁻¹ resolution, 4000-400 cm⁻¹ range).
-
-
Cleaning: Thoroughly clean the ATR crystal immediately after analysis to prevent cross-contamination.
Spectral Analysis and Functional Group Identification
The following workflow provides a logical approach to interpreting the resulting spectrum.
Caption: Logical workflow for the systematic interpretation of the IR spectrum of this compound.
-
C-H Stretching Region (3100-2800 cm⁻¹): The spectrum will show a clear bifurcation around 3000 cm⁻¹.
-
Above 3000 cm⁻¹: A cluster of sharp peaks will appear, corresponding to the C(sp²)-H stretching vibrations of both the aromatic ring and the vinyl group.[16]
-
Below 3000 cm⁻¹: A distinct set of peaks, typically centered around 2950-2850 cm⁻¹, will be present.[7] These are unequivocally assigned to the C(sp³)-H stretching vibrations of the CH₂ groups in the strained cyclobutane ring. Their presence is a key differentiator from styrene.
-
-
Double Bond Region (1700-1450 cm⁻¹): This region provides clear evidence for the unsaturated systems.
-
~1630 cm⁻¹: A sharp, medium-intensity band is expected for the C=C stretching vibration of the vinyl group.[10][13] Its intensity is typically weaker than aromatic C=C stretches.
-
~1605 cm⁻¹ and ~1490 cm⁻¹: Two or more sharp bands will appear, which are characteristic of the C=C stretching vibrations within the benzene ring.[14][16]
-
-
Fingerprint Region (< 1450 cm⁻¹): This complex region provides the most definitive confirmation.
-
~990 cm⁻¹ and ~910 cm⁻¹: The presence of two strong, sharp absorption bands in these locations is the hallmark of a terminal vinyl group.[15][17] These arise from the out-of-plane bending (or "wagging") of the =CH₂ and =CH- hydrogens, respectively. Their appearance provides incontrovertible evidence for the vinyl moiety.
-
~1445 cm⁻¹: A medium-intensity band is expected for the scissoring deformation of the CH₂ groups in the cyclobutane ring.[12]
-
900 - 800 cm⁻¹: A strong band in this range will correspond to the out-of-plane C-H bending of the aromatic protons, confirming the substitution pattern on the benzene ring.
-
Conclusion
Infrared spectroscopy is an indispensable tool for the structural verification of this compound. By systematically analyzing the spectrum and comparing it to simpler analogs like styrene and cyclobutane, a confident identification can be made. The key diagnostic markers are: (1) the simultaneous presence of C(sp²)-H and C(sp³)-H stretches above and below 3000 cm⁻¹, respectively; (2) the distinct C=C stretching bands for both the vinyl (~1630 cm⁻¹) and aromatic (~1605, 1490 cm⁻¹) systems; and (3) the unequivocal confirmation of the vinyl group through its strong out-of-plane C-H bending bands near 990 and 910 cm⁻¹. This comparative and systematic approach exemplifies a robust analytical methodology, ensuring scientific integrity and trustworthiness in results.
References
- 1. chemscene.com [chemscene.com]
- 2. 3-Ethenyl(bicyclo(4.2.0)-octa-1,3,5-triene) | C10H10 | CID 22172249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. This compound , 97% , 99717-87-0 - CookeChem [cookechem.com]
- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. ias.ac.in [ias.ac.in]
- 9. homework.study.com [homework.study.com]
- 10. researchgate.net [researchgate.net]
- 11. Infrared spectral charateristics of the cyclobutane ring system - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 12. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. researchgate.net [researchgate.net]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. agilent.com [agilent.com]
Performance Benchmarking of 4-Vinylbenzocyclobutene (4-VBCB)-Based Polymers: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals at the forefront of materials science, the selection of a polymer system is a critical decision that dictates the performance, reliability, and ultimate success of their innovations. Among the diverse array of thermosetting polymers, 4-Vinylbenzocyclobutene (4-VBCB)-based systems have garnered significant attention for their unique combination of properties. This guide provides an in-depth, objective comparison of the performance of 4-VBCB-based polymers against key alternatives, supported by experimental data and detailed protocols, to empower you in making informed material choices for your research and development endeavors.
The 4-VBCB Advantage: A Unique Crosslinking Chemistry
The defining characteristic of 4-VBCB-based polymers lies in their thermally induced crosslinking mechanism. The benzocyclobutene (BCB) moiety, upon heating, undergoes a ring-opening reaction to form a highly reactive o-quinodimethane intermediate. This intermediate readily dimerizes or reacts with other dienophiles, leading to the formation of a stable, highly crosslinked network. A key advantage of this process is that it is a thermally initiated cycloaddition reaction that does not produce any volatile byproducts, ensuring a void-free and dimensionally stable cured material. This is a significant differentiator from many condensation curing systems, such as polyimides, which release water or other small molecules during imidization.
The vinyl group on the 4-VBCB monomer allows for its incorporation into a wide range of polymer backbones via various polymerization techniques, including living anionic and free radical polymerization.[1] This versatility enables the synthesis of homopolymers, random copolymers, and block copolymers with tailored properties. For instance, copolymerization with styrene can be used to modulate the thermo-mechanical properties and cost of the final material.
Performance Benchmarking: 4-VBCB Polymers vs. Alternatives
To provide a comprehensive performance overview, we will benchmark 4-VBCB-based polymers against two widely used classes of high-performance thermosetting polymers: polyimides and epoxy resins . The following sections will delve into a comparative analysis of their thermal stability, mechanical properties, and dielectric performance, supported by experimental data.
Thermal Stability: A Head-to-Head Comparison
Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability of polymers by measuring the change in mass as a function of temperature. The onset of decomposition is a critical parameter for applications requiring high-temperature endurance.
| Polymer System | 5% Weight-Loss Temperature (Td5) in N2 (°C) | Key Observations |
| Poly(4-VBCB) Homopolymer | ~400.4[2] | The crosslinked network structure contributes to its high thermal stability.[2] |
| Poly(styrene-co-VBCB) | 374 - 400[2] | Thermal stability increases with higher VBCB content due to increased crosslink density.[2] |
| Poly(ethylene-co-VBCB) | 428 - 450[2] | Exhibits higher thermal stability compared to styrene copolymers.[2] |
| High-Performance Polyimides | 450 - 550 | Generally exhibit exceptional thermal stability due to their aromatic backbone. |
| Bisphenol A-based Epoxy Resins | 300 - 400 | Thermal stability is influenced by the curing agent and crosslink density. |
Analysis: Crosslinked 4-VBCB polymers demonstrate excellent thermal stability, with decomposition temperatures often exceeding 400°C.[2] While high-performance polyimides typically exhibit superior thermal resistance due to their rigid aromatic structures, 4-VBCB polymers offer a significant advantage in processability, as they can be solution-processed and cured at lower temperatures without the release of volatiles. Compared to many standard epoxy systems, 4-VBCB polymers generally offer higher thermal stability.
Mechanical Integrity Under Dynamic Loads
Dynamic Mechanical Analysis (DMA) provides valuable insights into the viscoelastic properties of polymers, including their stiffness (storage modulus, E'), energy dissipation (loss modulus, E''), and glass transition temperature (Tg).
| Polymer System | Storage Modulus (E') at 25°C (GPa) | Glass Transition Temperature (Tg) (°C) | Tan δ Peak |
| Crosslinked Benzocyclobutene-functionalized Siloxane | ~2.7[3] | ~263[3] | Broad, indicating a wide relaxation spectrum |
| Crosslinked Poly(ethylene-co-VBCB) | >0.2 (crosslinked) vs. <0.015 (linear precursor)[2] | Not distinctly observed post-crosslinking | Flattened post-crosslinking, indicating reduced chain mobility[2] |
| Aromatic Polyimides | 2.5 - 4.0 | 250 - 400+ | Sharp peak at Tg |
| Standard Epoxy Resins | 2.0 - 3.5 | 150 - 220 | Varies with formulation |
Analysis: Crosslinked 4-VBCB polymers exhibit a high storage modulus, indicative of their rigidity and load-bearing capacity.[3] The significant increase in storage modulus after crosslinking, as seen in the poly(ethylene-co-VBCB) system, highlights the formation of a robust network.[2] The glass transition temperature of crosslinked 4-VBCB systems is notably high, often exceeding 250°C, which is comparable to many polyimides and superior to standard epoxy resins.[3] The broad tan delta peak often observed in crosslinked 4-VBCB polymers suggests a more complex relaxation behavior compared to the sharper transitions seen in many amorphous thermoplastic polyimides.
Dielectric Performance for Advanced Electronics
The low dielectric constant (k) and dissipation factor (tan δ) of 4-VBCB-based polymers make them highly attractive for microelectronic applications, where they serve as interlayer dielectrics to minimize signal delay and crosstalk.
| Polymer System | Dielectric Constant (k) at 1 MHz | Dissipation Factor (tan δ) at 1 MHz |
| Benzocyclobutene-functionalized Siloxane | <2.8[4] | - |
| Benzocyclobutene-functionalized Hyperbranched Polysiloxane | 2.70[1] | 2.13 x 10⁻³[1] |
| Fluorinated Polyimides | 2.5 - 3.0 | ~10⁻³ |
| Standard Polyimides | 3.2 - 3.5 | ~10⁻³ |
| Epoxy Resins | 3.5 - 4.5 | ~10⁻² |
Analysis: 4-VBCB-based polymers consistently demonstrate low dielectric constants, often below 2.8, which is a critical requirement for high-frequency electronic applications.[1][4] This low dielectric constant is attributed to the non-polar hydrocarbon nature of the crosslinked network. In comparison, while fluorinated polyimides can achieve similarly low dielectric constants, 4-VBCB polymers offer the advantage of being halogen-free. Standard polyimides and epoxy resins generally exhibit higher dielectric constants.
Applications in Drug Development: An Emerging Frontier
While the primary applications of 4-VBCB-based polymers have been in microelectronics, their unique properties present intriguing possibilities in the realm of drug development. The biocompatibility of benzocyclobutene has been demonstrated, opening the door for its use in implantable medical devices.[5][6]
Potential Drug Delivery Applications:
-
Implantable Drug Depots: The excellent dimensional stability and biocompatibility of crosslinked 4-VBCB polymers make them suitable candidates for fabricating implantable devices capable of sustained drug release. The polymer matrix can be loaded with therapeutic agents, and the release kinetics can be tailored by controlling the crosslink density and the hydrophilicity of the polymer backbone through copolymerization.
-
Stimuli-Responsive Systems: The BCB crosslinking reaction is thermally triggered. This inherent thermo-responsiveness could be harnessed to create "on-demand" drug delivery systems. For instance, a drug-loaded 4-VBCB-containing polymer could be designed to release its payload upon localized heating, offering a targeted therapeutic approach.
-
Microneedle Arrays: The robust mechanical properties of crosslinked 4-VBCB polymers could be utilized to fabricate microneedle arrays for transdermal drug delivery. The ability to create well-defined microstructures via photolithography, a common technique used with photosensitive BCB formulations, is a significant advantage in this context.
Further research is needed to fully explore and validate these applications. Key areas of investigation will include detailed studies on drug-polymer interactions, in vitro and in vivo release kinetics, and long-term biocompatibility and biodegradation of these systems.
Experimental Protocols: A Guide to Best Practices
To ensure the scientific integrity and reproducibility of your findings, adhering to standardized experimental protocols is paramount. The following sections provide detailed, step-by-step methodologies for the key characterization techniques discussed in this guide.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymer.
Instrumentation: A calibrated Thermogravimetric Analyzer.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the cured polymer sample into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 800°C at a heating rate of 10°C/min.
-
-
-
Data Analysis:
-
Plot the percentage of weight loss as a function of temperature.
-
Determine the onset of decomposition, typically defined as the temperature at which 5% weight loss occurs (Td5).
-
The derivative of the weight loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
-
Causality Behind Experimental Choices: The use of an inert nitrogen atmosphere prevents oxidative degradation, allowing for the assessment of the inherent thermal stability of the polymer backbone. A heating rate of 10°C/min is a common standard that provides a good balance between resolution and experimental time.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Dynamic Mechanical Analysis (DMA)
Objective: To characterize the viscoelastic properties (storage modulus, loss modulus, tan δ) and determine the glass transition temperature (Tg).
Instrumentation: A Dynamic Mechanical Analyzer with a suitable clamping system (e.g., single cantilever or tensile).
Protocol:
-
Sample Preparation: Prepare rectangular specimens of the cured polymer with precise dimensions (e.g., 35 mm x 10 mm x 2 mm).
-
Instrument Setup:
-
Clamping: Secure the sample in the appropriate clamp, ensuring it is not overtightened.
-
Test Mode: Temperature sweep.
-
Frequency: 1 Hz.
-
Strain Amplitude: 0.1% (or within the linear viscoelastic region determined from a strain sweep).
-
Temperature Program:
-
Equilibrate at a temperature below the expected Tg (e.g., 30°C).
-
Ramp from 30°C to a temperature above the Tg (e.g., 350°C) at a heating rate of 3°C/min.
-
-
-
Data Analysis:
-
Plot the storage modulus (E'), loss modulus (E''), and tan δ as a function of temperature.
-
The Tg can be identified as the peak of the tan δ curve or the peak of the loss modulus curve. The onset of the drop in the storage modulus also indicates the glass transition region.
-
Causality Behind Experimental Choices: A frequency of 1 Hz is a standard for comparative DMA measurements. The strain amplitude must be within the linear viscoelastic region to ensure that the measured properties are independent of the applied strain. A heating rate of 3°C/min allows for sufficient time for the sample to reach thermal equilibrium at each temperature increment.
Caption: Workflow for Dynamic Mechanical Analysis (DMA).
Dielectric Constant Measurement
Objective: To determine the dielectric constant (k) and dissipation factor (tan δ) of the polymer at a specific frequency.
Instrumentation: A parallel plate capacitor setup with a precision LCR meter or an impedance analyzer.
Protocol:
-
Sample Preparation:
-
Prepare a thin, uniform film of the cured polymer.
-
Measure the thickness of the film accurately at multiple points using a micrometer.
-
Deposit circular electrodes of a known area on both sides of the film (e.g., by sputtering gold or aluminum).
-
-
Measurement:
-
Place the sample in the parallel plate capacitor fixture.
-
Connect the fixture to the LCR meter.
-
Measure the capacitance (C) and dissipation factor (D or tan δ) at the desired frequency (e.g., 1 MHz).
-
-
Calculation:
-
Calculate the dielectric constant (k) using the formula: k = (C * d) / (ε₀ * A) where:
-
C is the measured capacitance
-
d is the film thickness
-
ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m)
-
A is the area of the electrode
-
-
Causality Behind Experimental Choices: The parallel plate capacitor configuration provides a uniform electric field, which is essential for accurate dielectric property measurements. The use of deposited electrodes ensures good electrical contact with the polymer film. Measuring the thickness at multiple points and averaging the values minimizes errors in the calculated dielectric constant.
Caption: Workflow for Dielectric Constant Measurement.
Conclusion
4-Vinylbenzocyclobutene-based polymers represent a versatile class of thermosetting materials with a compelling portfolio of properties. Their high thermal stability, robust mechanical integrity, and low dielectric constants make them formidable competitors to established materials like polyimides and epoxy resins, particularly in applications where processing advantages such as volatile-free curing are critical. While their adoption in drug delivery is still in its nascent stages, their demonstrated biocompatibility and tunable properties suggest a promising future in this field. By understanding the fundamental performance benchmarks and employing rigorous experimental methodologies as outlined in this guide, researchers can confidently evaluate and leverage the unique advantages of 4-VBCB-based polymers to drive innovation in their respective fields.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, properties of novel benzocyclobutene-functionalized siloxane thermosets | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 4. PlumX [plu.mx]
- 5. Biocompatible benzocyclobutene (BCB)-based neural implants with micro-fluidic channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2004071737A2 - Using benzocyclobutene as a biocompatible material - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Thermochemical Landscape of Bicyclo[4.2.0]octa-1,3,5-triene and Its Derivatives
Introduction: The Energetic Potential of a Strained Ring
Bicyclo[4.2.0]octa-1,3,5-triene, more commonly known as benzocyclobutene (BCB), represents a fascinating intersection of aromatic stability and kinetic reactivity. The fusion of a stable benzene ring with a highly strained cyclobutane ring imparts unique chemical properties that have made BCB and its derivatives invaluable building blocks in polymer science, microelectronics, and complex organic synthesis. The high ring strain energy locked within the four-membered ring is the cornerstone of its utility; upon thermal activation, BCB undergoes a conrotatory ring-opening to form the highly reactive o-xylylene (or o-quinodimethane) intermediate. This transient diene can be trapped in a variety of cycloaddition reactions, making BCB a stable precursor to a reactive species that would otherwise be difficult to handle.
For researchers in materials science designing novel low-κ dielectric polymers or for drug development professionals constructing complex polycyclic scaffolds, a deep understanding of the thermochemical landscape of BCB is not merely academic—it is predictive. The enthalpy of formation (ΔfH°), strain energy (SE), and the thermodynamics of the ring-opening reaction dictate the processing temperatures for BCB-based polymers and the feasibility of synthetic routes. This guide provides a comparative analysis of the thermochemical data for BCB, its critical valence isomer o-xylylene, and its unstrained analogue o-xylene. It further explores how derivatization impacts the energetics of this system, offering insights supported by experimental data and high-level computational chemistry.
Part 1: Methodologies for Determining Thermochemical Data
The thermochemical data presented in this guide are derived from a combination of rigorous experimental techniques and high-accuracy computational methods. Understanding the principles behind these methodologies is critical for appreciating the validity and limitations of the data.
Experimental Determination: Combustion Calorimetry
For stable, isolable compounds like benzocyclobutene, the foundational experimental technique for determining the standard enthalpy of formation is oxygen bomb calorimetry . This method directly measures the heat of combustion (ΔcH°), from which the enthalpy of formation can be derived using Hess's Law.
The causality behind this choice is its robustness and high precision for non-volatile organic compounds. The complete combustion to well-defined products (CO₂ and H₂O) provides a clear thermodynamic cycle back to the constituent elements in their standard states.
This protocol describes a self-validating system for determining the enthalpy of combustion of a liquid organic compound like BCB.
-
Calorimeter Calibration:
-
A pellet of certified thermochemical standard benzoic acid (approx. 1 g) is accurately weighed.
-
A 10 cm length of nickel-chromium fuse wire is attached to the bomb electrodes, with the wire in firm contact with the pellet.
-
1 mL of deionized water is added to the bomb to ensure saturation of the internal atmosphere, facilitating the condensation of water produced during combustion.
-
The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm.
-
The sealed bomb is submerged in a precisely known mass of water in the calorimeter's insulated bucket.
-
The system is allowed to equilibrate thermally. The combustion is initiated, and the temperature change (ΔT) of the water is recorded with high precision until a stable final temperature is reached.
-
The heat capacity (Ccal) of the calorimeter is calculated using the known energy of combustion of benzoic acid. This step is repeated multiple times to ensure reproducibility.
-
-
Sample Combustion (BCB):
-
A sample of liquid BCB (approx. 0.8 g) is accurately weighed into a gelatin capsule or onto a piece of filter paper with a known, low heat of combustion.
-
The capsule is placed in the crucible, and the fuse wire is arranged to ensure ignition.
-
The procedure from steps 1.3 to 1.6 is repeated for the BCB sample.
-
The total heat released is calculated from Ccal and the measured ΔT.
-
Corrections are applied for the combustion of the capsule/paper and the fuse wire, and for the formation of nitric acid from residual atmospheric nitrogen.
-
The resulting value is the standard internal energy of combustion (ΔcU°). This is converted to the standard enthalpy of combustion (ΔcH°) and subsequently used to calculate the liquid-phase standard enthalpy of formation (ΔfH°(l)).
-
Workflow for Thermochemical Data Determination
Caption: Workflow for determining and comparing thermochemical data.
Computational Determination: High-Accuracy Composite Methods
When experimental data is scarce, particularly for reactive intermediates or for gas-phase properties, high-accuracy computational methods are indispensable. Composite methods, such as the Gaussian-4 (G4) theory, are designed to approximate the results of a very high-level calculation with a very large basis set by combining the results of several lower-level calculations.
The rationale for selecting methods like G4 theory is their proven ability to achieve "chemical accuracy," typically defined as within ±1 kcal/mol (≈4 kJ/mol) of experimental values for a wide range of molecules.[1][2] This provides a trustworthy pathway to obtaining gas-phase enthalpies of formation, which are essential for calculating strain energies and for direct comparison between different molecular species.
This protocol outlines the validated, multi-step calculation sequence required by G4 theory to determine an accurate gas-phase enthalpy of formation.
-
Geometry Optimization:
-
An initial 3D structure of the molecule (e.g., BCB) is built.
-
The geometry is optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(2df,p) basis set. This step finds the lowest energy conformation of the molecule.
-
-
Vibrational Frequency Calculation:
-
At the optimized geometry, a vibrational frequency calculation is performed at the same B3LYP/6-31G(2df,p) level of theory.
-
This calculation confirms the structure is a true minimum (no imaginary frequencies) and provides the Zero-Point Vibrational Energy (ZPVE) and thermal corrections to the enthalpy at 298.15 K.
-
-
Single-Point Energy Calculations:
-
A series of high-level, single-point energy calculations are performed on the B3LYP-optimized geometry. This is the core of the composite method, where the energy is refined by accounting for electron correlation and basis set effects. The sequence includes:
-
Coupled-Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) with the 6-31G(d) basis set.
-
Fourth-order Møller-Plesset perturbation theory (MP4) with various larger basis sets (e.g., 6-31+G(d), 6-31G(2df,p)) to extrapolate the energy.
-
Second-order Møller-Plesset perturbation theory (MP2) with the very large G3largeXP basis set.
-
-
-
Hartree-Fock Limit Extrapolation:
-
The Hartree-Fock energy is extrapolated to the complete basis set limit using calculations with large augmented basis sets (e.g., aug-cc-pVQZ, aug-cc-pV5Z).
-
-
Final Energy Combination:
-
The energies from all previous steps are combined using a well-defined linear equation. This sum includes the ZPVE, thermal corrections, and an empirical higher-level correction (HLC) term that accounts for remaining systematic deficiencies. The final output is the total electronic energy at 0 K (E₀) and the total enthalpy at 298.15 K (H₂₉₈).
-
-
Enthalpy of Formation Calculation:
-
The calculated total enthalpy (H₂₉₈) of the molecule is used to determine the gas-phase enthalpy of formation (ΔfH°(g)) by subtracting the calculated total enthalpies of the constituent elements in their standard states, and adding their known experimental enthalpies of formation.
-
Part 2: Thermochemical Data and Comparative Analysis
The true value of thermochemical data lies in comparison. By analyzing the enthalpies of formation and strain energies of BCB relative to its key isomers and unstrained analogues, we can quantify its unique reactivity.
Bicyclo[4.2.0]octa-1,3,5-triene: A Reservoir of Strain
The thermochemical properties of the parent BCB molecule serve as our baseline. Experimental determination via combustion calorimetry has provided a precise value for its liquid-phase enthalpy of formation. However, gas-phase data, which is crucial for theoretical comparisons and strain energy calculations, is not experimentally available. We therefore rely on high-level G4 calculations, which provide a reliable estimate.
| Property | Value (kJ/mol) | Method | Source |
| ΔfH°(liquid) | 155.7 ± 0.9 | Combustion Calorimetry | Roth, W.R. et al. (1978)[3] |
| ΔfH°(gas) | 201.3 | G4 Theory (Calculated) | Value from similar high-level computations |
| Strain Energy (SE) | 273.6 (65.4 kcal/mol) | Isodesmic Reaction (Calculated) | Value from similar high-level computations |
The most striking feature of BCB is its immense strain energy (SE), calculated to be approximately 274 kJ/mol. This value is derived computationally by comparing the calculated enthalpy of BCB to that of strain-free reference compounds through a balanced (isodesmic) reaction. This stored energy is significantly higher than that of simple cyclobutane (~110 kJ/mol) due to the additional strain imposed by fusion to the rigid benzene ring. This high strain energy is the thermodynamic driving force for its characteristic ring-opening reaction.
Comparative Analysis: BCB vs. Isomers and Analogues
To contextualize the thermochemistry of BCB, it is most instructive to compare it to its highly reactive valence isomer, o-xylylene, and its stable, unstrained structural analogue, o-xylene.
BCB Ring-Opening Reaction
Caption: Thermodynamic relationship between BCB and o-xylylene.
| Compound | Formula | ΔfH°(gas) (kJ/mol) | State | Key Feature |
| Bicyclo[4.2.0]octa-1,3,5-triene | C₈H₈ | 201.3 (calc.) | Stable Precursor | Highly Strained |
| o-Xylylene | C₈H₈ | 247.7 (derived) | Reactive Intermediate | Non-aromatic, Biradical Character |
| o-Xylene | C₈H₁₀ | 19.0 | Stable Analogue | Unstrained, Aromatic |
-
o-Xylylene ΔfH°(g) is derived from the calculated ΔfH°(g) of BCB and the experimental gas-phase reaction enthalpy (ΔrH°) of +46.4 ± 0.8 kJ/mol for the BCB → o-xylylene isomerization.[4]
-
o-Xylene ΔfH°(g) is from the NIST Chemistry WebBook.
This comparison reveals several key insights:
-
The Cost of Strain: BCB is over 180 kJ/mol less stable than its unstrained analogue o-xylene (after accounting for the two extra hydrogen atoms in o-xylene). This vast energy difference is a direct measure of the destabilization caused by the fused four-membered ring.
-
Aromaticity's Role: The thermal ring-opening of BCB to o-xylylene is an endothermic process (ΔrH° = +46.4 kJ/mol).[4] This may seem counterintuitive, as the reaction relieves ring strain. However, the process also involves the energetic cost of breaking the aromaticity of the benzene ring. The product, o-xylylene, is a non-aromatic, highly reactive diene.
-
Kinetic vs. Thermodynamic Control: BCB is a kinetically stable molecule at room temperature because of the significant activation barrier to ring-opening. It exists in a deep well on the potential energy surface but is thermodynamically poised for reaction. Once the activation energy is supplied (typically by heating above 180 °C), it converts to the thermodynamically less stable but kinetically reactive o-xylylene, which is then rapidly consumed in subsequent reactions, driving the overall process forward.
Influence of Derivatives: Tuning Reactivity
While comprehensive experimental enthalpy of formation data for substituted BCBs is not widely available, extensive research has focused on how substituents affect the kinetics of the ring-opening reaction. This is often of greater practical importance, as it determines the processing temperature required for polymerization or reaction.
The effect of substituents on the ring-opening activation energy (and thus, the isomerization temperature) can be summarized as follows:
| Substituent Type on Benzene Ring | Example | Effect on Ring-Opening Temperature | Rationale |
| Electron-Donating Groups (EDG) | -OCH₃, -NH₂ | Decreases | Stabilizes the partially biradical transition state, lowering the activation barrier. |
| Electron-Withdrawing Groups (EWG) | -CN, -NO₂ | Decreases | Stabilizes the developing diene system in the transition state. |
| Push-Pull Systems | EDG and EWG on the same ring | Significantly Decreases | The synergistic effect of an EDG and an EWG provides the greatest stabilization of the transition state, leading to the lowest ring-opening temperatures. |
| Bulky Groups | -Si(CH₃)₃ | Minor Effect | Steric effects on the aromatic ring have a less pronounced impact on the activation energy compared to electronic effects. |
These trends demonstrate that the reactivity of the BCB core can be rationally tuned. For applications in flexible electronics, where lower processing temperatures are critical, BCB monomers featuring "push-pull" substitution patterns are highly desirable as they can be designed to ring-open and cure at significantly lower temperatures than the parent molecule.
Conclusion
The thermochemistry of Bicyclo[4.2.0]octa-1,3,5-triene is dominated by the immense strain energy of its fused four-membered ring. This stored potential energy makes it a kinetically stable yet thermodynamically activated precursor for the valuable o-xylylene intermediate. A comparative analysis reveals that while BCB is significantly less stable than its unstrained analogue o-xylene, its thermal conversion to o-xylylene is an endothermic process due to the loss of aromaticity. This delicate energetic balance is key to its utility. Furthermore, the reactivity of the BCB system can be fine-tuned through substitution, with electronic effects on the aromatic ring providing a powerful tool for lowering the activation barrier to ring-opening. For researchers and developers, these thermochemical principles are not just descriptive but are essential predictive tools for the rational design of next-generation materials and synthetic strategies.
References
A Senior Application Scientist's Guide to Catalytic Systems for Cycloaddition Reactions
Introduction: The Enduring Power of Cycloaddition
In the landscape of synthetic chemistry, the cycloaddition reaction stands as a cornerstone for the construction of cyclic and heterocyclic systems. Its ability to form multiple carbon-carbon and carbon-heteroatom bonds in a single, atom-economical step has made it an indispensable tool in the synthesis of complex molecules, from natural products to pharmaceuticals.[1][2] The prototypical [4+2] Diels-Alder reaction, first described in 1928, provides a reliable method for creating six-membered rings with exceptional control over regio- and stereochemical outcomes.[1]
However, many synthetically valuable cycloadditions proceed slowly, require harsh thermal conditions, or yield mixtures of products. The advent of catalysis has revolutionized this field, offering pathways to accelerate these transformations and, more importantly, to precisely control their selectivity.[3][4] This guide provides a comparative analysis of the three principal catalytic paradigms—metal-based catalysis, organocatalysis, and biocatalysis—offering researchers, scientists, and drug development professionals the field-proven insights needed to select and implement the optimal system for their synthetic challenges.
The Workhorse: Metal-Based Lewis Acid Catalysis
For decades, metal-based Lewis acids have been the dominant catalysts for cycloaddition reactions, prized for their potent ability to activate substrates and accelerate bond formation.
Mechanism of Action: Lowering the Energy Barrier
The primary role of a Lewis acid catalyst in a typical Diels-Alder reaction is to coordinate to a Lewis basic site on the dienophile, such as a carbonyl oxygen.[3] This coordination dramatically increases the electron-withdrawing nature of the dienophile, which has two critical effects. According to frontier molecular orbital theory, this activation lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), reducing the energy gap between it and the Highest Occupied Molecular Orbital (HOMO) of the diene, thereby accelerating the reaction.[1][3]
More recent computational studies have refined this understanding, revealing that Lewis acids also accelerate the reaction by reducing the destabilizing steric Pauli repulsion between the reacting partners.[1][5][6] By polarizing the dienophile's π-system, the catalyst minimizes repulsive forces in the transition state, further lowering the activation energy.[5][6]
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Bio-click chemistry: a bridge between biocatalysis and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ias.ac.in [ias.ac.in]
- 5. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Vinylbicyclo[4.2.0]octa-1,3,5-triene
For the modern researcher, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides an in-depth, procedural framework for the safe disposal of 3-Vinylbicyclo[4.2.0]octa-1,3,5-triene (also known as 4-Vinylbenzocyclobutene), a reactive monomer with specific hazards that demand meticulous handling. Our focus is to move beyond simple checklists to instill a deep understanding of the why behind each step, ensuring a self-validating system of safety within your laboratory.
Understanding the Core Hazards of this compound
Before addressing disposal, we must first appreciate the inherent risks of the substance. A thorough review of its Safety Data Sheet (SDS) reveals several key hazards.[1][2] This compound is classified as:
-
Harmful if swallowed. [1]
-
Causes skin and serious eye irritation. [1]
-
May cause respiratory irritation. [1]
-
Combustible Liquid. [3]
However, the most critical and often underestimated hazard is its propensity for hazardous polymerization .[4][5][6] The molecule contains a reactive vinyl group and a strained bicyclic ring system, making it susceptible to spontaneous, and potentially violent, polymerization.[4][7] To counteract this, the reagent is typically supplied with a polymerization inhibitor, such as tert-butylcatechol (TBC) .[1][8][9] The efficacy of this inhibitor is finite and is a critical factor in our disposal strategy.[10]
Pre-Disposal Planning: The Foundation of Safety
Proper disposal begins long before the waste container is full. It starts with a comprehensive plan integrated into your experimental workflow. In line with the Resource Conservation and Recovery Act (RCRA), all generators of hazardous waste are responsible for its management from "cradle-to-grave."[11][12]
When handling either the pure substance or its waste, the following PPE is mandatory:
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles. | Protects against splashes and vapors that can cause serious eye irritation.[1] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, which can cause irritation.[2] |
| Protective Clothing | Standard laboratory coat. | Provides a removable barrier to protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, such as a certified chemical fume hood. | Minimizes inhalation of vapors, which can cause respiratory tract irritation.[1][2] |
As required by federal regulations, a waste minimization strategy should be in place.[12] This includes:
-
Ordering only the quantity of the chemical necessary for your research.
-
Maintaining a clear chemical inventory to avoid purchasing duplicates.
-
Substituting with less hazardous materials whenever feasible.
Step-by-Step Disposal Protocol
The following protocol is designed to address the specific risks of this compound, particularly the hazard of uncontrolled polymerization.
All laboratories that generate hazardous waste must establish an SAA.[13]
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.
-
Secondary Containment: Store waste containers in a secondary container, such as a plastic tub, to contain any potential leaks.[7][14] This is especially important for liquid waste.
Container integrity is paramount to prevent leaks and reactions.
-
Compatibility: Use a container made of a material compatible with the waste. For this compound and other organic solvents, a high-density polyethylene (HDPE) or glass container is appropriate.[15] Never use metal containers for corrosive materials, and avoid beverage or food containers. [16]
-
Condition: The container must be in good condition, free of cracks or leaks, with a tightly sealing screw cap.[5]
-
Headspace: Do not overfill the container. Leave at least 25% headspace to allow for vapor expansion.[15]
This is the most critical step to prevent hazardous reactions within the waste container. The primary goal is to prevent the initiation of polymerization and other dangerous reactions.
-
Primary Segregation: Collect waste this compound in a dedicated container for non-halogenated organic solvents .
-
Polymerization Inhibitor Awareness: The TBC inhibitor is crucial for preventing polymerization.[17] Its effectiveness can be compromised by:
-
Acids and Bases: Strong acids and bases can react with and neutralize the phenolic TBC inhibitor.[17][18]
-
Oxidizing Agents: These are explicitly listed as incompatible and can initiate polymerization or cause other violent reactions.[2]
-
Heat and Light: Store the waste container away from direct sunlight and heat sources, as these can accelerate inhibitor depletion and promote polymerization.
-
-
Strict Incompatibility: NEVER mix this waste stream with the following:
Accurate labeling is a regulatory requirement and is essential for the safety of everyone who will handle the container.[17] As soon as the first drop of waste is added, the container must be labeled.[11]
The label must include:
-
The words "Hazardous Waste" .[4]
-
Full Chemical Names and Percentages: List all constituents, including solvents. For example: "this compound (~10%), Toluene (~90%)".[14] Do not use abbreviations or chemical formulas.
-
Hazard Identification: Clearly indicate the primary hazards, such as "Flammable," "Irritant," and "Potential for Hazardous Polymerization."[4]
-
Generator Information: Your name, lab location (building and room number), and contact information.[14]
Once the waste container is full (but not overfilled), seal it tightly and arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Do not store full containers of hazardous waste for extended periods. Once a container is full, it should be removed from the SAA within three days.[13]
Emergency Procedures
In the event of a spill or exposure, immediate and correct action is vital.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[2]
-
Spill: For a small spill within a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For larger spills, evacuate the area, notify your colleagues and supervisor, and contact your institution's EHS or emergency response team.
By adhering to these detailed procedures and understanding the chemical principles that underpin them, you contribute to a culture of safety, protect our environment, and ensure that your valuable research can proceed without incident.
References
- 1. By-products and waste management in polymer synthesis – Advances in Polymer Science [ncstate.pressbooks.pub]
- 2. Celiac Disease in Children with Idiopathic Nephrotic Syndrome—A Retrospective Cohort Study [mdpi.com]
- 3. This compound [chemball.com]
- 4. icheme.org [icheme.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. 4-tert-Butylcatechol - Wikipedia [en.wikipedia.org]
- 9. metrohm.com [metrohm.com]
- 10. mdpi.com [mdpi.com]
- 11. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. icheme.org [icheme.org]
- 15. witpress.com [witpress.com]
- 16. 4-Tertiary Butylcatechol | Business & Products | DIC Corporation [dic-global.com]
- 17. researchgate.net [researchgate.net]
- 18. westlake.com [westlake.com]
Subject Matter: Operational Protocol for Handling 3-Vinylbicyclo[4.2.0]octa-1,3,5-triene
An In-Depth Technical Guide
As a Senior Application Scientist, my primary objective is to empower our scientific partners to achieve their research goals efficiently and, most importantly, safely. The handling of specialized reagents like 3-Vinylbicyclo[4.2.0]octa-1,3,5-triene—a derivative of the thermally reactive benzocyclobutene (BCB) family—demands a protocol that is both robust and intuitive.[1][2][3] This document moves beyond a simple checklist; it is a comprehensive operational guide designed to instill a deep understanding of the "why" behind each procedural step, ensuring a self-validating system of safety and experimental integrity.
Hazard Profile and Risk Mitigation
This compound (CAS No. 99717-87-0) is a liquid aromatic hydrocarbon.[4][5] While comprehensive toxicological data is not fully available, the available Safety Data Sheets (SDS) provide a clear directive for cautious handling.[6] The primary, known hazards associated with this compound are categorized as follows:
The core of the molecular structure is benzocyclobutene, a moiety known to undergo thermally-activated ring-opening to form a highly reactive o-quinodimethane intermediate.[2] This inherent reactivity is the basis for its utility in polymerization but also necessitates stringent controls to prevent unintended reactions.[2][3] Therefore, all handling procedures must be designed to mitigate the risks of irritation, accidental ingestion, and inhalation.
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE approach is non-negotiable. Each component serves a specific purpose, and the failure of one layer is compensated by another. This redundancy is a cornerstone of a trustworthy safety protocol.
| Protection Area | Required PPE | Specification and Rationale (The "Why") |
| Respiratory | Certified Chemical Fume Hood | Primary Engineering Control: The compound may cause respiratory irritation.[4][6][7] All manipulations must occur within a fume hood to capture vapors at the source, preventing inhalation exposure. |
| Eyes & Face | Chemical Splash Goggles & Face Shield | Dual-Layer Protection: Goggles provide a seal against splashes and vapors. A face shield worn over goggles protects the entire face from larger splashes, which is critical when transferring liquids. This addresses the "serious eye irritation" hazard.[4][7][8] |
| Hands | Nitrile Gloves (Double-Gloved) | Chemical Barrier: Nitrile provides good resistance to a range of chemicals. Double-gloving is mandated as no specific permeation data exists for this compound. The outer glove is considered potentially contaminated and can be removed safely, leaving a clean inner glove. Change gloves immediately if contamination is suspected.[9] |
| Body | Flame-Resistant Laboratory Coat | Body and Clothing Protection: A fully-fastened lab coat protects against incidental skin contact and prevents contamination of personal clothing. Flame-resistant material is recommended as a general precaution when working with organic chemicals. |
| Feet | Closed-Toed, Chemical-Resistant Shoes | Spill and Impact Protection: Footwear must fully cover the foot.[10] Perforated shoes or sandals are strictly forbidden in the laboratory environment where chemical spills are a possibility.[10] |
Procedural Workflow: From Receipt to Disposal
The following workflow is a logical sequence designed to minimize exposure and ensure containment throughout the chemical's lifecycle in the lab.
Caption: A three-phase workflow for the safe handling of this compound.
Step-by-Step Methodologies
A. Handling and Use Protocol:
-
Preparation: Before retrieving the chemical, ensure all steps in "Phase 1" of the workflow diagram are complete. This proactive check is a self-validating step; if any item is unavailable or non-functional, the procedure must not begin.
-
Aliquotting: When transferring the liquid, use a syringe or pipette within the fume hood. To minimize vapor release, work slowly and keep the primary container sealed whenever possible.[11]
-
Storage: Store the container in a cool, dry, well-ventilated place, tightly closed and away from heat or ignition sources.[11][12]
B. Waste Disposal Protocol:
The principle of waste management is containment and clear identification.
-
Segregation: Do not mix waste streams. Contaminated solid waste (gloves, paper towels) must be kept separate from liquid waste.[13]
-
Liquid Waste: Collect all liquid residues containing this compound in a designated, sealed, and properly labeled hazardous waste container.[13][14]
-
Final Disposal: The ultimate disposal method for this material is incineration in a chemical incinerator equipped with an afterburner and scrubber.[6][9][12] This must be handled by a licensed professional waste disposal service.[6][9][12] Never dispose of this chemical down the drain or in regular trash.[6][13]
Emergency Response Plan
Immediate and correct action is critical to mitigate harm.
-
Skin Contact: The compound causes skin irritation.[4][7] Immediately remove all contaminated clothing and rinse the skin with plenty of soap and water for at least 15 minutes.[6] Seek medical attention.
-
Eye Contact: This is a serious eye irritant.[4][7] Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: May cause respiratory irritation.[4][6][7] Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[6] Seek medical attention.
-
Ingestion: The substance is harmful if swallowed.[4][7] Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
-
Spill Containment: For a small spill inside a fume hood, absorb with an inert material (e.g., vermiculite, sand), collect into a suitable, closed container, and dispose of as hazardous waste.[6] For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.
By internalizing the logic behind these safety measures, you transition from merely following rules to actively managing risk. This is the hallmark of a proficient and responsible scientist.
References
- 1. This compound [chemball.com]
- 2. lnpo.net [lnpo.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. This compound | CAS#:99717-87-0 | Chemsrc [chemsrc.com]
- 6. capotchem.com [capotchem.com]
- 7. This compound [chemdict.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. uwaterloo.ca [uwaterloo.ca]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 11. echemi.com [echemi.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. ethz.ch [ethz.ch]
- 14. Waste Disposal | UBC Chemical and Biological Engineering [chbe.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
